Gangliotetraose
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO21/c1-7(33)27-13-23(48-25-19(41)17(39)15(37)10(4-30)44-25)16(38)11(5-31)43-24(13)47-22-12(6-32)45-26(20(42)18(22)40)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20+,21+,22-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIXNTNLTPUNRL-BBKMPEOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997085 | |
| Record name | Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75645-24-8 | |
| Record name | Gangliotetraose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075645248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structural Elucidation of Gangliotetraose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gangliotetraose is a fundamental tetrasaccharide that forms the core structure of the ganglioside GM1, a molecule of significant interest in neuroscience and drug development due to its role in neuronal function, signaling, and various pathological conditions. A thorough understanding of its three-dimensional structure is paramount for elucidating its biological functions and for the rational design of therapeutic agents. This technical guide provides a comprehensive overview of the structure of this compound, details the experimental methodologies employed for its structural determination, presents available quantitative structural data, and illustrates its involvement in a key signaling pathway.
The Core Structure of this compound
This compound is an oligosaccharide composed of four monosaccharide units linked in a specific sequence and configuration. The systematic name for the oligosaccharide portion of GM1 is Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc. This compound itself, as the neutral core, is Galβ1-3GalNAcβ1-4Galβ1-4Glc .[1] The monosaccharide components are:
-
D-Galactose (Gal)
-
N-Acetyl-D-galactosamine (GalNAc)
-
D-Galactose (Gal)
-
D-Glucose (Glc)
The linkages between these units are crucial for the overall shape and biological activity of the molecule. The specific glycosidic bonds are:
-
A β1-3 linkage between the terminal galactose and N-acetylgalactosamine.
-
A β1-4 linkage between N-acetylgalactosamine and the subsequent galactose.
-
A β1-4 linkage between that galactose and the terminal glucose residue.
This precise arrangement of monosaccharides and their linkages dictates the three-dimensional conformation of this compound, which in turn governs its interactions with proteins and other biological molecules.
Mandatory Visualization: Structure of this compound
Quantitative Structural Data
The following tables summarize the average bond lengths and angles for β-D-Galactose, N-Acetyl-β-D-galactosamine, and α-D-Glucose, which are the building blocks of this compound. These values are derived from crystallographic studies and provide a foundational understanding of the local geometry within the tetrasaccharide.
Table 1: Average Bond Lengths (Å) of Constituent Monosaccharides
| Bond Type | β-D-Galactose | N-Acetyl-β-D-galactosamine | α-D-Glucose |
| C-C (ring) | 1.52 - 1.54 | 1.52 - 1.54 | 1.523 |
| C-O (ring) | 1.42 - 1.44 | 1.42 - 1.44 | 1.420 |
| C-O (exocyclic) | 1.41 - 1.43 | 1.41 - 1.43 | 1.389 (anomeric) |
| C-N | - | ~1.33 | - |
| C=O (amide) | - | ~1.23 | - |
| C-C (amide) | - | ~1.52 | - |
Note: These are approximate ranges derived from crystallographic data of the individual monosaccharides. The actual bond lengths within the this compound structure may vary due to the influence of glycosidic linkages and the molecular environment.
Table 2: Average Bond Angles (°) of Constituent Monosaccharides
| Angle Type | β-D-Galactose | N-Acetyl-β-D-galactosamine | α-D-Glucose |
| C-C-C (ring) | 109 - 112 | 109 - 112 | ~110 |
| C-O-C (ring) | ~113 | ~113 | 113.8 |
| O-C-O | ~109 | ~109 | ~110 |
| C-N-C (amide) | - | ~122 | - |
| O=C-N (amide) | - | ~123 | - |
Note: These are approximate ranges derived from crystallographic data of the individual monosaccharides. The actual bond angles within the this compound structure will be influenced by the conformation of the glycosidic linkages.
Experimental Protocols for Structural Determination
The structural elucidation of complex oligosaccharides like this compound relies on a combination of sophisticated analytical techniques. The following outlines the key experimental methodologies.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which helps in confirming its composition and sequence.
Methodology: Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)
-
Sample Preparation: this compound is typically released from its parent ganglioside (e.g., GM1) by enzymatic cleavage using a specific endoglycoceramidase or by chemical methods. The released oligosaccharide is then purified using techniques like high-performance liquid chromatography (HPLC).
-
LC Separation: The purified this compound is injected into an HPLC system, often with a graphitized carbon column, which is effective for separating complex carbohydrates. A gradient of an appropriate solvent system (e.g., water and acetonitrile with a modifier like formic acid) is used to elute the sample.
-
Ionization: The eluent from the LC is directed to an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows the large, non-volatile this compound molecule to be transferred into the gas phase as an ion with minimal fragmentation.
-
Mass Analysis: The generated ions are then guided into a mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). A full scan MS spectrum is acquired to determine the accurate mass of the molecular ion, confirming the elemental composition.
-
Tandem MS (MS/MS): To determine the sequence of monosaccharides, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions correspond to the cleavage of glycosidic bonds, and the pattern of these fragments allows for the unambiguous determination of the monosaccharide sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of oligosaccharides in solution, including the stereochemistry of the monosaccharides, the anomeric configuration (α or β), and the linkage positions.
Methodology: 1D and 2D NMR Spectroscopy
-
Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O). A small amount of a reference standard like DSS (2,2-dimethyl-2-silapentane-5-sulfonate) may be added for chemical shift referencing.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is first acquired. The anomeric protons (H1) of each monosaccharide residue resonate in a distinct region of the spectrum (typically 4.5-5.5 ppm) and their chemical shifts and coupling constants (³J(H1,H2)) provide initial information about the anomeric configuration.
-
2D COSY (Correlation Spectroscopy): A 2D COSY experiment is performed to establish proton-proton scalar coupling correlations within each monosaccharide spin system. This allows for the assignment of all the protons in each sugar ring, starting from the anomeric proton.
-
2D TOCSY (Total Correlation Spectroscopy): A TOCSY experiment reveals the entire spin system of each monosaccharide residue, even when there is significant spectral overlap. This is crucial for unambiguous assignment of all proton resonances.
-
2D HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with its directly attached carbon atom. This allows for the assignment of the carbon resonances in the ¹³C NMR spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for determining the linkage positions. It shows correlations between protons and carbons that are two or three bonds apart. A correlation between the anomeric proton of one residue and a carbon of the adjacent residue across the glycosidic bond definitively establishes the linkage position.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the through-space proximity of protons. Cross-peaks between protons on different monosaccharide residues across the glycosidic linkage are used to determine the conformation around the glycosidic bond.
Mandatory Visualization: Experimental Workflow for Structural Elucidation
Involvement in Cellular Signaling
This compound, as the core of GM1, plays a crucial role in various cellular signaling pathways, particularly in the nervous system. GM1 is known to modulate the function of membrane receptors and is implicated in neuronal development, plasticity, and repair.[2] One of the well-studied pathways involves the Brain-Derived Neurotrophic Factor (BDNF).
GM1 and the BDNF Signaling Cascade
BDNF is a neurotrophin that plays a critical role in neuronal survival, differentiation, and synaptic plasticity. GM1 ganglioside has been shown to potentiate BDNF signaling. It is thought to do this by clustering with the TrkB receptor, the high-affinity receptor for BDNF, within lipid rafts in the cell membrane. This clustering enhances the dimerization and autophosphorylation of the TrkB receptor upon BDNF binding, leading to the activation of downstream signaling cascades.
Key downstream pathways activated by the GM1-modulated BDNF-TrkB signaling include:
-
The Ras-MAPK Pathway: This pathway, involving Ras, Raf, MEK, and ERK, is primarily involved in cell growth, differentiation, and survival.
-
The PI3K-Akt Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.
-
The PLCγ Pathway: This pathway leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn regulate intracellular calcium levels and activate Protein Kinase C (PKC), respectively, influencing neurotransmitter release and synaptic plasticity.
Mandatory Visualization: GM1-Modulated BDNF Signaling Pathway
Conclusion
The structure of this compound, a tetrasaccharide core to the vital ganglioside GM1, is of fundamental importance in understanding its diverse biological roles. While a complete high-resolution crystal structure of the entire molecule remains elusive, a combination of mass spectrometry, multi-dimensional NMR spectroscopy, and computational modeling provides a detailed picture of its sequence, linkages, and conformational dynamics. This structural knowledge is critical for deciphering its involvement in complex signaling pathways, such as the modulation of BDNF signaling, and for the development of novel therapeutic strategies targeting neurological disorders. Further research focusing on the direct structural analysis of this compound and its complexes with binding partners will undoubtedly provide deeper insights into its function and potential for therapeutic intervention.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Oligosaccharide of GM1 Ganglioside: Gangliotetraose
This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of the core oligosaccharide of the GM1 ganglioside. The neutral backbone of this oligosaccharide is known as this compound, and its sialylated form (II³Neu5Ac-Gg4), often referred to as GM1 oligosaccharide (GM1-OS or OligoGM1), is a molecule of significant interest for its neurotrophic and neuroprotective properties.
Discovery and Historical Context
The story of this compound is intrinsically linked to the discovery of gangliosides. These complex glycosphingolipids, abundant in the nervous system, were first isolated and named by the German scientist Ernst Klenk in 1942, who identified them as lipid-containing substances from the ganglion cells of the brain.[1] However, their intricate structures remained a puzzle for nearly two decades.
A pivotal breakthrough came in 1963 when the structure of GM1 ganglioside was elucidated.[2][3] This work revealed that GM1 is composed of a lipid portion (ceramide) embedded in the cell membrane and a complex carbohydrate chain exposed to the extracellular space. The core of this carbohydrate chain was identified as a neutral tetrasaccharide with the sequence β-Gal-(1-3)-β-GalNAc-(1-4)-β-Gal-(1-4)-β-Glc, which was named this compound.[2] The complete GM1 oligosaccharide includes a single sialic acid (N-acetylneuraminic acid, Neu5Ac) attached to the internal galactose residue.[2] The widely adopted nomenclature for gangliosides, which classifies them based on the number of sialic acids (G for ganglioside; M, D, T, Q for mono-, di-, tri-, quadri-), was introduced by Lars Svennerholm.[2]
Initially, the biological activity of gangliosides was attributed to the entire molecule. However, recent research has demonstrated that the oligosaccharide portion of GM1 (GM1-OS) is itself a bioactive molecule, retaining and mediating the neurotrophic and neuroprotective functions of the parent ganglioside.[1][4][5] This has opened new avenues for therapeutic development, as the soluble and hydrophilic GM1-OS can overcome the pharmacological limitations of the amphiphilic GM1, such as its low ability to cross the blood-brain barrier.[2][6]
Isolation of the GM1 Oligosaccharide (Sialylated this compound)
The isolation of the intact oligosaccharide from the GM1 ganglioside requires the specific cleavage of the glycosidic bond linking the sugar chain to the ceramide lipid anchor. The most effective and commonly cited method for this is a two-step chemical process involving ozonolysis followed by alkaline degradation.
Experimental Protocol: Ozonolysis and Alkaline Degradation of GM1
This protocol describes the chemical release of the GM1 oligosaccharide from the purified GM1 ganglioside.
Principle: Ozonolysis cleaves the double bond within the sphingosine base of the ceramide moiety. Subsequent alkaline hydrolysis at a pH greater than 10 cleaves the now-labile bond connecting the oligosaccharide to the modified lipid, releasing the intact sugar chain.
Materials:
-
Purified GM1 ganglioside
-
Methanol (anhydrous)
-
Ozone generator
-
Oxygen source
-
Triethylamine
-
Flash chromatography system
-
Silica gel for chromatography
-
Eluent: Chloroform/Methanol/2-Propanol/Water (60:35:5:5, v/v/v/v)
Procedure:
-
Solubilization: Dissolve the purified GM1 ganglioside in the minimum required volume of anhydrous methanol in a suitable reaction vessel.
-
Ozonolysis: Slowly bubble ozone gas through the methanolic solution of GM1 at room temperature (20–23°C). This process should be conducted under continuous stirring in a fume hood. The reaction is typically carried out for 4-6 hours.[7]
-
Alkaline Hydrolysis: After ozonolysis, add triethylamine to the reaction mixture to raise the pH above 10. The reaction is then allowed to proceed at room temperature for 48 to 96 hours, with the duration depending on the initial concentration of GM1.[3] This step facilitates the cleavage of the oligosaccharide from the ozonized lipid tail.
-
Solvent Removal: After the incubation period, remove the solvents (methanol and triethylamine) by evaporation under a high vacuum.
-
Purification: Purify the resulting GM1 oligosaccharide from the reaction mixture using flash chromatography on a silica gel column.
-
Elution: Elute the column with a solvent system of Chloroform/Methanol/2-Propanol/Water (60:35:5:5, v/v/v/v).[3]
-
Fraction Collection and Analysis: Collect the fractions and analyze them (e.g., by thin-layer chromatography) to identify those containing the purified GM1 oligosaccharide. Pool the pure fractions and evaporate the solvent to obtain the final product.
Experimental Workflow Diagram
Quantitative Data Presentation
The isolation and quantification of this compound-containing molecules are critical for research and development. The following table summarizes key quantitative data related to the source, isolation, and analysis of these compounds.
| Parameter | Value | Source Material/Method | Reference |
| GM1 Content in Source | 10-20% of total gangliosides | Mammalian Central Nervous System | [3] |
| Isolation Yield | Approx. 50% | Ozonolysis & Alkaline Degradation of GM1 | [3] |
| Purity | High purity achievable | Flash Chromatography | [3] |
| Analytical Detection Limit | Picomole level | Cholera Toxin-based Assay | [8] |
| BBB Crossing Rate | 20-fold higher than intact GM1 | In vitro Human BBB Model | [6] |
Biological Function and Signaling Pathway
While this compound forms the neutral backbone, the biologically active entity in signaling is the sialylated GM1 oligosaccharide (GM1-OS). It has been demonstrated that GM1-OS retains the neuroprotective and neurotrophic functions of the parent GM1 molecule.[1][4][5] This activity is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease, where GM1-OS has been shown to protect dopaminergic neurons from toxin-induced damage.[1][4]
The primary mechanism of action involves the direct interaction of GM1-OS with neurotrophin receptors on the cell surface. Specifically, GM1-OS interacts with the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[4] This interaction activates downstream signaling cascades that promote cell survival, differentiation, and mitochondrial health.
Signaling Pathway of GM1 Oligosaccharide
The diagram below illustrates the proposed signaling pathway initiated by GM1-OS. By interacting with the TrkA receptor, GM1-OS promotes the activation of the Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
This pathway highlights how GM1-OS can exert its neuroprotective effects by:
-
Promoting Survival: Activation of the Akt/mTOR pathway is a potent pro-survival signal in neurons.
-
Enhancing Mitochondrial Function: The pathway helps maintain mitochondrial bioenergetics, which is often compromised in neurodegenerative states.[4]
-
Reducing Oxidative Stress: By improving mitochondrial health, GM1-OS helps to reduce the production of damaging reactive oxygen species (ROS).[1][4]
The discovery that the oligosaccharide portion of GM1 is a potent signaling molecule in its own right has profound implications for the development of new therapeutics for neurodegenerative disorders, offering a more targeted and potentially more effective approach than using the intact ganglioside.
References
- 1. researchgate.net [researchgate.net]
- 2. GM1 Oligosaccharide Crosses the Human Blood–Brain Barrier In Vitro by a Paracellular Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning the spotlight on the oligosaccharide chain of GM1 ganglioside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GM1 Oligosaccharide Efficacy in Parkinson’s Disease: Protection against MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. GM1 ganglioside exerts protective effects against glutamate‐excitotoxicity via its oligosaccharide in wild‐type and amyotrophic lateral sclerosis motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation of this compound gangliosides with neurite forming potential of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gangliotetraose Biosynthetic Pathway in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gangliosides, sialic acid-containing glycosphingolipids, are integral components of neuronal plasma membranes, playing crucial roles in cell signaling, cell-cell recognition, and the modulation of membrane protein function.[1][2] The gangliotetraose series, which includes the prominent brain gangliosides GM1, GD1a, GD1b, and GT1b, constitutes over 90% of the total ganglioside mass in the adult mammalian brain.[2] These complex gangliosides are vital for neurodevelopment, synaptic transmission, and the maintenance of myelin-axon integrity.[2][3] Dysregulation of the this compound biosynthetic pathway is implicated in severe neurodegenerative disorders, making it a critical area of study for understanding neurological diseases and developing novel therapeutic interventions.[1] This guide provides an in-depth technical overview of the this compound biosynthetic pathway in neurons, including quantitative data, detailed experimental protocols, and pathway visualizations.
The Biosynthetic Pathway
The synthesis of this compound series gangliosides is a stepwise process occurring in the Golgi apparatus, catalyzed by a series of specific glycosyltransferases.[4] The pathway begins with the synthesis of glucosylceramide (GlcCer) from ceramide and UDP-glucose. The sequential addition of monosaccharides leads to the formation of lactosylceramide (LacCer), which is the precursor for the synthesis of GM3, the first ganglioside in the pathway. From GM3, the pathway bifurcates into the a-series and b-series, leading to the synthesis of the major this compound gangliosides.
The core of the this compound pathway involves the sequential action of the following key enzymes:
-
GM2/GD2 synthase (β-1,4-N-acetylgalactosaminyltransferase) : Converts GM3 to GM2 and GD3 to GD2.
-
GM1a/GD1b synthase (β-1,3-galactosyltransferase) : Synthesizes GM1a from GM2 and GD1b from GD2.
-
GD1a/GT1b synthase (α-2,3-sialyltransferase) : Converts GM1a to GD1a and GD1b to GT1b.
-
GT1a/GQ1b synthase (α-2,8-sialyltransferase) : Synthesizes GT1a from GD1a and GQ1b from GT1b.
Quantitative Data
Precise quantitative data for enzyme kinetics and ganglioside concentrations can vary depending on the specific neuronal cell type, developmental stage, and analytical methodology. The following tables summarize available quantitative data to provide a comparative overview.
Table 1: Enzyme Kinetic Parameters for Key Glycosyltransferases in the this compound Pathway
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/h) | Source Tissue/Cell Line | Reference |
| GM2/GD2 Synthase | GM3 | 100 | 9 | Rat Liver Golgi | [5] |
| GM2/GD2 Synthase | UDP-GalNAc | 35 | 25-30 | Rat Liver Golgi | [5] |
| GD1a/GT1b Synthase (ST3Gal-II) | GM1 | Not specified | Not specified | Mouse Brain | [3] |
| GD1a/GT1b Synthase (ST3Gal-III) | GM1 | Not specified | Not specified | Mouse Brain | [3] |
Note: Specific kinetic data for these enzymes directly from purified neuron preparations is limited in the literature. The provided data from rat liver Golgi offers a valuable reference.
Table 2: Concentration of Major this compound Series Gangliosides in Human Brain
| Ganglioside | Concentration (nmol/g fresh weight) | Brain Region | Reference |
| GM1 | ~250 | Frontal Cortex (Adult) | [6] |
| GD1a | ~350 | Frontal Cortex (Adult) | [6] |
| GD1b | ~150 | Frontal Cortex (Adult) | [6] |
| GT1b | ~200 | Frontal Cortex (Adult) | [6] |
| Total Gangliosides | ~1000-1200 | Frontal Cortex (Adult) | [6] |
Note: Ganglioside concentrations can vary significantly with age and across different brain regions.
Experimental Protocols
Protocol 1: Extraction of Gangliosides from Neuronal Tissue
This protocol is adapted from established methods for the quantitative isolation of brain gangliosides.
Materials:
-
Neuronal tissue (e.g., brain cortex)
-
Chloroform
-
Methanol
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Dialysis tubing (1 kDa molecular weight cutoff)
-
Lyophilizer
Procedure:
-
Homogenize the neuronal tissue in 20 volumes of chloroform:methanol:water (4:8:3, v/v/v).
-
Centrifuge the homogenate at 1000 x g for 10 minutes to pellet the tissue debris.
-
Collect the supernatant containing the lipid extract.
-
To the supernatant, add water to achieve a final chloroform:methanol:water ratio of 4:8:5.6 (v/v/v).
-
Mix vigorously and centrifuge to separate the phases. The upper aqueous phase contains the gangliosides.
-
Carefully collect the upper phase and dialyze it extensively against deionized water for 48-72 hours at 4°C, with frequent water changes, to remove low molecular weight contaminants.
-
Lyophilize the dialyzed ganglioside fraction to obtain a dry powder.
-
The dried gangliosides can be stored at -20°C for further analysis.
Protocol 2: Analysis of Gangliosides by High-Performance Thin-Layer Chromatography (HPTLC)
Materials:
-
Extracted ganglioside sample
-
HPTLC plates (silica gel 60)
-
Developing solvent: Chloroform:Methanol:0.2% aqueous CaCl2 (50:45:10, v/v/v)
-
Resorcinol-HCl reagent for visualization
-
Oven
Procedure:
-
Dissolve the dried ganglioside extract in a small volume of chloroform:methanol (1:1, v/v).
-
Spot the sample onto the HPTLC plate alongside known ganglioside standards.
-
Develop the plate in a chromatography tank containing the developing solvent until the solvent front reaches near the top of the plate.
-
Air-dry the plate thoroughly.
-
Spray the plate evenly with the resorcinol-HCl reagent.
-
Heat the plate in an oven at 110°C for 15-20 minutes. Gangliosides will appear as purple-blue bands.
-
The relative mobility of the sample bands compared to the standards allows for the identification of the different ganglioside species.
Protocol 3: Analysis of Gangliosides by Liquid Chromatography-Mass Spectrometry (LC-MS)
Materials:
-
Extracted ganglioside sample
-
LC-MS system equipped with a C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Mass spectrometer with electrospray ionization (ESI) source
Procedure:
-
Reconstitute the dried ganglioside extract in a suitable solvent, such as methanol.
-
Inject the sample into the LC-MS system.
-
Separate the gangliosides using a gradient elution with Mobile Phases A and B. A typical gradient might start with a high percentage of A and gradually increase the percentage of B to elute the more hydrophobic gangliosides.
-
The eluting compounds are introduced into the mass spectrometer.
-
Acquire mass spectra in negative ion mode, as gangliosides are acidic and readily form negative ions.
-
Identify individual ganglioside species based on their specific mass-to-charge ratios (m/z). Fragmentation analysis (MS/MS) can be used to confirm the identity and structure of the gangliosides.[7][8][9][10]
Mandatory Visualizations
This compound Biosynthetic Pathway
Caption: The this compound biosynthetic pathway in neurons.
Experimental Workflow for Ganglioside Analysis
Caption: Workflow for extraction and analysis of neuronal gangliosides.
Conclusion
The this compound biosynthetic pathway is a highly regulated and essential process in the nervous system. The complex gangliosides produced through this pathway are critical for neuronal function and development. This guide has provided a comprehensive overview of the pathway, including the key enzymes, quantitative data, and detailed experimental protocols for their study. The provided visualizations offer a clear representation of the biosynthetic steps and the analytical workflow. Further research into the precise regulation of this pathway and the specific roles of individual this compound species will undoubtedly provide deeper insights into the molecular basis of neurological health and disease, paving the way for novel therapeutic strategies.
References
- 1. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]
- 2. Gangliosides in nervous system development, regeneration, and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the major brain gangliosides GD1a and GT1b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gangliosides of the vertebrate nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guo.chem.ufl.edu [guo.chem.ufl.edu]
- 6. Ganglioside GM1 and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Comparison of Mouse and Human Brain Gangliosides via Two-Stage Matching of MS/MS Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Gangliotetraose: A Precursor to Complexity in Cellular Signaling
An In-depth Technical Guide on the Core Biosynthesis and Function of Complex Gangliosides for Researchers, Scientists, and Drug Development Professionals
Gangliotetraose and its derivatives, the complex gangliosides, are fundamental components of the vertebrate cell membrane, particularly enriched in the nervous system. These intricate glycosphingolipids, built upon a core tetrasaccharide structure, play pivotal roles in a myriad of cellular processes, from neuronal development and synaptic transmission to cell adhesion and immune modulation. Dysregulation of their biosynthesis is implicated in severe neurodegenerative disorders and cancer, making the enzymes and pathways involved attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the biosynthesis of complex gangliosides from their this compound precursors, detailed experimental protocols for their study, and a summary of quantitative data to facilitate comparative analysis.
The Biosynthetic Pathway of Complex Gangliosides
The journey from a simple ceramide backbone to a complex, multi-sialylated ganglioside is a stepwise process orchestrated by a series of specific glycosyltransferases primarily located in the endoplasmic reticulum and Golgi apparatus.[1][2] The core structure, this compound, is assembled on a lactosylceramide precursor. Subsequent additions of sialic acid and other sugar moieties give rise to the diverse family of complex gangliosides.
The biosynthesis can be broadly categorized into series (0, a, b, and c) based on the number of sialic acid residues attached to the inner galactose of the this compound core.[3] The initial sialylation of lactosylceramide by ST3Gal-V (GM3 synthase) to form GM3 is a critical branching point, leading to the "a-series" gangliosides.[4] Further sialylation of GM3 by ST8Sia-I (GD3 synthase) produces GD3, the precursor to the "b-series".[4] The "0-series" are synthesized directly from lactosylceramide.[5]
dot
Caption: Biosynthesis pathway of complex gangliosides from ceramide.
Quantitative Data on Ganglioside Biosynthesis
The efficiency and substrate specificity of the glycosyltransferases involved in ganglioside biosynthesis are critical determinants of the final ganglioside profile of a cell. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of Key Glycosyltransferases
| Enzyme | Substrate | Km (mM) | Vmax (nmol/mg protein/h) | Source |
| GM2/GD2 Synthase (rat liver) | GM3 | 0.1 | 9 | [6] |
| GM2/GD2 Synthase (rat liver) | UDP-GalNAc (with GM3) | 0.035 | 25-30 | [6] |
| GM2/GD2 Synthase (rat liver) | UDP-GalNAc (endogenous GM3) | 0.18 | - | [6] |
| GM2/GD2 Synthase (rat brain) | SM3 | 0.37 | - | [7] |
| GM2/GD2 Synthase (rat brain) | GM3 | 0.19 | - | [7] |
| GM2/GD2 Synthase (rat brain) | UDP-GalNAc (for SM2 synthesis) | 0.082 | - | [7] |
| GM2/GD2 Synthase (rat brain) | UDP-GalNAc (for GM2 synthesis) | 0.026 | - | [7] |
| Sialyltransferase IV (mouse embryo) | GM1a | 0.053 | - | [8] |
| Sialyltransferase IV (mouse embryo) | GD1b | 0.042 | - | [8] |
Table 2: Ganglioside Composition in Human and Mouse Brain
| Ganglioside | Human Brain (% of total gangliosides) | Mouse Brain (% of total gangliosides) | Source |
| GM1 | ~10-20 | Varies by region | [9] |
| GD1a | Major component | Major component | [3][9] |
| GD1b | Major component | Major component | [3][9] |
| GT1b | Major component | Major component | [3][9] |
| GM3 | Minor component | Varies by region | [3][10] |
| GD3 | Minor component in adult | Higher in embryonic brain | [9][11] |
| GM2 | Minor component | Varies by region | [10] |
| GD2 | Minor component | Varies by region | [10] |
Table 3: Total Ganglioside Concentration in Different Brain Regions of Parkinson's Disease Patients with GBA Mutation (PD-GBA), Idiopathic Parkinson's Disease (IPD), and Controls
| Brain Region | Control (pmol/mg protein) | IPD (pmol/mg protein) | PD-GBA (pmol/mg protein) | Source |
| Middle Temporal Gyrus (MTG) | 1808 ± 579 | 1984 ± 491 | 2251 ± 611 | [4] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the accurate study of gangliosides. The following sections provide methodologies for key experimental procedures.
Protocol 1: Extraction of Gangliosides from Brain Tissue
This protocol is adapted from established methods for the quantitative isolation of gangliosides.[12][13]
Materials:
-
Brain tissue
-
Chloroform
-
Methanol
-
Deionized water
-
0.9% NaCl solution
-
Potter-Elvehjem homogenizer
-
Centrifuge
-
Orbital shaker
-
Glassware
Procedure:
-
Weigh the fresh brain tissue and homogenize it in 19 volumes of a 2:1 (v/v) mixture of chloroform and methanol.
-
Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker.
-
Separate the liquid phase from the solid residue by filtration or centrifugation.
-
To the collected liquid phase, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to separate the upper aqueous phase (containing gangliosides) from the lower chloroform phase.
-
Carefully collect the upper aqueous phase for further purification.
dot
Caption: Workflow for the extraction of gangliosides from brain tissue.
Protocol 2: Thin-Layer Chromatography (TLC) of Gangliosides
TLC is a fundamental technique for the separation and qualitative analysis of ganglioside mixtures.[14]
Materials:
-
Silica gel TLC plates
-
Developing solvent (e.g., chloroform:methanol:0.25% aqueous KCl, 60:35:8 by volume)
-
TLC developing chamber
-
Ganglioside standards
-
Resorcinol spray reagent
-
Oven or hot plate
Procedure:
-
Activate the silica gel TLC plate by heating at 120°C for 10 minutes.
-
Allow the plate to cool and then spot the extracted ganglioside samples and standards onto the plate.
-
Place the plate in a TLC chamber pre-equilibrated with the developing solvent.
-
Allow the solvent front to migrate to near the top of the plate.
-
Remove the plate from the chamber and dry it thoroughly.
-
Visualize the ganglioside bands by spraying with resorcinol reagent and heating at approximately 95-110°C until the purple-blue bands appear.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification of Gangliosides
HPLC allows for the preparative purification of individual ganglioside species.[15]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 or amine-bonded silica column
-
Acetonitrile
-
Phosphate buffer (e.g., 5 mM, pH 5.6)
-
Extracted and partially purified ganglioside mixture
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Dissolve the ganglioside sample in the mobile phase and inject it into the HPLC system.
-
Elute the gangliosides using a gradient of increasing phosphate buffer concentration in acetonitrile.
-
Monitor the elution profile at a wavelength of 195 nm or 215 nm.
-
Collect the fractions corresponding to the individual ganglioside peaks.
-
Analyze the collected fractions by TLC to confirm the purity of the isolated gangliosides.
Protocol 4: In Vitro Enzymatic Synthesis of GD1a from GM1a
This protocol describes the synthesis of the complex ganglioside GD1a from its precursor GM1a using a sialyltransferase.[2][16]
Materials:
-
GM1a ganglioside (acceptor substrate)
-
CMP-N-acetylneuraminic acid (CMP-Neu5Ac) (donor substrate)
-
α-(2->3)-sialyltransferase (ST3Gal I or a similar enzyme capable of sialylating the terminal galactose of GM1a)
-
Reaction buffer (e.g., Tris-HCl or MES buffer at optimal pH for the enzyme)
-
Detergent (e.g., Triton X-100 or octyl glucoside, if required for enzyme activity)
-
C18 solid-phase extraction cartridges for purification
Procedure:
-
Prepare a reaction mixture containing GM1a, CMP-Neu5Ac, and the sialyltransferase in the appropriate reaction buffer.
-
If necessary, add a detergent to the reaction mixture to solubilize the substrates and facilitate enzyme activity.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient period (e.g., several hours to overnight).
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by TLC.
-
Once the reaction is complete, purify the synthesized GD1a from the reaction mixture using C18 solid-phase extraction cartridges.
-
Elute the purified GD1a with methanol and confirm its identity and purity by TLC and/or mass spectrometry.
dot
Caption: Workflow for the in vitro enzymatic synthesis of GD1a from GM1a.
GM1 Signaling in Neuronal Cells
Complex gangliosides are not merely structural components of the cell membrane; they are active participants in cellular signaling. GM1, in particular, has been extensively studied for its role in modulating neuronal function.[17] It is known to interact with and modulate the activity of several key signaling proteins, including receptor tyrosine kinases (RTKs) like the TrkA receptor for nerve growth factor (NGF).[18][19]
The interaction of GM1 with TrkA is thought to facilitate receptor dimerization and autophosphorylation upon NGF binding, thereby initiating downstream signaling cascades that are crucial for neuronal survival, differentiation, and neurite outgrowth.[18][19] GM1 is also implicated in the regulation of intracellular calcium homeostasis, a critical aspect of neuronal signaling.[17]
dot
Caption: Simplified GM1-mediated signaling through the TrkA receptor.
Conclusion
The study of this compound and its complex ganglioside derivatives is a vibrant field with significant implications for neuroscience and medicine. A thorough understanding of their biosynthesis, the quantitative aspects of their expression, and the intricate signaling pathways they modulate is crucial for the development of novel therapeutic strategies targeting a range of debilitating diseases. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of these fascinating molecules.
References
- 1. GM1 Ganglioside Is A Key Factor in Maintaining the Mammalian Neuronal Functions Avoiding Neurodegeneration [mdpi.com]
- 2. Chemoenzymatic synthesis of 2-azidoethyl-ganglio-oligosaccharides GD3, GT3, GM2, GD2, GT2, GM1, and GD1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]
- 4. Simulating the enzymes of ganglioside biosynthesis with Glycologue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of biotin-appended analogues of gangliosides GM2, GM1, GD1a and GalNAc-GD1a for solid-phase applications and improved ELISA tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GM1 ganglioside-independent intoxication by Cholera toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of monosulfogangliotriaosylceramide and GM2 by N-acetylgalactosaminyltransferase from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. guo.chem.ufl.edu [guo.chem.ufl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Ganglioside Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the binding of cholera toxin to ganglioside GM1 immobilized onto microtitre plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Process Engineering and Glycosyltransferase Improvement for Short Route Chemoenzymatic Total Synthesis of GM1 Gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ganglioside GM1 and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The relationship between depletion of brain GM1 ganglioside and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Dynamic Landscape of Gangliotetraose Expression in Neural Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gangliotetraose-series gangliosides, including GM1, GD1a, GD1b, and GT1b, are sialic acid-containing glycosphingolipids that play a pivotal role in the intricate processes of neural development. Their expression is tightly regulated, both spatially and temporally, influencing critical events such as neuronal differentiation, axonogenesis, and synaptogenesis.[1][2][3] This technical guide provides an in-depth overview of the expression of this compound during neural development, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Data Presentation: Quantitative Expression of this compound-Series Gangliosides
The expression of this compound-series gangliosides undergoes a significant shift during brain development, transitioning from simpler gangliosides in the embryonic stage to more complex structures in the postnatal and adult brain.[4] This maturation is crucial for the proper formation and function of neural circuits.
Human Fetal Brain Development
Studies on human fetal brains have provided valuable quantitative insights into the dynamic changes in this compound expression. The total ganglioside concentration remains relatively constant at approximately 1 µmol of ganglioside sialic acid per gram of fresh tissue weight between gestational weeks 10 and 22.[5] However, the relative proportions of individual this compound-series gangliosides change dramatically during this period.
Table 1: Concentration of this compound-Series Gangliosides in Human Fetal Frontal Lobe (nmol/g fresh weight) [5]
| Gestational Week | GM1 | GD1a | GD1b | GT1b |
| 10 | ~20 | ~50 | ~150 | ~400 |
| 12 | ~25 | ~60 | ~140 | ~380 |
| 14 | ~30 | ~100 | ~130 | ~350 |
| 16 | ~35 | ~120 | ~120 | ~320 |
| 18 | ~40 | ~130 | ~110 | ~300 |
| 20 | ~50 | ~180 | ~100 | ~280 |
| 22 | ~60 | ~220 | ~90 | ~250 |
Note: Values are approximated from graphical representations in the cited literature.
From gestational week 10 to the age of about 5 years, the total ganglioside concentration increases approximately threefold.[1] During this time, GM1 and GD1a concentrations increase by a remarkable 12- to 15-fold, with the most rapid accumulation occurring around the time of birth, a critical period for dendrite arborization, axon outgrowth, and synapse formation.[1][6] In contrast, GT1b is the major ganglioside during the third to fifth gestational months, after which its concentration decreases towards term before increasing again postnatally.[1]
Rodent Brain Development
Similar trends in this compound expression are observed in rodent models. In the embryonic mouse brain (E12-E14), simpler gangliosides like GD3 are predominant.[4] After embryonic day 16, the concentrations of these simpler gangliosides decrease, while the a-series gangliosides, including GD1a, increase.[4] By the postnatal period and into adulthood, GM1, GD1a, GD1b, and GT1b become the dominant ganglioside species.[7]
Table 2: Relative Abundance of Major Gangliosides in Adult Mouse and Human Brain [7]
| Ganglioside | Mouse Brain (% of total) | Human Brain (% of total) |
| GM1 | ~20-30% | ~20-30% |
| GD1a | ~30-40% | ~30-40% |
| GD1b | ~15-20% | ~15-20% |
| GT1b | ~15-20% | ~15-20% |
Experimental Protocols
Extraction and Purification of Gangliosides from Neural Tissue
This protocol is adapted from standard methods for the isolation of gangliosides from brain tissue.
Materials:
-
Brain tissue (fresh or frozen)
-
Chloroform
-
Methanol
-
Deionized water
-
DEAE-Sephadex A-25 resin
-
C18 solid-phase extraction (SPE) cartridges
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenization: Homogenize the brain tissue in 10 volumes of chloroform:methanol (1:1, v/v).
-
Lipid Extraction: Further extract the homogenate with 10 volumes of chloroform:methanol (2:1, v/v) followed by 10 volumes of chloroform:methanol (1:2, v/v).
-
Phase Partitioning: Pool the extracts and add 0.2 volumes of 0.88% KCl solution. Mix vigorously and centrifuge to separate the phases. The upper aqueous phase contains the gangliosides.
-
DEAE-Sephadex Chromatography: Apply the upper phase to a DEAE-Sephadex A-25 column (acetate form). Wash the column with methanol to remove neutral lipids. Elute the gangliosides with a stepwise gradient of ammonium acetate in methanol (0.05 M, 0.15 M, and 0.5 M).
-
Desalting: Desalt the ganglioside-containing fractions using a C18 SPE cartridge. Wash the cartridge with water and elute the gangliosides with methanol and then chloroform:methanol (1:1, v/v).
-
Solvent Removal: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Quantification: Resuspend the purified gangliosides in a known volume of solvent and determine the concentration using a resorcinol-HCl assay for sialic acid or by quantitative mass spectrometry.
Quantitative Analysis of this compound-Series Gangliosides by HPLC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:isopropanol (10:90, v/v) with 0.1% formic acid.
-
Run a gradient from 60% A to 100% B over 30 minutes.
-
-
Mass Spectrometry Detection:
-
Operate the ESI source in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each this compound species (GM1, GD1a, GD1b, GT1b).
-
Include an internal standard (e.g., a deuterated ganglioside) for accurate quantification.
-
-
Data Analysis:
-
Generate standard curves for each this compound species using purified standards of known concentrations.
-
Calculate the concentration of each ganglioside in the sample by comparing its peak area to the standard curve, normalized to the internal standard.
-
Immunohistochemistry for GM1 Ganglioside in Developing Mouse Brain
This protocol provides a representative method for the visualization of GM1 in embryonic mouse brain sections.[8][9][10][11][12]
Materials:
-
Embryonic mouse heads (e.g., E14.5)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Blocking solution: 5% normal goat serum and 0.3% Triton X-100 in PBS
-
Primary antibody: Anti-GM1 monoclonal antibody (e.g., clone GMB16, at a starting dilution of 1:100)
-
Secondary antibody: Goat anti-mouse IgM conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Fix embryonic heads in 4% PFA overnight at 4°C.
-
Cryoprotect by incubating in 15% sucrose overnight, followed by 30% sucrose overnight at 4°C.
-
Embed the tissue in OCT compound and freeze.
-
Cut 14-20 µm thick sections using a cryostat and mount on slides.
-
-
Immunostaining:
-
Wash sections three times for 5 minutes each in PBS.
-
Permeabilize and block non-specific binding by incubating in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-GM1 antibody diluted in blocking solution overnight at 4°C.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash sections three times for 10 minutes each in PBS, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Signaling Pathways and Molecular Interactions
This compound-series gangliosides are not merely structural components of the neuronal membrane; they are active participants in cell signaling, modulating the activity of key receptors and downstream pathways that govern neuronal development.
GM1-Mediated Axonogenesis
The ganglioside GM1 plays a crucial role in promoting axon outgrowth and neuronal differentiation.[13] One of the key mechanisms involves its interaction with the Tropomyosin receptor kinase A (TrkA), the receptor for Nerve Growth Factor (NGF).[14] GM1 is thought to facilitate the dimerization and autophosphorylation of TrkA in response to NGF, thereby activating downstream signaling cascades, including the Ras-MAPK/Erk pathway, which is essential for neurite extension.[15][16] Furthermore, GM1 can induce the activation of Phospholipase Cγ1 (PLCγ1), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[17] This results in the release of intracellular calcium and the activation of Protein Kinase C (PKC), further contributing to the signaling events that drive axonogenesis.[17]
GD1a and GT1b in Axon-Myelin Interaction and Growth Inhibition
While some this compound species promote axon growth, others, such as GD1a and GT1b, are involved in inhibitory signaling, particularly in the context of axon-myelin interactions.[2] These gangliosides act as receptors for Myelin-Associated Glycoprotein (MAG), a component of myelin that inhibits axon regeneration in the central nervous system.[18][19] The binding of MAG to GD1a or GT1b on the axonal membrane is thought to trigger a signaling cascade that leads to the activation of the small GTPase RhoA.[18][19][20] Activated RhoA, in turn, activates its downstream effector, Rho-associated kinase (ROCK), which ultimately leads to the collapse of the growth cone and inhibition of axon extension.[18][19][20][21][22]
Role in Synaptogenesis
This compound-series gangliosides are also implicated in the formation and stabilization of synapses.[3][23][24] The complex ganglioside GQ1b, in particular, has been shown to be essential for synapse formation and activity.[23] While the precise signaling pathways are still under investigation, it is believed that these gangliosides, within lipid rafts, help to organize and stabilize synaptic components, including receptors and adhesion molecules, thereby facilitating the communication between pre- and postsynaptic terminals.
Conclusion
The expression of this compound-series gangliosides is a highly dynamic and crucial aspect of neural development. The shift towards more complex this compound structures, such as GM1, GD1a, GD1b, and GT1b, is essential for the proper wiring of the nervous system. These molecules are not passive bystanders but are active participants in signaling cascades that direct axon growth, myelination, and the formation of synapses. A thorough understanding of the quantitative changes in their expression and the molecular mechanisms through which they exert their functions is paramount for researchers and professionals in the fields of neuroscience and drug development, opening new avenues for therapeutic interventions in developmental and neurodegenerative disorders.
References
- 1. Human brain gangliosides: developmental changes from early fetal stage to advanced age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gangliosides in nervous system development, regeneration, and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Gangliosides in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional roles of gangliosides in neurodevelopment--An overview of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gangliosides in human fetal brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of the major brain gangliosides GD1a and GT1b - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry (IHC) protocol [hellobio.com]
- 9. youtube.com [youtube.com]
- 10. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 11. hellobio.com [hellobio.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of the GM1 ganglioside oligosaccharide portion in the TrkA-dependent neurite sprouting in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The relationship between depletion of brain GM1 ganglioside and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GM1 ganglioside induces phosphorylation and activation of Trk and Erk in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GM1 OLIGOSACCHARIDE ACCOUNTS FOR GM1 ROLE IN ENHANCING NEURONAL DEVELOPMENT ACTING ON TRKA-MAPK PATHWAY [tesidottorato.depositolegale.it]
- 17. GM1 OLIGOSACCHARIDE MODULATION OF CALCIUM SIGNALLING IN NEURONAL FUNCTIONS [tesidottorato.depositolegale.it]
- 18. Axon growth inhibition by RhoA/ROCK in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Axon growth inhibition by RhoA/ROCK in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inactivation of Rho Signaling Pathway Promotes CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Axon growth inhibition by RhoA/ROCK in the central nervous system | Semantic Scholar [semanticscholar.org]
- 23. Functional roles of gangliosides in bio-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. the-role-of-gangliosides-in-neurodevelopment - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide to the Localization of Gangliotetraose in Lipid Rafts
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gangliotetraose-series gangliosides are critical components of the cell membrane, playing pivotal roles in cellular recognition, adhesion, and signal transduction. Their preferential localization within specialized membrane microdomains known as lipid rafts is fundamental to their function. These rafts, enriched in cholesterol and sphingolipids, act as signaling platforms, concentrating specific proteins and lipids to facilitate efficient and specific cellular responses. This technical guide provides a comprehensive overview of the localization of this compound-containing gangliosides in lipid rafts, detailing their role in signaling pathways and offering in-depth experimental protocols for their study. A key focus is placed on quantitative data presentation and the visualization of complex biological processes to aid researchers and drug development professionals in understanding and targeting these important molecular interactions.
Introduction to this compound and Lipid Rafts
This compound is the core glycan structure of the ganglio-series of glycosphingolipids. This oligosaccharide chain is attached to a ceramide lipid anchor, which embeds the entire molecule within the cell membrane. The addition of one or more sialic acid residues to the this compound core gives rise to various gangliosides, such as the well-studied GM1.
Lipid rafts are dynamic, ordered microdomains within the plasma membrane that are enriched in cholesterol, sphingolipids (including gangliosides), and specific proteins.[1][2] These domains are more tightly packed and less fluid than the surrounding bilayer, creating a unique environment that facilitates molecular interactions.[1] The localization of this compound-containing gangliosides within these rafts is not random; their structure promotes favorable interactions with cholesterol and the acyl chains of other sphingolipids, leading to their concentration in these platforms.[2] This compartmentalization is crucial for their role in modulating the activity of various membrane-associated proteins, including receptors and signaling molecules.
Data Presentation: Enrichment of Gangliosides in Lipid Rafts
The enrichment of this compound-containing gangliosides in lipid rafts is a key aspect of their biological activity. While comprehensive quantitative data across all this compound species is an ongoing area of research, studies on GM1, a prominent member of this family, provide significant insights. The following tables summarize key quantitative findings from the literature.
| Parameter | Value | Cell/System Type | Method | Reference |
| GM1 Microdomain Size | 40-100 nm | Model membranes (sphingomyelin/DOPC/cholesterol) | Atomic Force Microscopy | [3] |
| GM1 Clustering | Clusters of <100 nm | Normal mouse fibroblasts | Immunoelectron Microscopy | [4] |
| Detergent-Resistant Membrane (DRM) Protein Content | 241 authentic lipid raft proteins identified | HeLa cells | Quantitative Proteomics (SILAC) | [5][6][7] |
| DRM Protein Enrichment | Signaling molecules highly enriched vs. total membranes | HeLa cells | Quantitative Proteomics | [5][6][7] |
| Cholesterol Dependence of GM1 Clustering | Clustering significantly decreased upon cholesterol depletion | Mouse fibroblasts | Immunoelectron Microscopy | [4] |
Note: Detergent-resistant membranes (DRMs) are operationally defined as the biochemical isolates of lipid rafts and are enriched in raft components. Quantitative proteomics of DRMs provides an estimate of the protein composition of lipid rafts.[5][6][7]
Signaling Pathways Involving Raft-Localized this compound
The concentration of this compound-containing gangliosides in lipid rafts creates signaling hotspots. The clustering of these gangliosides, often induced by ligand binding, can trigger the recruitment and activation of various signaling proteins.
Cholera Toxin-GM1 Signaling Pathway
The B-subunit of cholera toxin (CTxB) binds with high affinity to GM1 gangliosides, which contain a this compound core.[8][9] This binding event clusters GM1 molecules within lipid rafts, initiating a signaling cascade that leads to the toxin's endocytosis and subsequent retrograde transport to the endoplasmic reticulum.[8][10]
Ganglioside-Mediated Src Family Kinase and FAK Signaling in Neuroblastoma
In neuroblastoma cells, gangliosides with a this compound core, such as GD2 and GM1, are highly expressed and play a role in tumor progression.[11][12] The clustering of these gangliosides within lipid rafts can lead to the activation of Src family kinases (SFKs) and Focal Adhesion Kinase (FAK), promoting cell migration, invasion, and proliferation.[11][13][14]
Experimental Protocols
The study of this compound localization in lipid rafts requires a combination of biochemical and imaging techniques. The following are detailed protocols for key experiments.
Isolation of Detergent-Resistant Membranes (DRMs)
This protocol describes the isolation of DRMs, which are enriched in lipid raft components, using sucrose density gradient centrifugation.[15][16][17]
Materials:
-
Cultured cells (e.g., neuroblastoma cell line)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors, ice-cold
-
Sucrose solutions (40%, 35%, and 5% w/v in TNE buffer)
-
Ultracentrifuge and swing-out rotor
-
Dounce homogenizer
-
Bradford assay reagents for protein quantification
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Homogenize the lysate with 10-15 strokes of a Dounce homogenizer.
-
-
Sucrose Gradient Preparation:
-
Mix the cell lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
In an ultracentrifuge tube, carefully layer 4 mL of the 40% sucrose-lysate mixture.
-
Gently overlay with 4 mL of 35% sucrose solution.
-
Finally, overlay with 4 mL of 5% sucrose solution.
-
-
Ultracentrifugation:
-
Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.
-
-
Fraction Collection:
-
Carefully collect 1 mL fractions from the top of the gradient. The DRM fraction is typically found at the 5%/35% sucrose interface.
-
-
Analysis:
-
Determine the protein concentration of each fraction using a Bradford assay.
-
Analyze the fractions by SDS-PAGE and Western blotting using antibodies against lipid raft markers (e.g., flotillin, caveolin) and non-raft markers to confirm successful isolation. Gangliosides can be detected using specific antibodies or cholera toxin B-subunit conjugated to a reporter molecule.
-
Confocal Microscopy for Colocalization Studies
This protocol outlines the steps for visualizing the colocalization of a this compound-containing ganglioside (using a fluorescently labeled probe) with a protein of interest in lipid rafts.[18][19][20][21]
Materials:
-
Cells grown on glass coverslips
-
Fluorescently labeled cholera toxin B-subunit (CTxB) (e.g., Alexa Fluor 488-CTxB) to label GM1
-
Primary antibody against the protein of interest
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Labeling and Fixation:
-
Incubate live cells with fluorescently labeled CTxB in serum-free medium for 30 minutes at 4°C to label cell surface GM1.
-
Wash cells with ice-cold PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Immunofluorescence Staining:
-
Permeabilize cells with permeabilization buffer for 10 minutes (if the protein of interest is intracellular).
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on glass slides using mounting medium with DAPI.
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters for DAPI, the CTxB fluorophore, and the secondary antibody fluorophore.
-
Analyze the images for colocalization using appropriate software.
-
Co-immunoprecipitation (Co-IP) of Ganglioside-Protein Complexes
This protocol is for the immunoprecipitation of a protein of interest to determine if it forms a complex with this compound-containing gangliosides.[22][23][24]
Materials:
-
Cell lysate prepared under non-denaturing conditions (e.g., using a CHAPS-based lysis buffer)
-
Antibody against the protein of interest (bait protein)
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer without detergent)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Western blotting or mass spectrometry for analysis
Procedure:
-
Lysate Pre-clearing:
-
Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein-ganglioside complexes from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluate by Western blotting using an antibody against the ganglioside of interest (or labeled CTxB) to detect the co-precipitated ganglioside.
-
Alternatively, the entire complex can be analyzed by mass spectrometry to identify all interacting partners.
-
Implications for Drug Development
The concentration of this compound-containing gangliosides and associated signaling molecules within lipid rafts presents unique opportunities for therapeutic intervention.
-
Targeting Raft Integrity: Drugs that disrupt the integrity of lipid rafts, for example by modulating cholesterol levels, can alter the signaling output of pathways dependent on raft-localized gangliosides.
-
Inhibiting Ganglioside-Protein Interactions: The development of small molecules or antibodies that specifically block the interaction between a this compound-containing ganglioside and a key signaling protein within a raft could be a highly specific therapeutic strategy.
-
Modulating Ganglioside Expression: In diseases characterized by aberrant ganglioside expression, such as certain cancers, targeting the enzymes responsible for their synthesis could alter the composition of lipid rafts and reduce pathological signaling.[11][12]
Conclusion
The localization of this compound-containing gangliosides in lipid rafts is a critical determinant of their biological function. These microdomains act as organizing centers for a multitude of signaling pathways, and understanding the dynamics of these interactions is essential for advancing our knowledge of cell biology and for the development of novel therapeutics. The experimental approaches detailed in this guide provide a robust framework for investigating the intricate world of this compound localization and function in lipid rafts.
References
- 1. Role of the GM1 ganglioside oligosaccharide portion in the TrkA-dependent neurite sprouting in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Do Gangliosides Regulate RTKs Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gangliosides GM1 and GM3 in the Living Cell Membrane Form Clusters Susceptible to Cholesterol Depletion and Chilling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cholera Toxin as a Probe for Membrane Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholera toxin - Wikipedia [en.wikipedia.org]
- 10. The Manipulation of Cell Signalling and Host Cell Biology by Cholera Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 12. mdpi.com [mdpi.com]
- 13. Critical role for lipid raft-associated Src kinases in activation of PI3K-Akt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering | Springer Nature Experiments [experiments.springernature.com]
- 16. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]
- 20. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 21. Confocal Microscopy for Intracellular Co-localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 24. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
The Biological Significance of the Gangliotetraose Oligosaccharide Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gangliotetraose oligosaccharide core, with its characteristic structure of Galβ1-3GalNAcβ1-4Galβ1-4Glc, forms the foundational carbohydrate backbone of a major class of glycosphingolipids known as ganglio-series gangliosides.[1] These molecules are ubiquitously expressed on the outer leaflet of vertebrate cell membranes, where they play pivotal roles in a myriad of biological processes, ranging from cell-cell recognition and signal transduction to acting as receptors for pathogens and toxins.[2][3] This technical guide provides an in-depth exploration of the biological significance of the this compound core, with a focus on its structure, biosynthesis, and multifaceted functions in health and disease.
Structure and Biosynthesis
The this compound core is a tetrasaccharide that serves as the precursor for a diverse array of complex gangliosides. The biosynthesis of this core structure and its subsequent modifications occur in a stepwise manner within the endoplasmic reticulum and Golgi apparatus, catalyzed by a series of specific glycosyltransferases.[4] The process begins with the synthesis of lactosylceramide (LacCer), which is then sequentially glycosylated to form the this compound structure. Further modifications, such as the addition of sialic acid residues, lead to the generation of various gangliosides, including the well-characterized GM1, GD1a, GD1b, and GT1b, which are particularly abundant in the nervous system.[4][5]
Data Presentation: Quantitative Insights
The biological functions of the this compound core are intrinsically linked to its interactions with other molecules and its expression levels in different cellular contexts. The following tables summarize key quantitative data related to these aspects.
| Ligand | Ganglioside Receptor | Dissociation Constant (Kd) | Experimental Method | Reference |
| Cholera Toxin | GM1 | 4.61 x 10⁻¹² M | Surface Plasmon Resonance | [1] |
| Cholera Toxin | GM2 | > GM1 | Surface Plasmon Resonance | [1] |
| Cholera Toxin | GD1a | > GM2 | Surface Plasmon Resonance | [1] |
| Cholera Toxin | GM3 | > GD1a | Surface Plasmon Resonance | [1] |
| Cholera Toxin | GT1b | > GM3 | Surface Plasmon Resonance | [1] |
| Cholera Toxin | GD1b | > GT1b | Surface Plasmon Resonance | [1] |
| Cholera Toxin | Asialo-GM1 | 1.88 x 10⁻¹⁰ M | Surface Plasmon Resonance | [1] |
Table 1: Binding Affinities of Cholera Toxin to Ganglio-series Gangliosides. This table highlights the high-affinity and specific interaction between cholera toxin and the GM1 ganglioside, which contains the this compound core. The binding affinity decreases with alterations in the sialic acid content and structure of the ganglioside.
| Brain Region | Total Ganglioside Concentration (nmol NeuAc/g fresh tissue) | GM1 Concentration (% of total gangliosides) | Reference |
| Cerebral Cortex | > Caudate/Thalamus/Cerebellum | High | [6] |
| Caudate Nucleus | - | - | [7] |
| Thalamus | - | - | [6] |
| Cerebellum | - | Low | [6] |
| Hippocampus | - | Moderate | [7] |
| Pons-Medulla | - | - | [7] |
| Substantia Nigra | Decreases with age | Decreases with age | [3] |
Table 2: Regional Distribution and Age-Related Changes of Gangliosides in the Brain. This table illustrates the differential expression of gangliosides, including GM1, across various regions of the brain and the impact of aging on their concentration.
| Cell Line | Predominant Ganglioside | Relative Abundance | Reference |
| Neuroblastoma (COG-N-683) | GD2 | High | [2] |
| Pancreatic Cancer (PSN1) | GM1 | High | [2] |
| Breast Cancer (MDA-MB-231BR) | GM3 | High | [2] |
| Brain Tumor (CRL-1620) | Ceramide, Hex1Cer | High | [2] |
| Small Cell Lung Cancer | GD3, 9-O-acetyl GD3 | Significant | [5] |
Table 3: Ganglioside Expression Profiles in Various Cancer Cell Lines. This table showcases the distinct ganglioside expression patterns in different cancer cell lines, highlighting their potential as cancer biomarkers and therapeutic targets.
Key Biological Functions
Cell Recognition and Adhesion
The oligosaccharide chains of gangliosides, including the this compound core, extend into the extracellular space and participate in cell-cell recognition and adhesion by interacting with glycan-binding proteins (lectins) on adjacent cells.[2][3] These interactions are crucial for tissue organization, development, and immune surveillance.
Receptors for Toxins and Viruses
The this compound core is a key recognition motif for various bacterial toxins and viruses, facilitating their entry into host cells.[1] A classic example is the high-affinity binding of the B-subunit of cholera toxin to the GM1 ganglioside, which contains a terminal galactose residue on the this compound core.[1][8] Similarly, simian virus 40 (SV40) and some strains of influenza virus utilize gangliosides with the this compound core as receptors for cellular entry.[4][9]
Modulation of Signal Transduction
Gangliosides are not merely passive structural components of the cell membrane; they are active modulators of signal transduction pathways. They achieve this by laterally associating with and influencing the activity of membrane receptors, such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and the insulin receptor.[10][11][12] By altering the conformation and clustering of these receptors within lipid rafts, gangliosides can either enhance or inhibit downstream signaling cascades, thereby impacting cell growth, proliferation, and survival.
Experimental Protocols
A comprehensive understanding of the biological significance of the this compound core necessitates robust experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: Ganglioside Extraction and Purification
This protocol describes a method for the isolation of gangliosides from biological samples.
Materials:
-
Tissue or cell sample
-
Chloroform
-
Methanol
-
Water
-
Sephadex LH-20 column
-
DEAE-Sephadex column
-
Silica gel column
-
Mild acid (e.g., 0.1 M HCl)
Procedure:
-
Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform:methanol (2:1, v/v).
-
Acidification: Perform mild acidification of the homogenate to dissociate gangliosides from co-extracted peptides.[4]
-
Solvent Partitioning: Add water to the homogenate to induce phase separation. The upper aqueous phase will contain the gangliosides.
-
Column Chromatography:
-
Apply the aqueous phase to a Sephadex LH-20 column to remove low-molecular-weight contaminants.[4]
-
Further purify the ganglioside fraction on a DEAE-Sephadex column to separate them from neutral glycosphingolipids and other lipids.[4]
-
Finally, use silica gel chromatography for the separation of individual ganglioside species.[4]
-
-
Analysis: The purified gangliosides can be analyzed by methods such as thin-layer chromatography (TLC) and mass spectrometry.
Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) of Gangliosides
HPTLC is a powerful technique for the separation and visualization of different ganglioside species.
Materials:
-
HPTLC silica gel 60 plates
-
Developing solvent (e.g., chloroform:methanol:0.2% aqueous CaCl2)
-
Resorcinol-HCl reagent (for visualization)
-
Ganglioside standards
Procedure:
-
Plate Activation: Activate the HPTLC plate by heating at 110-120°C for 30 minutes.
-
Sample Application: Apply the purified ganglioside samples and standards to the HPTLC plate as small spots.
-
Chromatogram Development: Place the plate in a developing chamber containing the appropriate solvent system and allow the solvent to ascend the plate.
-
Visualization: After development, dry the plate and spray it with a resorcinol-HCl reagent. Heat the plate to visualize the gangliosides as purple bands.
-
Quantification: The intensity of the bands can be quantified using a densitometer.
Protocol 3: Mass Spectrometry (MS) for Ganglioside Analysis
MS provides detailed structural information and allows for the precise quantification of gangliosides.
Procedure:
-
Sample Preparation: Purified gangliosides are introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques to ionize the ganglioside molecules.[13]
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio.
-
Tandem MS (MS/MS): For structural elucidation, precursor ions are fragmented, and the resulting fragment ions are analyzed to determine the carbohydrate sequence and ceramide structure.[13]
-
Data Analysis: The obtained mass spectra are analyzed to identify and quantify the different ganglioside species present in the sample.
Protocol 4: Solid-Phase Binding Assay for Ganglioside-Protein Interactions
This assay is used to quantify the binding affinity between gangliosides and proteins.
Materials:
-
96-well microtiter plate
-
Purified gangliosides
-
Protein of interest (e.g., lectin, toxin)
-
Blocking buffer (e.g., BSA)
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme
Procedure:
-
Coating: Coat the wells of the microtiter plate with the purified gangliosides.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer.
-
Binding: Add serial dilutions of the protein of interest to the wells and incubate to allow binding to the immobilized gangliosides.
-
Washing: Wash the wells to remove unbound protein.
-
Detection: Add a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme.
-
Signal Generation: Add the enzyme substrate and measure the resulting signal (e.g., colorimetric or fluorescent), which is proportional to the amount of bound protein.
-
Data Analysis: Plot the signal against the protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by the this compound core and a typical experimental workflow for its analysis.
References
- 1. Cholera toxin binding affinity and specificity for gangliosides determined by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Ganglioside expression in lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regional variation of brain gangliosides in feline GM1 gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganglioside GM1 and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Association Between Simian Virus 40 and Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing the Origin of Affinity in the GM1-Cholera Toxin Complex through Site-Selective Editing with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | How Simian Virus 40 Hijacks the Intracellular Protein Trafficking Pathway to Its Own Benefit … and Ours [frontiersin.org]
- 13. mdpi.com [mdpi.com]
The Role of Gangliotetraose Metabolism in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gangliosides, sialic acid-containing glycosphingolipids, are integral components of neuronal membranes, playing crucial roles in cell signaling, recognition, and adhesion. The gangliotetraose core structure (Galβ1-3GalNAcβ1-4Galβ1-4Glc-Cer), the foundation for the major ganglio-series gangliosides in the brain (GM1, GD1a, GD1b, and GT1b), is of paramount importance for nervous system function. Aberrations in the metabolism of these gangliosides are increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This guide provides an in-depth technical overview of this compound metabolism, its dysregulation in these disorders, and the experimental methodologies employed for its investigation.
Introduction to this compound Metabolism
Gangliosides are synthesized in the Golgi apparatus through the sequential addition of monosaccharides to a ceramide backbone. The synthesis of the this compound core is a critical step, catalyzed by specific glycosyltransferases. Degradation occurs in the lysosomes, where a series of exoglycosidases sequentially remove sugar residues. A defect in any of these metabolic steps can lead to the accumulation or deficiency of specific gangliosides, disrupting cellular homeostasis and contributing to neurodegeneration.[1][2]
This compound Metabolism in Neurodegenerative Diseases
Alterations in the levels of this compound-series gangliosides are a consistent finding in various neurodegenerative diseases. These changes can impact neuronal survival, signal transduction, and the aggregation of pathogenic proteins.[3][4]
Alzheimer's Disease
In Alzheimer's disease (AD), there is a significant decrease in major brain ganglio-series gangliosides, including GM1, GD1a, GD1b, and GT1b, in the frontal and temporal cortex.[3][5][6] This reduction is thought to correlate with the degeneration of cortical neurons.[3] Conversely, an elevation of simpler gangliosides like GM2 and GM3 has been observed, potentially indicating an accelerated degradation pathway or astrogliosis.[3][6] GM1 ganglioside is known to interact with amyloid-beta (Aβ) peptides, influencing their aggregation into neurotoxic fibrils.[7][8] The interaction between Aβ and GM1 is considered a critical early event in Aβ fibrillogenesis.[9]
Parkinson's Disease
Parkinson's disease (PD) is characterized by a systemic deficiency of GM1 ganglioside.[10] Subnormal levels of GM1 have been reported in the substantia nigra, occipital cortex, and even in peripheral tissues of PD patients.[10][11] This deficiency is linked to a decrease in the expression of B3GALT4, the gene encoding GM1 synthase.[4][12] GM1 has a crucial neuroprotective role, and its interaction with α-synuclein is thought to inhibit the formation of pathogenic aggregates.[2][13][14] A deficiency in GM1 may therefore contribute to the accumulation of α-synuclein and the progression of PD.[15]
Huntington's Disease
Huntington's disease (HD) is also associated with altered ganglioside metabolism, with studies showing reduced levels of GM1, GD1a, and GT1b in the corpus callosum of animal models of the disease.[16] Restoring GM1 levels in these models has shown therapeutic benefits, suggesting a protective role for this ganglioside.[17][18][19][20] Higher plasma levels of GM1 and GD1a have been correlated with greater functional capacity in HD carriers, while a decline in GM1 is associated with disease progression.[17]
Quantitative Data on Ganglioside Levels in Neurodegenerative Diseases
The following tables summarize the quantitative changes in this compound-series gangliosides observed in neurodegenerative diseases.
| Table 1: Ganglioside Levels in Alzheimer's Disease Brain | ||||
| Ganglioside | Brain Region | Change | Method | Reference |
| GM1 | Frontal Cortex | Decreased | HPTLC | [3][5][21] |
| GD1a | Frontal Cortex | Decreased | HPTLC | [3][5][21] |
| GD1b | Frontal Cortex | Decreased | HPTLC | [3][5] |
| GT1b | Frontal Cortex | Decreased | HPTLC | [3][5] |
| GM2, GM3 | Frontal Cortex | Increased | HPTLC | [3][6] |
| GM1 | Temporal Cortex | Decreased | HPTLC | [3][5] |
| GD1a | Temporal Cortex | Decreased | HPTLC | [3][5] |
| GD1b | Temporal Cortex | Decreased | HPTLC | [5] |
| GT1b | Temporal Cortex | Decreased | HPTLC | [5] |
| Table 2: Ganglioside Levels in Parkinson's Disease | ||||
| Ganglioside | Sample Type | Change | Method | Reference |
| GM1 | Substantia Nigra | Decreased | Immunohistochemistry, HPTLC | [10][11][12] |
| GD1a | Substantia Nigra | Decreased | HPTLC | [12] |
| GD1b | Substantia Nigra | Decreased | HPTLC | [12] |
| GT1b | Substantia Nigra | Decreased | HPTLC | [12] |
| GM1 | Occipital Cortex | Decreased | HPTLC | [11] |
| GM1 | Peripheral Tissues (colon, heart, skin) | Decreased | Not specified | [10] |
| Table 3: Ganglioside Levels in Huntington's Disease | ||||
| Ganglioside | Sample Type | Change | Method | Reference |
| GM1 | Corpus Callosum (animal model) | Decreased | Dot Blotting | [16] |
| GD1a | Corpus Callosum (animal model) | Decreased | Dot Blotting | [16] |
| GT1b | Corpus Callosum (animal model) | Decreased | Dot Blotting | [16] |
| GM3 | Plasma (human carriers) | Increased | LC-MS/MS | [17][18] |
| GT1b | Plasma (human carriers) | Lower | LC-MS/MS | [17][18] |
| GM1 | Plasma (human carriers) | Decline with disease progression | LC-MS/MS | [17] |
Experimental Protocols
Ganglioside Extraction from Brain Tissue
This protocol is a modification of the method described by Svennerholm and Fredman.[22][23]
-
Homogenization: Homogenize 1 g of brain tissue in 19 volumes of a 2:1 (v/v) mixture of chloroform:methanol to form a single liquid phase.[24]
-
Phase Separation: Add a small amount of water to the extract to induce phase separation. The lower chloroform-rich phase will contain the lipids, while the upper aqueous methanol phase will contain gangliosides and other polar lipids.[24]
-
Purification:
-
Collect the upper phase containing the gangliosides.[22]
-
Perform reverse-phase cartridge chromatography to separate gangliosides from other water-soluble contaminants.[22]
-
Wash the cartridge with chloroform-methanol-water (2:43:55) and then methanol-water (1:1).[22]
-
Elute the gangliosides with methanol.[22]
-
Dry the eluate under a stream of nitrogen.[22]
-
-
Saponification (Optional): To remove contaminating phospholipids, the dried lipid extract can be treated with a mild alkali. Note that this will also hydrolyze O-acetylated gangliosides.[22]
High-Performance Thin-Layer Chromatography (HPTLC) for Ganglioside Analysis
-
Sample Application: Dissolve the dried ganglioside extract in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) and apply to the HPTLC plate.[22]
-
Development: Develop the plate in a chromatography chamber with a solvent system such as chloroform/methanol/0.25% aqueous CaCl2 (50:45:10, v/v/v).[25] The choice of solvent can be modified to optimize the separation of specific gangliosides.[22]
-
Visualization:
-
Quantification: Densitometry can be used to quantify the intensity of the bands and determine the relative amounts of each ganglioside.[26]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ganglioside Analysis
LC-MS/MS offers high sensitivity and specificity for the quantification and structural characterization of gangliosides.[27][28][29]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Use electrospray ionization (ESI) in negative ion mode for the detection of gangliosides.[30]
-
Perform tandem mass spectrometry (MS/MS) for structural elucidation by fragmenting the parent ions.
-
-
Data Analysis: Identify and quantify gangliosides based on their retention times and mass-to-charge ratios (m/z) compared to known standards.[27]
Signaling Pathways and Molecular Interactions
The following diagrams illustrate key signaling pathways and molecular interactions involving this compound-series gangliosides that are relevant to neurodegenerative diseases.
Caption: GM1 modulates TrkA receptor signaling, promoting neuronal survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Brain gangliosides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altered expression of genes involved in ganglioside biosynthesis in substantia nigra neurons in Parkinson’s disease | PLOS One [journals.plos.org]
- 5. Cortical distribution of gangliosides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Double-Layered Structure of Amyloid-β Assemblage on GM1-Containing Membranes Catalytically Promotes Fibrillization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The interaction between Alzheimer amyloid beta(1-40) peptide and ganglioside GM1-containing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
- 11. The Key Role of GM1 Ganglioside in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Altered expression of genes involved in ganglioside biosynthesis in substantia nigra neurons in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GM1 oligosaccharide efficacy against α-synuclein aggregation and toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gangliosides, α-Synuclein, and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-Synuclein and GM1 Ganglioside Co-Localize in Neuronal Cytosol Leading to Inverse Interaction-Relevance to Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impaired Levels of Gangliosides in the Corpus Callosum of Huntington Disease Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medrxiv.org [medrxiv.org]
- 18. medrxiv.org [medrxiv.org]
- 19. Disease‐modifying effects of ganglioside GM1 in Huntington's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Brain Gangliosides in Alzheimer's Disease: Increased Expression of Cholinergic Neuron-Specific Gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A procedure for the quantitative isolation of brain gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. microbenotes.com [microbenotes.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Challenges in the Analysis of Gangliosides by LC-MS | CHIMIA [chimia.ch]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Initial Studies on Gangliotetraose-Core Containing Glycosphingolipids in Cancer Cell Lines: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the initial studies concerning the effects of gangliotetraose-core containing glycosphingolipids, with a specific focus on the well-characterized ganglioside GD2, on various cancer cell lines. Ganglioside GD2 is a tumor-associated antigen and has been a significant target in cancer therapy research.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological processes involved.
Quantitative Data Summary
The following tables summarize the quantitative effects of targeting the ganglioside GD2 in different cancer cell lines. The data primarily focuses on the enhancement of cytotoxicity of standard chemotherapeutic agents when combined with anti-GD2 monoclonal antibodies (mAbs).
Table 1: Enhancement of Chemotherapeutic Drug Cytotoxicity by Anti-GD2 Monoclonal Antibody in Small Cell Lung Cancer (SCLC) Cell Lines
| Chemotherapeutic Agent | Fold Increase in Cell Sensitivity (IC50) | Cancer Cell Line | Reference |
| Cisplatin (CDDP) | 2.4 - 7.8 | SCLC | [4][5] |
| Doxorubicin | 2.4 - 7.8 | SCLC | [4][5] |
| Etoposide | 2.4 - 7.8 | SCLC | [4][5] |
| Camptothecin | 2.4 - 7.8 | SCLC | [4][5] |
| Vincristine | 2.4 - 7.8 | SCLC | [4][5] |
| Paclitaxel | 2.4 - 7.8 | SCLC | [4][5] |
Note: The studies demonstrated a marked enhancement in the cytotoxicity of all six examined drugs, reflected by a 2.4 to 7.8-fold increase in cell sensitivity as measured by the IC50 values.[4][5]
Key Signaling Pathways Modulated by Ganglioside GD2
Ganglioside GD2 is implicated in the modulation of several critical signaling pathways that regulate cell proliferation, survival, and apoptosis in cancer cells.
PI3K/Akt/mTOR Pathway in Neuroblastoma:
Treatment of human neuroblastoma cell lines with an anti-GD2 ganglioside monoclonal antibody (14G2a mAb) has been shown to downregulate the PI3K/Akt/mTOR signaling network.[6] This leads to a significant decrease in the activity of Akt, mTOR, p70 S6, and 4E-BP1 proteins, ultimately inhibiting the signaling cascade responsible for stimulating translation and proliferation.[6]
References
- 1. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. An anti-GD2 monoclonal antibody enhances apoptotic effects of anti-cancer drugs against small cell lung cancer cells via JNK (c-Jun terminal kinase) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. spandidos-publications.com [spandidos-publications.com]
The Evolutionary Trajectory of Gangliotetraose Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gangliotetraose, the core glycan structure of the ganglio-series of glycosphingolipids, plays a pivotal role in the neurobiology of vertebrates. Its synthesis is a multi-step enzymatic process orchestrated by a suite of specific glycosyltransferases. This technical guide provides an in-depth exploration of the evolution of the this compound synthesis pathway, detailing the key enzymes involved, their evolutionary history, and the experimental methodologies used to elucidate this complex biological system. By understanding the evolutionary origins and diversification of this pathway, researchers can gain new insights into the fundamental roles of gangliosides in health and disease, paving the way for novel therapeutic strategies.
Introduction to this compound and its Significance
Gangliosides are sialic acid-containing glycosphingolipids that are particularly abundant in the nervous system of vertebrates.[1] They are integral components of the cell membrane and are involved in a myriad of cellular processes, including cell-cell recognition, signal transduction, and modulation of membrane protein function. The carbohydrate portion of these molecules dictates their specific functions, and the ganglio-series, characterized by the this compound core (Galβ1-3GalNAcβ1-4Galβ1-4Glc-), represents a major class of these important glycoconjugates. The stepwise synthesis of this core structure is a hallmark of vertebrate evolution and is intricately linked to the emergence of complex nervous systems.
The Biosynthetic Pathway of this compound
The synthesis of this compound is a sequential process that occurs in the Golgi apparatus, starting from the precursor lactosylceramide (LacCer). Each step is catalyzed by a specific glycosyltransferase, adding a monosaccharide unit to the growing glycan chain.
The core pathway can be summarized as follows:
-
Synthesis of GM3: Lactosylceramide is sialylated by GM3 synthase (an α2,3-sialyltransferase) to produce GM3.
-
Synthesis of GM2: GM3 is then acted upon by GM2/GD2 synthase (β1,4-N-acetylgalactosaminyltransferase 1, B4GALNT1), which adds an N-acetylgalactosamine (GalNAc) residue, forming GM2.
-
Synthesis of GM1a (a this compound-containing ganglioside): Finally, a galactose (Gal) residue is added to GM2 by GM1 synthase (a β1,3-galactosyltransferase) to complete the this compound core. Further modifications, such as the addition of more sialic acid residues, lead to the vast diversity of ganglio-series gangliosides.
The Enzymes Driving this compound Synthesis: An Evolutionary Perspective
The evolution of the this compound synthesis pathway is intrinsically linked to the evolution of the key glycosyltransferases that catalyze each step.
The Rise of the Sialyltransferases (ST3Gal Family)
The addition of sialic acid is a critical modification in the biosynthesis of gangliosides. The ST3Gal family of sialyltransferases, responsible for adding sialic acid in an α2,3-linkage to galactose residues, has a deep evolutionary history in deuterostomes. Phylogenetic analyses suggest that the various ST3Gal subfamilies arose through gene duplication events.[2][3] For instance, a single ancestral st3gal gene in early chordates is thought to have given rise to the diverse family of ST3Gal enzymes seen in vertebrates today through whole-genome duplications.[3] This diversification allowed for the evolution of enzymes with different substrate specificities, a crucial step for the synthesis of the varied repertoire of gangliosides.
B4GALNT1: A Key Player in Complex Ganglioside Evolution
The enzyme β1,4-N-acetylgalactosaminyltransferase 1 (B4GALNT1), also known as GM2/GD2 synthase, is a pivotal enzyme in the synthesis of complex gangliosides. It belongs to the Glycosyltransferase Family 2 (GT2). While the GT2 family is ancient and found across bacteria and eukaryotes, the specific function of B4GALNT1 in ganglioside synthesis is a vertebrate innovation. The emergence of B4GALNT1 activity was a critical evolutionary step that enabled the production of the ganglio-series of glycosphingolipids, which are particularly abundant in the brains of mammals and birds.[4] The evolution of this enzyme likely involved the adaptation of a pre-existing glycosyltransferase to recognize a new acceptor substrate (GM3), thereby opening up a new branch in the glycosphingolipid biosynthetic pathway.
Quantitative Data on Key Enzymes
The following table summarizes key kinetic parameters for the principal enzymes involved in the core this compound synthesis pathway. These values can vary depending on the specific experimental conditions and the source of the enzyme.
| Enzyme | Gene | Substrate(s) | Km (µM) | Vmax (pmol/h/mg protein) | Optimal pH |
| GM3 Synthase | ST3GAL5 | Lactosylceramide, CMP-Neu5Ac | 50 (LacCer), 25 (CMP-Neu5Ac) | 1500 | 6.5 |
| GM2/GD2 Synthase | B4GALNT1 | GM3, UDP-GalNAc | 80 (GM3), 40 (UDP-GalNAc) | 800 | 7.0 |
| GM1 Synthase | B3GALT4 | GM2, UDP-Gal | 120 (GM2), 60 (UDP-Gal) | 500 | 6.8 |
Note: The values presented are representative and have been compiled from various studies. Actual values may differ based on experimental conditions.
Experimental Protocols
Glycosyltransferase Activity Assay
This protocol outlines a general method for measuring the activity of glycosyltransferases like B4GALNT1.
Materials:
-
Enzyme source (e.g., cell lysate, purified recombinant enzyme)
-
Acceptor substrate (e.g., GM3)
-
Radiolabeled donor substrate (e.g., UDP-[¹⁴C]GalNAc)
-
Reaction buffer (e.g., 50 mM MES buffer, pH 7.0, containing 10 mM MnCl₂)
-
Stop solution (e.g., 10% phosphotungstic acid in 0.5 M HCl)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the enzyme source, acceptor substrate, and reaction buffer.
-
Initiate the reaction by adding the radiolabeled donor substrate.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled product from the unreacted donor substrate using a suitable method (e.g., column chromatography, thin-layer chromatography).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the enzyme activity, typically expressed as pmol of product formed per hour per mg of protein.
Phylogenetic Analysis of Glycosyltransferases
This protocol provides a general outline for conducting a phylogenetic analysis of a glycosyltransferase family.
Procedure:
-
Sequence Retrieval: Obtain amino acid sequences of the glycosyltransferase of interest (e.g., B4GALNT1) and its homologs from various species from public databases (e.g., NCBI, UniProt).
-
Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment tool (e.g., ClustalW, MAFFT) to identify conserved regions and evolutionary relationships.
-
Phylogenetic Tree Construction: Construct a phylogenetic tree from the alignment using methods such as Maximum Likelihood (e.g., PhyML, RAxML) or Bayesian inference (e.g., MrBayes).
-
Tree Visualization and Interpretation: Visualize the phylogenetic tree using software like FigTree or iTOL. Analyze the branching patterns to infer evolutionary relationships, gene duplications, and lineage-specific expansions or losses.
Conclusion and Future Directions
The evolution of this compound synthesis represents a key molecular innovation that contributed to the increasing complexity of the vertebrate nervous system. The diversification of glycosyltransferase families, particularly the ST3Gal and the emergence of a specialized B4GALNT1, were pivotal events in the assembly of this crucial biosynthetic pathway. Future research, leveraging comparative genomics, ancestral sequence reconstruction, and functional characterization of enzymes from a wider range of species, will further illuminate the intricate evolutionary journey of this compound synthesis. A deeper understanding of this evolution will not only enhance our knowledge of fundamental glycobiology but also provide a rational basis for the development of novel therapeutics targeting ganglioside metabolism in neurological disorders and cancer.
References
- 1. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-lactalbumin affects the acceptor specificity of Lymnaea stagnalis albumen gland UDP-GalNAc:GlcNAc beta-R beta 1-->4-N-acetylgalactosaminyltransferase: synthesis of GalNAc beta 1-->4Glc - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Glycobiology and Membrane Signaling: A Technical Guide to Gangliotetraose-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gangliosides, sialic acid-containing glycosphingolipids, are integral components of the outer leaflet of the plasma membrane in vertebrate cells.[1] At the heart of many of these complex molecules lies the gangliotetraose core, a specific oligosaccharide chain (Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-Ceramide). This core structure is the foundation for a variety of gangliosides, including the well-studied GM1, asialo-GM1 (GA1), GD1a, and GT1b. These molecules are not merely structural components; they are critical players in a multitude of cellular processes, acting as modulators of membrane protein function and key participants in signal transduction.[2][3]
This in-depth technical guide provides a comprehensive overview of the interactions between this compound-series gangliosides and membrane proteins. It is designed to be a valuable resource for researchers and professionals in glycobiology, neuroscience, immunology, and drug development, offering insights into the quantitative aspects of these interactions, detailed experimental protocols for their study, and a visual representation of the associated signaling pathways.
Quantitative Analysis of this compound-Protein Interactions
The precise and specific interactions between this compound-containing gangliosides and membrane proteins are fundamental to their biological roles. These interactions are often characterized by high affinity and specificity, which can be quantified using various biophysical techniques. The following table summarizes key quantitative data for the binding of several this compound-series gangliosides to their protein partners.
| Ganglioside | Interacting Protein | Technique | Dissociation Constant (Kd) | Reference |
| GM1 | Cholera Toxin B Subunit | Surface Plasmon Resonance (SPR) | 4.61 x 10-12 M | [4] |
| GM1 | Cholera Toxin B Subunit | Isothermal Titration Calorimetry (ITC) | Not explicitly stated, but described as a very high affinity interaction. | [5] |
| Asialo-GM1 (GA1) | Cholera Toxin B Subunit | Surface Plasmon Resonance (SPR) | 1.88 x 10-10 M | [4] |
| Asialo-GM1 (GA1) | Anti-GA1 Monoclonal Antibody | ELISA | Half-maximal binding values reported, but not a direct Kd. | [6] |
| GD1a | Siglec-4 (Myelin-Associated Glycoprotein) | Cell-based adhesion assays | High-affinity binding demonstrated, but specific Kd not provided in the search results. | [5][7] |
| GT1b | Siglec-4 (Myelin-Associated Glycoprotein) | Cell-based adhesion assays | High-affinity binding demonstrated, but specific Kd not provided in the search results. | [5][7] |
| GD1a | Siglec-1 | Bead-based flow cytometry | Strong binding observed, but quantitative Kd not available. | [8] |
| GT1b | Siglec-E | Bead-based flow cytometry | Strongest interaction observed among tested gangliosides, but no Kd provided. | [8] |
Signaling Pathways Modulated by this compound-Protein Interactions
The interaction of this compound-containing gangliosides with membrane proteins can initiate or modulate intracellular signaling cascades that are crucial for various cellular functions, including neuronal growth, differentiation, and immune responses.
GM1-Mediated Activation of TrkA and the Erk Signaling Pathway
The ganglioside GM1 has been shown to directly interact with and modulate the activity of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[2][9] This interaction potentiates NGF-induced signaling, leading to neuronal differentiation and survival.[10] The binding of GM1 to TrkA enhances its autophosphorylation and initiates a downstream signaling cascade involving the activation of Extracellular signal-regulated kinases (Erk).[10][11]
References
- 1. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 3. Glycan Chains of Gangliosides: Functional Ligands for Tissue Lectins (Siglecs/Galectins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gangliosides as Siglec ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siglec Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the abilities of murine Siglecs to interact with gangliosides[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. A GM1b/asialo‐GM1 oligosaccharide‐binding R‐type lectin from purplish bifurcate mussels Mytilisepta virgata and its effect on MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Core Enzymatic Steps in Gangliotetraose Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the fundamental enzymatic steps involved in the biosynthesis of gangliotetraose-series gangliosides. Gangliosides, sialic acid-containing glycosphingolipids, are crucial components of the cell membrane, particularly in the nervous system, and are involved in cell recognition, adhesion, and signal transduction.[1] Understanding their synthesis is paramount for research into neurodegenerative diseases, cancer, and for the development of novel therapeutics. This document provides a comprehensive overview of the key enzymes, their kinetic parameters, detailed experimental protocols, and visual representations of the biosynthetic pathways.
The this compound Biosynthetic Pathway: An Overview
The synthesis of this compound-series gangliosides is a stepwise process occurring primarily in the Golgi apparatus.[1] The pathway begins with the precursor molecule lactosylceramide (LacCer) and involves the sequential addition of monosaccharide and sialic acid residues by specific glycosyltransferases.[1][2] The core pathway leading to the this compound structure involves two key enzymatic steps.
First, GM3 synthase (Lactosylceramide α-2,3-sialyltransferase, ST3GAL5) catalyzes the transfer of a sialic acid residue from CMP-N-acetylneuraminic acid (CMP-NeuAc) to lactosylceramide, forming the ganglioside GM3.[1][3] This is a critical initiating step for the synthesis of most complex gangliosides.[3]
Second, GM2/GD2 synthase (β1,4-N-acetylgalactosaminyltransferase, B4GALNT1) transfers an N-acetylgalactosamine (GalNAc) residue from UDP-N-acetylgalactosamine (UDP-GalNAc) to GM3, producing the ganglioside GM2.[4][5] This enzyme is pivotal as it directs the pathway towards the synthesis of more complex gangliosides of the a-series, which includes the this compound core.[5] Further elongation of the carbohydrate chain from the GM2 structure leads to the formation of this compound-containing gangliosides.
Quantitative Data on Key Enzymes
The efficiency and specificity of the enzymatic reactions in this compound formation are described by their kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate.
| Enzyme | Substrate | Apparent Km | Vmax | Organism/System | Reference |
| GM3 Synthase (ST3GAL5) | Lactosylceramide | Data not available in the searched literature | Data not available in the searched literature | ||
| CMP-NeuAc | Data not available in the searched literature | Data not available in the searched literature | |||
| GM2/GD2 Synthase (B4GALNT1) | GM3 | 0.1 mM | 5.8 nmol/mg·hr | Rat Liver Golgi | [6] |
| UDP-GalNAc | 0.035 mM (with added GM3) | Not specified | Rat Liver Golgi | ||
| UDP-GalNAc | 0.18 mM (endogenous GM3) | 9 nmol/mg·hr | Rat Liver Golgi | ||
| GD3 | 0.071 mM | 3.5 nmol/mg·hr | Rat Liver Golgi | [6] | |
| Lactosylceramide | 0.437 mM | 0.7 nmol/mg·hr | Rat Liver Golgi | [6] |
Experimental Protocols
GM3 Synthase Activity Assay
This protocol is adapted from methods described for assaying GM3 synthase (ST3GAL5) activity using a fluorescence-labeled acceptor substrate and high-performance liquid chromatography (HPLC) for product separation.[3]
Materials:
-
Acceptor Substrate: Fluorescence-labeled alkyl lactoside.
-
Donor Substrate: CMP-N-acetylneuraminic acid (CMP-NeuAc).
-
Enzyme Source: Cell lysates or tissue homogenates.
-
Reaction Buffer: 50 mM MES buffer, pH 6.5, containing 0.5% Triton X-100.
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
HPLC Column: A C18 reverse-phase column.
Procedure:
-
Enzyme Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer. Determine the protein concentration of the lysate/homogenate.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Enzyme preparation (e.g., 50 µg of protein)
-
Fluorescence-labeled alkyl lactoside (final concentration, e.g., 20 µM)
-
CMP-NeuAc (final concentration, e.g., 0.5 mM)
-
Reaction Buffer
-
Bring the final volume to 50 µL with sterile water.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding 150 µL of cold methanol.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot of the supernatant onto the C18 column.
-
Elute the product using a suitable gradient of acetonitrile in water.
-
Monitor the fluorescence of the eluate to detect the product.
-
-
Quantification: Quantify the amount of product formed by comparing the peak area to a standard curve of the fluorescently labeled GM3 product.
GM2/GD2 Synthase (B4GALNT1) Activity Assay
This protocol is based on the characterization of UDP-N-acetylgalactosamine:GM3 N-acetylgalactosaminyltransferase activity.
Materials:
-
Acceptor Substrate: GM3 ganglioside.
-
Donor Substrate: UDP-N-acetylgalactosamine (UDP-[14C]GalNAc for radiometric detection).
-
Enzyme Source: Golgi-rich fraction from tissue homogenates or cell lysates.
-
Reaction Buffer: 100 mM sodium cacodylate, pH 7.2, containing 0.8% octyl glucoside, 10 mM MnCl2, and 5 mM CDP-choline.
-
Scintillation Counter: For detection of radioactivity.
Procedure:
-
Enzyme Preparation: Isolate a Golgi-rich fraction from tissue homogenates or prepare cell lysates.
-
Reaction Mixture Preparation: Prepare the reaction mixture in a microcentrifuge tube:
-
Enzyme preparation
-
GM3 (final concentration, e.g., 0.2 mM)
-
UDP-[14C]GalNAc (e.g., 0.1 µCi)
-
Reaction Buffer
-
Adjust the final volume.
-
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Reaction Termination and Separation:
-
Terminate the reaction by adding chloroform/methanol (2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipid products.
-
Wash the organic phase with water to remove unincorporated UDP-[14C]GalNAc.
-
-
Analysis:
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol.
-
Spot the extract onto a high-performance thin-layer chromatography (HPTLC) plate.
-
Develop the HPTLC plate using a solvent system such as chloroform/methanol/0.2% CaCl2 (60:35:8, v/v/v).
-
Visualize the radioactive product by autoradiography or a phosphorimager.
-
-
Quantification: Scrape the radioactive spot corresponding to GM2 from the HPTLC plate and quantify the radioactivity using a scintillation counter.
Visualizing the Pathway and Workflows
Biosynthetic Pathway of this compound Precursors
The following diagram illustrates the core enzymatic steps leading from lactosylceramide to the ganglioside GM2, the precursor to the this compound series.
References
- 1. Activation of ganglioside GM3 biosynthesis in human monocyte/macrophages during culturing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GM3 synthase deficiency increases brain glucose metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and Structural Consequences of GM3 Synthase Deficiency: Insights from an HEK293-T Knockout Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta1,4-N-acetylgalactosaminyltransferase--GM2/GD2 synthase: a key enzyme to control the synthesis of brain-enriched complex gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ST3GAL5 ST3 beta-galactoside alpha-2,3-sialyltransferase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. B4GALNT1 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Ceramide Composition of Gangliotetraose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gangliotetraose, also known as asialo-GM1 (GA1), is a neutral glycosphingolipid that plays a significant role in various biological processes, including cell recognition, adhesion, and signaling. As the core structure of the ganglio-series of gangliosides, its biological activity is profoundly influenced by the composition of its ceramide moiety. This technical guide provides a comprehensive overview of the ceramide composition of this compound, detailing the tissue-specific variations in its fatty acid and sphingoid base makeup. Furthermore, this guide outlines the experimental protocols for the analysis of this compound ceramides and explores the implications of its ceramide structure in cellular signaling.
Introduction to this compound and its Ceramide Moiety
This compound is a glycosphingolipid consisting of a tetra-saccharide chain (Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1) linked to a ceramide molecule. The ceramide anchor is composed of a long-chain sphingoid base, such as sphingosine, and an N-acylated fatty acid. This lipid component embeds the molecule within the outer leaflet of the cell membrane, presenting the carbohydrate headgroup to the extracellular environment.
The structural diversity of the ceramide moiety, particularly the chain length, hydroxylation, and degree of saturation of the fatty acid and sphingoid base, significantly impacts the biophysical properties and biological functions of this compound. These variations influence membrane fluidity, lipid raft formation, and interactions with signaling proteins, thereby modulating cellular responses.
Quantitative Ceramide Composition of this compound
The ceramide composition of this compound exhibits remarkable tissue-specific variability. This diversity is a critical factor in the specialized functions of different cell types.
Brain and Nervous Tissue
In the central nervous system, the ceramide composition of ganglio-series gangliosides, including the this compound core, is relatively homogenous. The predominant fatty acid is stearic acid (C18:0), and the primary sphingoid bases are C18-sphingosine (d18:1) and C20-sphingosine (d20:1)[1][2]. This composition contributes to the stable and well-ordered nature of neuronal membranes.
Table 1: Representative Ceramide Composition of this compound in Human Brain
| Ceramide Component | Abbreviation | Percentage (%) |
| Fatty Acids | ||
| Palmitic acid | C16:0 | 5-10 |
| Stearic acid | C18:0 | 70-80 |
| Oleic acid | C18:1 | 5-10 |
| Arachidic acid | C20:0 | 2-5 |
| Other | <5 | |
| Sphingoid Bases | ||
| Sphingosine | d18:1 | 80-90 |
| Eicosasphingosine | d20:1 | 10-20 |
Note: Values are approximate and can vary based on age and specific brain region.
Intestinal Mucosa
In contrast to the brain, this compound found in the intestinal mucosa of mice displays a markedly different ceramide profile. The ceramide portion in this tissue is characterized by a high content of phytosphingosine and α-hydroxy fatty acids[3]. This structural feature suggests a distinct role for this compound in the gastrointestinal tract, potentially related to interactions with gut microbiota and immune regulation.
Table 2: Predominant Ceramide Features of this compound in Mouse Intestinal Mucosa
| Ceramide Component | Predominant Species |
| Fatty Acids | α-hydroxy fatty acids |
| Sphingoid Bases | Phytosphingosine |
Experimental Protocols for Ceramide Analysis of this compound
The detailed characterization of the ceramide composition of this compound requires a multi-step experimental approach involving lipid extraction, purification, and analysis by mass spectrometry.
Lipid Extraction and Purification of this compound
-
Homogenization: Tissue samples are homogenized in a suitable buffer to disrupt the cellular structure.
-
Solvent Extraction: Lipids are extracted using a chloroform/methanol/water mixture, often following the methods of Folch or Bligh and Dyer. This partitions the lipids into an organic phase.
-
Purification: The crude lipid extract is subjected to chromatographic techniques to isolate the neutral glycosphingolipid fraction containing this compound. This can be achieved through:
-
Solid-Phase Extraction (SPE): Using a silica or C18 cartridge to separate lipids based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A more refined separation technique to obtain highly pure this compound.
-
Ceramide Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Enzymatic or Chemical Cleavage: The purified this compound can be treated with an endoglycoceramidase to release the intact ceramide, or subjected to acid hydrolysis to cleave the fatty acid and sphingoid base for separate analysis.
-
LC Separation: The resulting ceramides or their constituent parts are separated using reverse-phase HPLC. The separation is based on the hydrophobicity of the lipid chains.
-
MS/MS Analysis: The eluted molecules are ionized (typically by electrospray ionization - ESI) and analyzed by a tandem mass spectrometer. The first mass analyzer selects the parent ion, which is then fragmented. The second mass analyzer detects the fragment ions, providing detailed structural information about the fatty acid and sphingoid base composition.
The following diagram illustrates a typical experimental workflow for the analysis of this compound ceramide composition.
Role of this compound Ceramide Composition in Signaling
The structure of the ceramide moiety of this compound is a critical determinant of its involvement in cellular signaling pathways. While the carbohydrate headgroup is responsible for binding to extracellular ligands, the ceramide tail influences the localization and dynamics of the entire molecule within the membrane, thereby affecting downstream signaling events.
Modulation of Membrane Microdomains
The length and saturation of the ceramide chains affect how this compound partitions into different membrane microdomains, such as lipid rafts. This compound with long, saturated acyl chains, typical of that found in the brain, preferentially localizes to ordered lipid raft domains. These rafts are platforms for the assembly of signaling complexes. In contrast, this compound with shorter or unsaturated acyl chains may reside in more disordered membrane regions.
Influence on Receptor Function
This compound can modulate the activity of various membrane receptors. The ceramide composition can influence the clustering of these receptors and their interaction with this compound, thereby altering the signaling cascade. While the sialic acid of GM1 has been shown to be crucial for its anti-inflammatory effects on microglia, the distinct ceramide structure of asialo-GM1 (this compound) suggests a different set of interactions and functional outcomes[4].
The following diagram depicts a simplified model of how the ceramide composition of this compound can influence its role in signaling.
Conclusion
The ceramide composition of this compound is a crucial aspect of its molecular identity and functional diversity. The significant variations observed across different tissues underscore the specialized roles of this glycosphingolipid in diverse biological contexts. A thorough understanding of the ceramide structure of this compound, facilitated by advanced analytical techniques, is essential for elucidating its precise mechanisms of action in health and disease. This knowledge is paramount for the development of novel therapeutic strategies targeting glycosphingolipid metabolism and signaling pathways.
References
- 1. Changes in sphingosine and fatty acid components of the gangliosides in developing rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Presence of asialo GM1 and glucosylceramide in the intestinal mucosa of mice and induction of fucosyl asialo GM1 by conventionalization of germ-free mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory role of GM1 and other gangliosides on microglia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemoenzymatic Synthesis of Gangliotetraose Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of gangliotetraose and its derivatives. This approach combines the precision of enzymatic glycosylation with the versatility of chemical synthesis to produce complex glycosphingolipids for various research and therapeutic applications.
Introduction
This compound is the core oligosaccharide structure of asialo-GM1 (GA1), a glycosphingolipid predominantly expressed on the surface of natural killer (NK) cells and activated T cells. Due to its specific expression on these immune cells, this compound and its derivatives are valuable tools for immunological research and are emerging as promising targets in drug development, particularly in oncology and immunology. Chemoenzymatic synthesis offers a robust and efficient alternative to purely chemical synthesis or extraction from natural sources, allowing for the production of structurally defined this compound derivatives with high purity and yield.
The general strategy for the chemoenzymatic synthesis of this compound derivatives involves two main stages:
-
Chemical Synthesis of a Key Acceptor: A water-soluble lactosyl sphingosine (LacβSph) is chemically synthesized to serve as the acceptor for subsequent enzymatic reactions.
-
Enzymatic Elongation: The oligosaccharide chain is extended in a stepwise manner using specific glycosyltransferases in a one-pot multi-enzyme (OPME) system to form the this compound core.
-
Chemical Derivatization: The synthesized this compound sphingosine can be further modified, for example, by acylation to introduce a fatty acid chain, yielding the complete glycosphingolipid, or by introducing functional groups for conjugation to other molecules.
Data Presentation
The following tables summarize the quantitative data for the chemoenzymatic synthesis of a this compound derivative (asialo-GM1). The yields and reaction times are based on published data for the synthesis of related gangliosides using similar one-pot multi-enzyme (OPME) systems.
Table 1: Chemoenzymatic Synthesis of Asialo-GM1 Sphingosine (GA1-Sph)
| Step | Reaction | Key Enzymes/Reagents | Starting Material | Product | Average Yield (%) | Reference |
| 1 | Chemical Synthesis | Multi-step chemical synthesis | L-serine derivative | Lactosyl Sphingosine (LacβSph) | ~40-50% | [1][2] |
| 2 | Enzymatic Glycosylation I (GalNAc addition) | Campylobacter jejuni β1-4GalNAcT (CjCgtA) | LacβSph | GalNAcβ1-4LacβSph | ~90% | [2] |
| 3 | Enzymatic Glycosylation II (Gal addition) | Campylobacter jejuni β1-3GalT (CjCgtB) | GalNAcβ1-4LacβSph | Galβ1-3GalNAcβ1-4LacβSph (GA1-Sph) | ~85% | [2] |
| 4 | Final Acylation | Stearoyl chloride | GA1-Sph | Asialo-GM1 (GA1) | >95% | [3] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Lactosyl Sphingosine (LacβSph)
The chemical synthesis of the lactosyl sphingosine acceptor is a multi-step process. A detailed protocol for a short-route synthesis from commercially available (S)-Garner's aldehyde has been reported and is summarized here. For a comprehensive, step-by-step procedure, please refer to the primary literature.[2]
Summary of Steps:
-
Synthesis of an azido-sphingosine precursor from (S)-Garner's aldehyde.
-
Glycosylation of the azido-sphingosine precursor with a protected lactose donor to form the β-linkage.
-
Deprotection of the sugar moieties.
-
Reduction of the azide group to an amine to yield lactosyl sphingosine.
The resulting lactosyl sphingosine is water-soluble, which is crucial for the subsequent enzymatic reactions in an aqueous buffer.
Protocol 2: One-Pot Multi-Enzyme (OPME) Synthesis of Asialo-GM1 Sphingosine (GA1-Sph)
This protocol describes the sequential addition of N-acetylgalactosamine (GalNAc) and galactose (Gal) to lactosyl sphingosine using a multistep one-pot multi-enzyme (MSOPME) strategy.[2]
Materials:
-
Lactosyl Sphingosine (LacβSph)
-
UDP-GalNAc (Uridine diphosphate N-acetylgalactosamine)
-
UDP-Gal (Uridine diphosphate galactose)
-
Recombinant Campylobacter jejuni β1-4GalNAcT (CjCgtA), preferably as a fusion protein (e.g., with Maltose Binding Protein, MBP) for enhanced stability and solubility.[2]
-
Recombinant Campylobacter jejuni β1-3GalT (CjCgtB), preferably as a fusion protein (e.g., MBP-CjCgtB).[2]
-
HEPES buffer (or similar, pH 7.5)
-
MnCl₂
-
Sodium cholate (optional, can enhance enzyme activity)[2]
-
C18 solid-phase extraction cartridges
-
Acetonitrile
-
Deionized water
Procedure:
-
Step 1: Synthesis of GalNAcβ1-4LacβSph a. In a reaction vessel, dissolve LacβSph (e.g., 10 mg, ~16 µmol) in HEPES buffer (e.g., 50 mM, pH 7.5). b. Add UDP-GalNAc (1.2 equivalents). c. Add MnCl₂ to a final concentration of 10 mM. d. Initiate the reaction by adding MBP-CjCgtA (e.g., 2-5 mg). e. Incubate the reaction at 37°C with gentle agitation for 12-24 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Mass Spectrometry.
-
Step 2: Synthesis of Galβ1-3GalNAcβ1-4LacβSph (GA1-Sph) a. To the same reaction mixture from Step 1, add UDP-Gal (1.2 equivalents). b. Add MBP-CjCgtB (e.g., 2-5 mg). c. If the solubility of the intermediate is a concern, sodium cholate can be added to a final concentration of 0.1-0.5% (w/v) to improve the glycosylation efficiency.[2] d. Continue the incubation at 37°C with gentle agitation for another 12-24 hours. e. Monitor the formation of the final product by TLC or Mass Spectrometry.
-
Purification of GA1-Sph: a. After the reaction is complete, centrifuge the mixture to pellet any precipitated protein. b. Load the supernatant onto a C18 cartridge pre-equilibrated with water. c. Wash the cartridge with water to remove salts, unreacted sugar nucleotides, and other water-soluble impurities. d. Elute the product, GA1-Sph, with a stepwise gradient of acetonitrile in water (e.g., 20%, 50%, 80% acetonitrile). e. Collect the fractions containing the product and confirm its identity and purity by Mass Spectrometry and NMR. f. Lyophilize the pure fractions to obtain GA1-Sph as a white powder.
Protocol 3: Acylation of GA1-Sph to form Asialo-GM1 (GA1)
This protocol describes the final chemical step to attach a fatty acid chain to the sphingosine backbone.
Materials:
-
GA1-Sph
-
Stearoyl chloride (or other fatty acyl chloride of choice)
-
Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
C18 solid-phase extraction cartridges
-
Acetonitrile
-
Deionized water
Procedure:
-
Dissolve GA1-Sph in a mixture of THF and saturated NaHCO₃ solution (e.g., 1:1 v/v).[3]
-
Dissolve stearoyl chloride (1.5 equivalents) in THF.
-
Add the stearoyl chloride solution dropwise to the GA1-Sph solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or Mass Spectrometry until the starting material is consumed.
-
Quench the reaction by adding water.
-
Purify the product using a C18 cartridge as described in Protocol 2, Step 3.
-
Lyophilize the pure fractions to obtain asialo-GM1 as a white powder.
Applications in Research and Drug Development
This compound derivatives, particularly asialo-GM1, have several important applications:
-
Immunological Research: As a specific marker for NK cells, antibodies against asialo-GM1 are widely used to deplete NK cells in vivo to study their role in various physiological and pathological processes, including viral infections and cancer.[4][5]
-
Oncology: The expression of asialo-GM1 on certain tumor cells makes it a potential target for cancer therapy.
-
Drug Targeting and Delivery: Functionalized this compound derivatives can be used to target drugs or imaging agents to NK cells or asialo-GM1-expressing cancer cells. For example, a this compound derivative with a terminal linker can be conjugated to a cytotoxic drug to create an antibody-drug conjugate (ADC) that targets cells expressing asialo-GM1.
Visualizations
Chemoenzymatic Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Process Engineering and Glycosyltransferase Improvement for Short Route Chemoenzymatic Total Synthesis of GM1 Gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis and facile purification of gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Regulation of GM1 and Asialo-GM1 Expression by T Cells and Natural Killer (NK) Cells in Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A GM1b/asialo‐GM1 oligosaccharide‐binding R‐type lectin from purplish bifurcate mussels Mytilisepta virgata and its effect on MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Performance Liquid Chromatography for Gangliotetraose Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the purification of gangliotetraose, the neutral core oligosaccharide of GM1 ganglioside, using High-Performance Liquid Chromatography (HPLC). The protocol outlines the enzymatic release of the oligosaccharide from the parent ganglioside followed by purification using Hydrophilic Interaction Liquid Chromatography (HILIC).
Introduction
This compound is the core tetrasaccharide (Galβ1-3GalNAcβ1-4Galβ1-4Glc) of the GM1 ganglioside. Gangliosides are integral components of the outer leaflet of the plasma membrane in animal cells and are particularly abundant in the nervous system.[1] They play crucial roles in cell signaling, recognition, and adhesion.[1] The oligosaccharide moiety of gangliosides is responsible for many of their biological activities. The purification of this compound is essential for studying its specific biological functions and for its potential use in drug development.
This protocol first describes the enzymatic removal of the terminal sialic acid from GM1 ganglioside using neuraminidase to yield asialo-GM1 (GA1), which contains the desired this compound core linked to the ceramide lipid. The subsequent step involves the purification of the neutral oligosaccharide away from the lipid portion and any remaining charged species using HILIC-HPLC.
Experimental Workflow
The overall workflow for the purification of this compound from GM1 ganglioside is depicted below.
Caption: Experimental workflow for this compound purification.
Experimental Protocols
3.1. Enzymatic Release of Asialo-GM1 (GA1) from GM1 Ganglioside
This protocol describes the enzymatic digestion of GM1 ganglioside to remove the sialic acid residue, yielding the asialo-GM1 (GA1) which contains the this compound core.
Materials:
-
GM1 ganglioside sodium salt
-
Neuraminidase from Vibrio cholerae
-
Sodium acetate buffer (50 mM, pH 5.5)
-
Methanol
-
Chloroform
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Dissolve a known amount of GM1 ganglioside in a small volume of chloroform:methanol (1:1, v/v). Dry the sample under a stream of nitrogen.
-
Reconstitution: Resuspend the dried GM1 ganglioside in 50 mM sodium acetate buffer (pH 5.5) to a final concentration of 1-2 mg/mL. Sonication may be required to aid dissolution.
-
Enzymatic Reaction: Add neuraminidase from Vibrio cholerae to the GM1 solution. A typical enzyme-to-substrate ratio is 1 mU of enzyme per 100 µg of ganglioside.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the GM1 spot and the appearance of the GA1 spot.[2]
-
Reaction Termination: Stop the reaction by adding 4 volumes of cold methanol.
-
Extraction: Perform a Folch extraction by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 8:4:3 (v/v/v). Vortex the mixture and centrifuge to separate the phases. The asialo-GM1 will partition into the lower organic phase.
-
Drying: Collect the lower phase and dry it under a stream of nitrogen. The dried sample is now ready for HILIC-HPLC purification.
3.2. HILIC-HPLC Purification of this compound
This protocol details the purification of the neutral this compound oligosaccharide from the asialo-GM1 product using HILIC-HPLC.
Materials:
-
Dried asialo-GM1 sample
-
Acetonitrile (HPLC grade)
-
Ammonium formate solution (100 mM, pH 4.4)
-
Water (HPLC grade)
HPLC System and Column:
-
HPLC system with a fluorescence or evaporative light scattering detector (ELSD)
-
HILIC column (e.g., TSKgel Amide-80, 5 µm, 4.6 x 250 mm or Asahipak NH2P-50, 5 µm, 4.6 x 250 mm)
Procedure:
-
Sample Preparation: Reconstitute the dried asialo-GM1 sample in the initial mobile phase conditions (e.g., 80% acetonitrile, 20% 100 mM ammonium formate).
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase for at least 30 minutes at a flow rate of 1 mL/min.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution Gradient: Elute the sample using a linear gradient of decreasing acetonitrile concentration. A typical gradient is as follows:
| Time (min) | % Acetonitrile | % 100 mM Ammonium Formate (pH 4.4) |
| 0-5 | 80 | 20 |
| 5-45 | 80 → 40 | 20 → 60 |
| 45-50 | 40 | 60 |
| 50-55 | 40 → 80 | 60 → 20 |
| 55-65 | 80 | 20 |
-
Detection: Monitor the elution profile using a fluorescence detector (if the oligosaccharide is labeled) or an ELSD.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak. The retention time will be shorter than that of more polar, larger oligosaccharides.
-
Post-Purification Processing: Pool the collected fractions and lyophilize to obtain the purified this compound.
Quantitative Data
The following table summarizes typical experimental parameters and expected results for the purification of this compound.
| Parameter | Value/Range | Reference/Note |
| Enzymatic Digestion | ||
| Substrate | GM1 Ganglioside | |
| Enzyme | Neuraminidase (Vibrio cholerae) | |
| pH | 5.5 - 5.6 | [2] |
| Temperature | 37°C | |
| Incubation Time | 2-4 hours | |
| Expected Product | Asialo-GM1 (GA1) | |
| HILIC-HPLC | ||
| Column | TSKgel Amide-80 or Asahipak NH2P-50 | |
| Mobile Phase A | 100 mM Ammonium Formate, pH 4.4 | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 1.0 mL/min | |
| Detection | ELSD or Fluorescence (with labeling) | |
| Expected Retention Time | Varies based on exact conditions, but will elute as a neutral oligosaccharide. | Retention in HILIC is primarily driven by the hydrophilicity of the analyte. |
| Purity | >95% (achievable) | |
| Yield | Dependent on digestion and purification efficiency. |
Ganglioside Catabolism Pathway
The enzymatic release of this compound from GM1 is a key step in the natural catabolic pathway of gangliosides. This pathway involves the sequential removal of sugar and sialic acid residues in the lysosome.
Caption: Simplified ganglioside catabolism pathway.
This application note provides a comprehensive guide for the purification of this compound. The provided protocols and data serve as a starting point for researchers to develop and optimize their purification strategies for this important oligosaccharide.
References
Mass Spectrometry Analysis of Gangliotetraose Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gangliosides are sialic acid-containing glycosphingolipids that play crucial roles in various cellular processes, including cell signaling, recognition, and adhesion. The gangliotetraose series, which includes prominent species such as GM1, GD1a, GD1b, and GT1b, are of significant interest in neuroscience and oncology due to their involvement in neurodegenerative diseases and cancer progression. Accurate and sensitive analysis of these complex lipids is essential for understanding their biological functions and for the development of novel therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the detailed characterization and quantification of this compound species.
These application notes provide detailed protocols for the extraction, separation, and mass spectrometric analysis of this compound species from biological samples, along with examples of quantitative data and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the relative abundance of major this compound species and other related gangliosides in various human cancer cell lines, as determined by LC-MS/MS analysis. This data highlights the differential expression of these important lipids across different cancer types.
Table 1: Relative Abundance of Ganglioside Species in Various Cancer Cell Lines [1][2]
| Ganglioside Species | CFPAC1 (Pancreatic) | A549 (Lung) | NCI-H358 (Lung) | MCF7 (Breast) | Caski (Cervical) |
| GM1(d34:1) | Major Component | Minor Component | Major Component | Major Component | Major Component |
| GM2(d34:1) | Minor Component | Major Component | Minor Component | Minor Component | Minor Component |
| GM3(d34:1) | Most Abundant | Minor Component | Most Abundant | Most Abundant | Minor Component |
| GD1(d34:1) | Minor Component | Major Component | Minor Component | Minor Component | Minor Component |
Note: The data represents the relative abundance of each ganglioside species within the total ganglioside profile of the respective cell line. "d34:1" refers to the ceramide backbone with a total of 34 carbon atoms and one double bond.
Experimental Protocols
Protocol 1: Ganglioside Extraction from Cultured Cells using the Folch Method
This protocol details the extraction of total lipids, including gangliosides, from cultured cells.
Materials:
-
Cultured cell pellet
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Orbital shaker
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting: Harvest cultured cells and wash the cell pellet twice with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in a chloroform/methanol (2:1, v/v) mixture. The final volume should be 20 times the volume of the cell pellet.
-
Agitation: Agitate the mixture for 15-20 minutes on an orbital shaker at room temperature to ensure thorough lipid extraction.
-
Phase Separation: Centrifuge the homogenate to pellet any solid debris. Transfer the liquid phase to a new tube and add 0.2 volumes of 0.9% NaCl solution. Vortex the mixture for a few seconds and centrifuge at low speed (e.g., 2000 rpm) to separate the phases.
-
Ganglioside-Containing Upper Phase Collection: Carefully collect the upper aqueous phase, which contains the gangliosides. The lower chloroform phase contains other lipids.
-
Re-extraction (Optional but Recommended): To maximize yield, re-extract the lower phase and the interface with a small volume of methanol/0.9% NaCl (1:1, v/v). Centrifuge and pool the upper phases.
-
Drying: Dry the pooled upper phase under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried ganglioside extract in a suitable solvent for LC-MS analysis, such as 50% methanol in water.
Protocol 2: LC-MS/MS Analysis of this compound Species
This protocol provides a general method for the separation and detection of this compound species using a ZIC-HILIC column coupled to a high-resolution mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
ZIC-HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
High-resolution tandem mass spectrometer (e.g., Q-Exactive Orbitrap)
Mobile Phases:
-
Mobile Phase A (MPA): 90% Acetonitrile, 10% H₂O, 5 mM Ammonium Acetate
-
Mobile Phase B (MPB): 100% HPLC-grade Water, 5 mM Ammonium Acetate
LC Gradient:
-
A typical gradient for separating ganglioside isomers may start with a high percentage of MPA, gradually increasing the percentage of MPB over a 20-30 minute run time to elute the more polar gangliosides. The exact gradient should be optimized based on the specific column and instrument used. A 25-minute runtime has been shown to be effective for separating GD1 isomers[3].
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI) is commonly used for ganglioside analysis due to the presence of sialic acid residues.
-
Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS2).
-
Collision Energy: Use a stepped collision energy (e.g., 20-50 eV) to obtain informative fragment ions.
-
Data Analysis: Ganglioside species can be identified based on their accurate mass and characteristic fragmentation patterns. The sialic acid fragment at m/z 290.09 is a common diagnostic ion in negative mode. Quantification is typically performed by integrating the peak areas of specific precursor or fragment ions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry-based analysis of this compound species from cell cultures.
Caption: General workflow for ganglioside analysis.
Signaling Pathways
GM1-Mediated Trk Receptor Activation Pathway
The this compound species GM1 can modulate neuronal signaling by interacting with neurotrophin receptors, such as the Trk family of receptor tyrosine kinases. This interaction can lead to the activation of downstream signaling cascades, including the MAPK/ERK pathway, which is crucial for neuronal survival and differentiation.
Caption: GM1-mediated Trk receptor signaling cascade.
Cholera Toxin-GM1 Signaling Pathway
The ganglioside GM1 is famously known as the receptor for cholera toxin. The binding of the cholera toxin B subunit to GM1 initiates a signaling cascade that leads to the massive efflux of water and electrolytes from intestinal epithelial cells, causing the characteristic diarrhea of cholera.
Caption: Cholera toxin entry and signaling via GM1.
References
- 1. Comprehensive Profiling of Surface Gangliosides Extracted from Various Cell Lines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Profiling of Surface Gangliosides Extracted from Various Cell Lines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganglioside GM1 contributes to extracellular/intracellular regulation of insulin resistance, impairment of insulin signaling and down-stream eNOS activation, in human aortic endothelial cells after short- or long-term exposure to TNFα - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Gangliotetraose from other Gangliosides by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the separation of Gangliotetraose (specifically GM1 as a representative) from other major gangliosides using thin-layer chromatography (TLC). This method is crucial for the analysis of ganglioside mixtures in various biological samples.
Introduction
Gangliosides are sialic acid-containing glycosphingolipids that play vital roles in cell recognition, signaling, and adhesion. The this compound series, with its core structure of Galβ1-3GalNAcβ1-4Galβ1-4Glc-Cer, is of significant interest in neuroscience and oncology. Thin-layer chromatography is a powerful, simple, and cost-effective technique for the separation and qualitative analysis of these complex lipids. The separation on silica gel plates is primarily based on the polarity of the gangliosides, which is determined by the number of sialic acid residues and the overall structure of the carbohydrate chain. Gangliosides with fewer sialic acid residues are less polar and migrate further up the TLC plate.
Data Presentation
The separation of major gangliosides by High-Performance Thin-Layer Chromatography (HPTLC) is summarized in the table below. The Retention factor (Rf) is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. Lower Rf values indicate higher polarity and less migration.
| Ganglioside | Structure Abbreviation | Number of Sialic Acids | Typical Rf Value* |
| GM3 | NeuAcα2-3Galβ1-4Glcβ1-1'Cer | 1 | ~ 0.75 |
| GM2 | GalNAcβ1-4(NeuAcα2-3)Galβ1-4Glcβ1-1'Cer | 1 | ~ 0.60 |
| GM1 (this compound) | Galβ1-3GalNAcβ1-4(NeuAcα2-3)Galβ1-4Glcβ1-1'Cer | 1 | ~ 0.45 |
| GD3 | NeuAcα2-8NeuAcα2-3Galβ1-4Glcβ1-1'Cer | 2 | ~ 0.35 |
| GD1a | NeuAcα2-3Galβ1-3GalNAcβ1-4(NeuAcα2-3)Galβ1-4Glcβ1-1'Cer | 2 | ~ 0.25 |
| GD1b | Galβ1-3GalNAcβ1-4(NeuAcα2-8NeuAcα2-3)Galβ1-4Glcβ1-1'Cer | 2 | ~ 0.20 |
| GT1b | NeuAcα2-3Galβ1-3GalNAcβ1-4(NeuAcα2-8NeuAcα2-3)Galβ1-4Glcβ1-1'Cer | 3 | ~ 0.10 |
| GQ1b | NeuAcα2-8NeuAcα2-3Galβ1-3GalNAcβ1-4(NeuAcα2-8NeuAcα2-3)Galβ1-4Glcβ1-1'Cer | 4 | ~ 0.05 |
*Approximate Rf values are based on a typical solvent system of chloroform:methanol:0.25% aqueous KCl (60:35:8, v/v/v) on a silica gel 60 HPTLC plate. Actual Rf values may vary depending on experimental conditions such as chamber saturation, temperature, and humidity.
Experimental Protocols
A detailed methodology for the separation of this compound from other gangliosides is provided below.
Materials and Reagents
-
TLC Plates: High-Performance Thin-Layer Chromatography (HPTLC) plates pre-coated with silica gel 60.
-
Ganglioside Standards: Purified standards of GM1, GM2, GM3, GD1a, GD1b, GT1b, and GQ1b.
-
Solvents: Chloroform (CHCl₃), Methanol (MeOH), analytical grade.
-
Aqueous Solution: 0.25% (w/v) Potassium Chloride (KCl) in distilled water or 0.02% (w/v) Calcium Chloride (CaCl₂) in distilled water.
-
Sample Solvent: Chloroform:Methanol (2:1, v/v).
-
Visualization Reagent (Resorcinol-HCl):
-
Stock Resorcinol Solution: 2% (w/v) resorcinol in distilled water.
-
Stock Copper Sulfate Solution: 0.1 M Copper(II) sulfate (CuSO₄).
-
Working Solution: 10 mL of stock resorcinol solution, 0.25 mL of stock copper sulfate solution, and 80 mL of concentrated Hydrochloric acid (HCl), brought to a final volume of 100 mL with distilled water. Store at 4°C.
-
-
Glass TLC developing chamber.
-
Micropipettes or spotting capillaries.
-
Heating plate or oven.
-
Fume hood.
-
Spraying bottle for reagent.
Experimental Workflow
Caption: Experimental workflow for TLC separation of gangliosides.
Step-by-Step Protocol
-
Preparation of the TLC Plate and Chamber:
-
Activate the HPTLC plate by heating it in an oven at 110-120°C for 30 minutes. Allow it to cool to room temperature in a desiccator before use.
-
Prepare the mobile phase. A commonly used solvent system for ganglioside separation is chloroform:methanol:0.25% aqueous KCl (60:35:8, v/v/v).[1][2][3] Another option is chloroform:methanol:0.02% aqueous CaCl₂ (5:4:1, v/v/v).[4]
-
Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Close the chamber and let it equilibrate for at least 30 minutes.
-
-
Sample Preparation and Application:
-
Dissolve the ganglioside mixture and individual standards in a small volume of chloroform:methanol (2:1, v/v).
-
Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the HPTLC plate.
-
Carefully apply 1-2 µL of each sample and standard solution as small spots or narrow bands onto the origin line. Ensure the spots are small and do not spread. Allow the solvent to evaporate completely between applications.
-
-
Chromatogram Development:
-
Carefully place the spotted HPTLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level.
-
Close the chamber and allow the solvent to ascend the plate by capillary action.
-
When the solvent front reaches approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the solvent front with a pencil and allow the plate to dry completely in a fume hood.
-
-
Visualization:
-
In a fume hood, uniformly spray the dried plate with the Resorcinol-HCl reagent until the silica layer is thoroughly moistened but not dripping.
-
Heat the plate on a hot plate or in an oven at 95-100°C for 5-10 minutes.
-
Gangliosides will appear as distinct blue-violet spots against a white background.[1]
-
-
Analysis and Quantification:
-
Document the chromatogram by scanning or photographing the plate.
-
Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Identify the this compound (GM1) in the sample mixture by comparing its Rf value and color with the GM1 standard.
-
For semi-quantitative analysis, the intensity of the spots can be measured using a densitometer.
-
Ganglioside Biosynthesis Pathway
The following diagram illustrates the major biosynthetic pathways for the synthesis of ganglio-series gangliosides, highlighting the formation of GM1 (a this compound) and other related structures.
Caption: Simplified ganglioside biosynthesis pathway.
This protocol provides a reliable method for the separation of this compound from other gangliosides, which is essential for researchers in glycobiology and related fields. The provided diagrams and data tables serve as a quick reference for experimental planning and data interpretation.
References
- 1. Schematic representation of the major pathways of ganglioside biosynthesis [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]
- 4. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
Application Notes and Protocols: Utilizing Gangliotetraose as a Standard for Ganglioside Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gangliosides, sialic acid-containing glycosphingolipids, are integral components of the outer leaflet of plasma membranes in vertebrate cells, with particularly high concentrations in the nervous system.[1][2][3] They play crucial roles in cell signaling, cell-to-cell communication, and modulation of membrane protein function.[1][2] The structural diversity of gangliosides, arising from variations in their glycan headgroups and ceramide moieties, necessitates robust analytical methods for their accurate identification and quantification. Gangliotetraose and its derivatives serve as essential standards in these analytical workflows, enabling reliable characterization and quantification of this critical class of biomolecules.
This document provides detailed application notes and protocols for the use of this compound-series gangliosides as standards in various analytical techniques. It is intended to guide researchers, scientists, and drug development professionals in the accurate analysis of gangliosides from biological samples.
Quantitative Data Summary
The use of this compound-based standards is fundamental for the accurate quantification of gangliosides across different analytical platforms. The following tables summarize key quantitative parameters for common analytical methods.
Table 1: Quantitative Parameters for HPTLC-Based Ganglioside Analysis
| Parameter | Value | Analytical Method | Standard Used | Reference |
| Detection Limit (Resorcinol-HCl) | 10⁻¹⁰ moles | HPTLC | This compound Series | [4] |
| Detection Limit (Immunostaining) | Picomole range | HPTLC-Overlay | GM1, GD1a, GD1b, GT1b | [5][6] |
| Linear Range (Densitometry) | Nanomole range | HPTLC with chemical visualization | This compound Series | [4] |
Table 2: Quantitative Parameters for Mass Spectrometry-Based Ganglioside Analysis
| Parameter | Value | Analytical Method | Standard Used | Reference |
| Linearity (R²) | 0.9961–0.9975 | LC-MS | GD1a, GD1b, GD2, GM1, GT1 | [7][8] |
| Quantification Range | ng/µL to µg/µL | LC-MS/MS | GM3, GD3 | [9] |
| Accuracy | 80–120% | LC-MRM-MS | GM1a, GM3, GD1a, GD1b, GD2, GT1b | [10] |
| Precision (<) | 15% | LC-MRM-MS | GM1a, GM3, GD1a, GD1b, GD2, GT1b | [10] |
Table 3: Quantitative Parameters for ELISA-Based Ganglioside Analysis
| Parameter | Value | Analytical Method | Standard Used | Reference |
| Linear Range | 0.5 - 3 pmol | ELISA (Cholera Toxin-based) | GM1 | [5][6] |
Experimental Protocols
Ganglioside Extraction and Purification from Biological Samples
This protocol describes a general method for the extraction and purification of gangliosides from tissues or cells, a crucial first step before analysis.[2][11][12]
Materials:
-
Biological sample (e.g., brain tissue, cultured cells)
-
Chloroform
-
Methanol
-
Deionized water
-
0.1 M KCl
-
Sephadex G-25 column
-
Reverse-phase C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Homogenization: Homogenize the tissue or cell pellet in chloroform:methanol (1:1, v/v). For every 1g of tissue, use 19 volumes of solvent.
-
Extraction: Stir the homogenate for several hours at room temperature. Centrifuge to pellet the insoluble material. Collect the supernatant containing the lipid extract.
-
Phase Partitioning: Add 0.2 volumes of 0.1 M KCl to the lipid extract. Mix vigorously and centrifuge to separate the phases. The upper aqueous phase contains the gangliosides.
-
Desalting: Apply the upper phase to a Sephadex G-25 column equilibrated with water to remove salts and other small molecules. Elute the gangliosides with water.
-
Solid-Phase Extraction (SPE): For further purification, apply the desalted ganglioside fraction to a C18 SPE cartridge.
-
Wash the cartridge with water to remove hydrophilic contaminants.
-
Elute the gangliosides with a stepwise gradient of methanol in water, followed by pure methanol.
-
-
Drying: Evaporate the solvent from the purified ganglioside fraction under a stream of nitrogen.
-
Quantification: Resuspend the dried gangliosides in a known volume of a suitable solvent (e.g., chloroform:methanol, 2:1, v/v) for subsequent analysis.
Caption: Workflow for ganglioside extraction and purification.
Analysis by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a robust and widely used method for the separation and qualitative/semi-quantitative analysis of gangliosides.[13][14]
Materials:
-
HPTLC plates (silica gel 60)
-
Ganglioside standards (including a this compound series mix)
-
Purified ganglioside sample
-
Developing solvent: Chloroform:Methanol:0.2% aqueous CaCl₂ (50:42:11, v/v/v)[15]
-
Visualization reagent: Resorcinol-HCl reagent
-
Heating plate or oven
Procedure:
-
Plate Preparation: Activate the HPTLC plate by heating at 110°C for 30 minutes.
-
Sample Application: Using a capillary tube or an automated applicator, spot the ganglioside standards and the purified sample onto the origin line of the HPTLC plate.
-
Chromatogram Development: Place the HPTLC plate in a developing chamber saturated with the developing solvent. Allow the solvent front to migrate to the top of the plate.
-
Drying: Remove the plate from the chamber and dry it completely in a fume hood.
-
Visualization:
-
Spray the plate evenly with the resorcinol-HCl reagent.
-
Heat the plate at 100°C for 10-15 minutes until the ganglioside bands appear as purple-blue spots.
-
-
Analysis: Compare the migration pattern of the sample gangliosides to that of the standards. Densitometric scanning can be used for semi-quantitative analysis.
Caption: Workflow for HPTLC analysis of gangliosides.
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and specificity for the detailed profiling and quantification of ganglioside species.[16][17][18]
Materials:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)
-
ZIC-HILIC column
-
Mobile Phase A: Acetonitrile:Water (90:10, v/v) with 5 mM ammonium acetate
-
Mobile Phase B: 100% HPLC water with 5 mM ammonium acetate
-
This compound-series ganglioside standards for calibration curve
-
Internal standard (e.g., deuterated GM1)
-
Purified ganglioside sample
Procedure:
-
Sample Preparation: Dilute the purified ganglioside sample and standards to the desired concentration range in the initial mobile phase composition. Add a known amount of internal standard to all samples and standards.
-
LC Separation:
-
MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Perform a full scan to identify the m/z of the ganglioside species.
-
Use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for targeted quantification.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the standard to the internal standard against the concentration of the standard.
-
Quantify the gangliosides in the sample by interpolating their peak area ratios on the calibration curve.
-
Ganglioside Signaling Pathways
Gangliosides are key regulators of various signaling pathways, primarily by modulating the activity of receptor tyrosine kinases (RTKs) within lipid rafts.[19][20] Changes in the expression of specific gangliosides can significantly impact cellular processes such as proliferation, differentiation, and apoptosis.[19][21]
Caption: Modulation of RTK signaling by gangliosides.
The biosynthesis of major ganglioside series (a-series and b-series) originates from lactosylceramide and GM3.[19][22] The sequential addition of monosaccharides by specific glycosyltransferases determines the final ganglioside profile of a cell.
Caption: Biosynthesis pathways of major gangliosides.
References
- 1. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]
- 2. Ganglioside Extraction, Purification and Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantification of this compound gangliosides with cholera toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithnj.com [researchwithnj.com]
- 7. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of gangliosides in bovine milk and colostrum-based dairy products by ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ganglioside Isomer Analysis Using Ion Polarity Switching Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction, purification et profilage des gangliosides [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Mass Spectrometry of Gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Gangliosides as Signaling Regulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How Do Gangliosides Regulate RTKs Signaling? - ProQuest [proquest.com]
- 21. Functional roles of gangliosides in bio-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application of Gangliotetraose in Neuroblastoma Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, often exhibits a range of differentiation states, from aggressive, undifferentiated tumors to more benign, differentiated forms. The ganglioside composition of neuroblastoma cells has been correlated with their differentiation potential. Specifically, a higher content of gangliosides from the gangliotetraose series is associated with a greater capacity for neurite formation, a hallmark of neuronal differentiation. This application note provides detailed protocols for studying the effects of exogenous this compound-series gangliosides on neuroblastoma cell lines, focusing on the induction of differentiation and the underlying signaling pathways.
Gangliosides are sialic acid-containing glycosphingolipids that are integral components of the plasma membrane. They play crucial roles in cell signaling, adhesion, and recognition. In neuroblastoma, the expression of complex gangliosides of the a- and b-series, which are derived from this compound, is often altered. Studies have shown that treatment of neuroblastoma cells with exogenous gangliosides, particularly those with the this compound core structure such as GM1 and GT1b, can promote neurite outgrowth and differentiation. This suggests a potential therapeutic avenue for inducing a less malignant phenotype in neuroblastoma cells.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of exogenous this compound-series gangliosides on neuroblastoma cell lines.
Table 1: Effect of GM1 and GT1b on Neurite Outgrowth in Mouse Neuroblastoma (N2A) Cells
| Ganglioside | Concentration (µg/mL) | Average Neurite Length (relative units) | Neurites per Cell | Branch Points per Neurite |
| Control | 0 | Baseline | Baseline | Baseline |
| GM1 | 5 | Increased | Decreased | No significant change |
| 50 | Significantly Increased | Decreased | No significant change | |
| 500 | Significantly Increased | Decreased | No significant change | |
| GT1b | - | Moderate Increase | Increased | Increased |
Data synthesized from studies on N2A cells showing dose-dependent effects of GM1 on neurite extension and the distinct effects of GT1b on sprouting and arborization.[1]
Table 2: Inhibitory Effect of GM1 on PDGF-Stimulated Neurite Outgrowth in Human Neuroblastoma (SH-SY5Y) Cells
| Treatment | GM1 Concentration (µM) | Percent of Neurite-Bearing Cells | Neurites per Cell | Neurite Length |
| PDGF | 0 | Increased | Increased | Increased |
| PDGF + GM1 | 25 | Below Control | - | - |
| 50 | Below Control | - | - | |
| 100 | Below Control | Below Control | Below Control |
Data indicate that in SH-SY5Y cells, GM1 can inhibit both spontaneous and growth factor-induced neurite outgrowth.[2]
Experimental Protocols
Protocol 1: Induction of Neuronal Differentiation with this compound-Series Gangliosides
This protocol describes the treatment of neuroblastoma cells with exogenous gangliosides to induce neurite outgrowth.
Materials:
-
Neuroblastoma cell line (e.g., N2A, SH-SY5Y)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Ganglioside stock solution (e.g., GM1, GT1b, or this compound, dissolved in sterile DMSO or cell culture medium)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Plate neuroblastoma cells at a suitable density in cell culture plates or flasks. Allow cells to adhere and grow to 50-60% confluency.
-
Serum Starvation (Optional but Recommended): To reduce the influence of growth factors in the serum, gently aspirate the complete growth medium and wash the cells once with sterile PBS. Add serum-free or low-serum (e.g., 1% FBS) medium and incubate for 24 hours.
-
Ganglioside Treatment: Prepare working concentrations of the desired ganglioside (e.g., 5-500 µg/mL for GM1) by diluting the stock solution in fresh serum-free or low-serum medium.[1]
-
Aspirate the medium from the cells and replace it with the ganglioside-containing medium. Include a vehicle control (medium with the same concentration of DMSO or the solvent used for the ganglioside stock).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Analysis of Neurite Outgrowth: Observe the cells under a phase-contrast microscope. Capture images from multiple random fields for each treatment condition.
Protocol 2: Quantification of Neurite Outgrowth
This protocol provides a method for quantifying changes in neuronal morphology.
Materials:
-
Images of treated and control cells from Protocol 1
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin)
Procedure:
-
Image Calibration: Calibrate the image analysis software using the scale bar from the microscope images.
-
Parameter Measurement: For each cell, measure the following parameters:
-
Percentage of Neurite-Bearing Cells: Count the total number of cells and the number of cells with at least one neurite longer than the diameter of the cell body.
-
Neurites per Cell: For each neurite-bearing cell, count the number of primary neurites.
-
Neurite Length: Trace the length of each neurite from the cell body to its tip.
-
Branch Points per Neurite: Count the number of branch points along each neurite.
-
-
Data Analysis: Calculate the average and standard error for each parameter across multiple images and experimental replicates. Perform statistical analysis to determine the significance of the observed changes.
Protocol 3: Analysis of Signaling Pathway Activation by Western Blotting
This protocol is for investigating the activation of the TrkA-MAPK pathway, which is known to be involved in ganglioside-induced neuronal differentiation.
Materials:
-
Treated and control cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TrkA, anti-TrkA, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After ganglioside treatment, place the culture plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add lysis buffer and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: this compound-Induced TrkA-MAPK Signaling Pathway.
Caption: Experimental Workflow for this compound Treatment.
References
Application Notes and Protocols: Gangliotetraose as a Substrate for Sialyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing gangliotetraose as a substrate in sialyltransferase assays. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of relevant biological pathways and experimental workflows.
Introduction
Gangliosides, sialic acid-containing glycosphingolipids, are crucial components of the cell membrane, particularly in the nervous system. Their biosynthesis is a stepwise process catalyzed by a series of glycosyltransferases, including sialyltransferases. These enzymes transfer sialic acid from a donor substrate, typically CMP-sialic acid, to an acceptor molecule. This compound, the core oligosaccharide of many common gangliosides, serves as a key acceptor substrate for several sialyltransferases.
The study of sialyltransferase activity is critical for understanding the regulation of ganglioside expression in various physiological and pathological processes, including neuronal development, signal transduction, and cancer progression. Assays utilizing this compound as a substrate are therefore valuable tools for enzyme characterization, inhibitor screening, and drug development.
Data Presentation: Kinetic Parameters of Sialyltransferases
| Enzyme | Acceptor Substrate | Km (µM) | Vmax (relative activity) | Reference |
| ST3Gal-I | Type-III (Galβ1,3GalNAc) | 5 - 50 | High | [1] |
| ST3Gal-II | Type-III (Galβ1,3GalNAc) | ~1500 | Moderate | [1] |
| ST3Gal-III | Type-I (Galβ1,3GlcNAc) | High | Low | [1] |
| ST3Gal-IV | Type-II (Galβ1,4GlcNAc) | Moderate | Moderate | [1] |
| ST3Gal-VI | Type-I & Type-II | Moderate | Moderate | [1] |
Note: The kinetic parameters are highly dependent on the specific reaction conditions, including buffer composition, pH, temperature, and the presence of detergents.
Experimental Protocols
This section provides detailed protocols for two common types of sialyltransferase assays using a this compound-related substrate: a fluorescent-based assay for high-throughput screening and an HPLC-based assay for detailed kinetic analysis.
Protocol 1: Fluorescent Sialyltransferase Assay
This protocol is adapted for a high-throughput format and utilizes a fluorescently labeled CMP-sialic acid donor substrate.
Materials:
-
Recombinant sialyltransferase (e.g., ST3Gal1)
-
Asialo-GM1 (a this compound-containing ganglioside) as the acceptor substrate
-
CMP-Cy5-Sialic Acid (or other fluorescently labeled CMP-sialic acid)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, 10 mM MnCl2
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, prepare a 30 µL reaction mixture containing:
-
1-5 µg of acceptor substrate (Asialo-GM1)
-
0.2 nmol of fluorescently labeled CMP-sialic acid
-
0.2 µg of sialyltransferase
-
Assay Buffer to a final volume of 30 µL
-
-
Negative Control: Prepare a negative control reaction by omitting the sialyltransferase.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[2]
-
Detection: The transfer of the fluorescently labeled sialic acid to the larger acceptor substrate can be detected by a change in fluorescence polarization. Alternatively, the reaction can be stopped, and the products separated by a suitable method before fluorescence measurement.
-
Data Analysis: Calculate the sialyltransferase activity by comparing the fluorescence signal of the sample to a standard curve or by measuring the initial reaction velocity.
Protocol 2: HPLC-Based Sialyltransferase Assay
This protocol allows for the separation and quantification of the sialylated product, providing a more detailed analysis suitable for kinetic studies.[3]
Materials:
-
Recombinant sialyltransferase
-
This compound (or Asialo-GM1)
-
CMP-N-acetylneuraminic acid (CMP-Neu5Ac)
-
Reaction Buffer: 50 mM MES buffer, pH 6.0, 1 mM MgCl2, 0.5% Triton CF-54[4][5]
-
HPLC system with a suitable column (e.g., reverse-phase C18) and UV detector
-
Mobile Phase: 50 mM triisopropanolamine (TIP) solution, pH 3.5[3]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.[4][5]
-
Reaction Termination: Stop the reaction by adding an equal volume of cold ethanol or by heat inactivation.
-
Sample Preparation: Centrifuge the terminated reaction to precipitate proteins. Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.[3]
-
HPLC Analysis:
-
Quantification: The amount of product formed is quantified by integrating the peak area and comparing it to a standard curve of the sialylated product.
-
Kinetic Analysis: Determine the Km and Vmax values by plotting the initial reaction velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizations
Ganglioside Biosynthesis Pathway
The following diagram illustrates the major pathways of ganglioside biosynthesis, highlighting the sequential action of glycosyltransferases.
Caption: Major pathways of ganglioside biosynthesis.
Experimental Workflow for Sialyltransferase Assay
This diagram outlines the key steps in a typical sialyltransferase assay.
Caption: General workflow for a sialyltransferase assay.
Ganglioside Signaling Pathway
Gangliosides are integral components of lipid rafts and modulate various signaling pathways. This diagram illustrates a simplified representation of ganglioside involvement in receptor tyrosine kinase (RTK) signaling.
Caption: Modulation of RTK signaling by gangliosides.
References
- 1. uniprot.org [uniprot.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells | PLOS One [journals.plos.org]
- 4. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Monoclonal Antibodies Against Gangliotetraose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development, characterization, and application of monoclonal antibodies (mAbs) targeting gangliotetraose. The protocols detailed below are intended to facilitate research and development in areas where this compound plays a significant biological role.
Introduction to this compound
This compound is the core carbohydrate structure of the ganglio-series of gangliosides, which are sialic acid-containing glycosphingolipids. These molecules are integral components of the outer leaflet of the plasma membrane and are particularly abundant in the nervous system. Gangliosides, including those of the this compound series, are involved in various cellular processes such as cell signaling, cell-to-cell communication, and modulation of membrane protein function. Aberrant expression of gangliosides has been linked to certain cancers and autoimmune diseases, making them attractive targets for therapeutic and diagnostic antibody development. Specifically, the content of this compound-series gangliosides has been correlated with the potential for neurite outgrowth in neuroblastoma cells, suggesting a role in neuronal differentiation.
Applications of Anti-Gangliotetraose Monoclonal Antibodies
Monoclonal antibodies specific for this compound are valuable tools for a range of applications in research and drug development:
-
Neuroscience Research: Studying the role of this compound in neuronal development, neurite outgrowth, and synaptic function.
-
Cancer Research: Investigating the expression of this compound on tumor cells as a potential biomarker for diagnosis and as a target for antibody-based therapies. Monoclonal antibodies can be used to flag cancer cells for destruction by the immune system or to deliver cytotoxic agents directly to the tumor.
-
Autoimmune Disease Research: Exploring the involvement of this compound as an autoantigen in autoimmune neuropathies and other systemic autoimmune conditions.
-
Diagnostic Assay Development: Creating sensitive and specific immunoassays, such as ELISA, for the detection and quantification of this compound in biological samples.
Data Presentation
Table 1: Representative Quantitative Data for Anti-Gangliotetraose Monoclonal Antibodies
| Antibody Clone | Isotype | Antigen | Method | Affinity (K D) | Specificity | Reference |
| GT-Mab-01 | IgM | This compound | ELISA | 5 x 10 -7 M | High | Hypothetical |
| GT-Mab-02 | IgG1 | This compound | Surface Plasmon Resonance | 2 x 10 -8 M | High | Hypothetical |
| GT-Mab-03 | IgG2a | This compound | Flow Cytometry | Not Determined | High | Hypothetical |
Note: The data presented in this table is hypothetical and serves as an example of typical quantitative data for anti-carbohydrate monoclonal antibodies. Actual values will vary depending on the specific antibody clone and the experimental conditions. The affinity of anti-carbohydrate antibodies is often lower than that of anti-protein antibodies.
Experimental Protocols
Protocol 1: Production of Monoclonal Antibodies Against this compound
This protocol outlines the generation of monoclonal antibodies against this compound using hybridoma technology. Given that carbohydrate antigens can be T-cell independent and may induce low-affinity IgM responses, the immunization strategy is critical.
1. Antigen Preparation:
-
This compound, as a small carbohydrate, is not immunogenic on its own. It must be conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) or incorporated into liposomes to elicit a robust immune response.
-
For Conjugation: Use a bifunctional linker to covalently attach this compound to the carrier protein.
-
For Liposomes: Incorporate purified this compound into liposomes along with an adjuvant like monophosphoryl lipid A.
2. Immunization:
-
Animal Model: BALB/c mice (6-8 weeks old) are a suitable model.
-
Immunization Schedule:
-
Day 0: Inject 50-100 µg of the this compound-conjugate or liposomal this compound emulsified with Complete Freund's Adjuvant (CFA) subcutaneously or intraperitoneally.
-
Day 14 and 28: Boost with 50 µg of the antigen emulsified with Incomplete Freund's Adjuvant (IFA).
-
Day 35: Collect a tail bleed to test the serum for anti-gangliotetraose antibody titers using ELISA (see Protocol 3).
-
3-4 days before fusion: Administer a final intravenous or intraperitoneal boost of 50-100 µg of the antigen in sterile phosphate-buffered saline (PBS) without adjuvant.
-
3. Hybridoma Production:
-
Euthanize the mouse with the highest antibody titer and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14 or P3X63Ag8.653) using polyethylene glycol (PEG).
-
Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will die due to the aminopterin block, and unfused splenocytes have a limited lifespan.
-
Culture the surviving hybridomas in 96-well plates.
4. Screening and Cloning:
-
Screen the supernatants from the hybridoma cultures for the presence of anti-gangliotetraose antibodies using ELISA (Protocol 3).
-
Expand positive clones and perform limiting dilution cloning to ensure monoclonality.
-
Re-screen the monoclonal populations to confirm antibody production and specificity.
5. Antibody Production and Purification:
-
Expand the selected monoclonal hybridoma cell lines in vitro in cell culture flasks or in vivo by injecting them into the peritoneal cavity of pristane-primed mice to produce ascites fluid.
-
Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
Caption: Figure 1. Monoclonal Antibody Production Workflow.
Protocol 2: Characterization of Anti-Gangliotetraose Monoclonal Antibodies
1. Isotyping:
-
Determine the immunoglobulin class and subclass (e.g., IgM, IgG1, IgG2a) of the monoclonal antibody using a commercial isotyping kit.
2. Specificity Analysis (ELISA):
-
Coat ELISA plate wells with this compound and a panel of related gangliosides (e.g., GM1, GD1a, asialo-GM1) to assess cross-reactivity.
-
Perform a direct ELISA (Protocol 3) with the purified monoclonal antibody.
-
A highly specific antibody will show strong binding to this compound and minimal to no binding to other gangliosides.
3. Affinity Measurement (Surface Plasmon Resonance - SPR):
-
Immobilize the anti-gangliotetraose mAb on a sensor chip.
-
Flow different concentrations of purified this compound over the chip and measure the association and dissociation rates.
-
Calculate the equilibrium dissociation constant (K D ) to determine the antibody's affinity.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the detection and quantification of anti-gangliotetraose antibodies.
1. Plate Coating:
-
Dilute purified this compound to 1-10 µg/mL in a suitable coating buffer (e.g., methanol or ethanol).
-
Add 100 µL of the antigen solution to each well of a 96-well microplate.
-
Allow the solvent to evaporate overnight at room temperature in a fume hood to coat the wells.
2. Blocking:
-
Wash the plate three times with PBS.
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
3. Antibody Incubation:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 100 µL of the hybridoma supernatant or purified antibody diluted in blocking buffer to the wells.
-
Incubate for 1-2 hours at room temperature.
4. Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-mouse IgM-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
5. Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
Caption: Figure 2. ELISA Workflow for Antibody Screening.
Protocol 4: Flow Cytometry
This protocol is for detecting the expression of this compound on the cell surface.
1. Cell Preparation:
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide) to a concentration of 1x10⁶ cells/mL.
2. Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the anti-gangliotetraose monoclonal antibody at a predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
If the primary antibody is not fluorescently labeled, resuspend the cells in 100 µL of FACS buffer containing a fluorescently-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
3. Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells on a flow cytometer.
Protocol 5: Immunohistochemistry (IHC)
This protocol is for detecting the localization of this compound in tissue sections.
1. Tissue Preparation:
-
Fix the tissue in 4% paraformaldehyde and embed in paraffin or prepare frozen sections.
-
Cut 5-10 µm thick sections and mount them on slides.
2. Staining:
-
Deparaffinize and rehydrate the paraffin-embedded sections.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Incubate the sections with the anti-gangliotetraose monoclonal antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with a streptavidin-HRP conjugate.
-
Wash with PBS.
3. Visualization:
-
Add DAB (3,3'-diaminobenzidine) substrate and incubate until the desired color intensity develops.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Visualize under a microscope.
Putative Signaling Pathway of this compound in Neurite Outgrowth
Gangliosides can modulate the activity of receptor tyrosine kinases (RTKs) and other signaling molecules within lipid rafts. The correlation between this compound content and neurite outgrowth suggests its involvement in signaling pathways that promote neuronal differentiation. The following diagram illustrates a putative signaling pathway.
Caption: Figure 3. Putative this compound-Mediated Signaling Pathway.
In this hypothetical pathway, this compound, located in a lipid raft, modulates the activity of a receptor tyrosine kinase (RTK). Upon binding of a growth factor, the RTK is activated, initiating a downstream signaling cascade through the Ras-Raf-MEK-ERK pathway. Activated ERK then translocates to the nucleus and phosphorylates the transcription factor CREB, leading to the expression of genes required for neurite outgrowth and neuronal differentiation.
These application notes and protocols provide a framework for the development and use of monoclonal antibodies against this compound. Researchers are encouraged to optimize these protocols for their specific experimental needs.
Application Notes: The Role of Gangliotetraose in Neurite Outgrowth and Differentiation
Introduction
Gangliosides, sialic acid-containing glycosphingolipids, are integral components of the neuronal cell membrane and play crucial roles in the development and function of the nervous system.[1][2] The gangliotetraose family of gangliosides, which includes the well-studied ganglioside GM1, is particularly significant in modulating cellular events like neuronal differentiation, growth, and regeneration.[3][4] These molecules have demonstrated potent neuritogenic (promoting neurite formation) and neuronotrophic (promoting neuronal survival) properties in both in vitro and in vivo models.[4] This document provides an overview of the application of this compound-series gangliosides in studying neurite outgrowth, summarizes key quantitative findings, details relevant signaling pathways, and offers standardized protocols for researchers.
Mechanism of Action
Exogenously applied this compound-series gangliosides, such as GM1, enhance neurite outgrowth, particularly in the presence of neurotrophic factors like Nerve Growth Factor (NGF).[3] The primary mechanism does not appear to involve direct binding to neurotrophin receptors.[3][5] Instead, evidence suggests that gangliosides like GM1 can induce the release of endogenous neurotrophins (e.g., neurotrophin-3).[5] These released neurotrophins then bind to and activate their corresponding Tropomyosin receptor kinases (Trk), such as TrkA and TrkC, initiating downstream signaling cascades that lead to cytoskeletal rearrangement and gene transcription necessary for neurite extension.[5][6][7] This indirect activation mechanism highlights the role of this compound as a modulator of the cellular microenvironment and neurotrophin signaling efficacy.
Quantitative Data Summary
The neuritogenic effect of this compound-series gangliosides has been quantified in various neuronal cell models. The following table summarizes key findings from published studies.
| Cell Line | Ganglioside | Concentration | Key Quantitative Results | Citation |
| Neuro-2a (mouse neuroblastoma) | GM1 | 10⁻⁴ M (Optimal) | Increased percentage of neurite-bearing cells from 11% (control) to 62%. | [8] |
| Neuro-2a (mouse neuroblastoma) | GM1 | 10⁻⁶ M - 10⁻⁴ M | Promoted neuritogenesis, with the effect dependent on the form of cell association. | [8] |
| PC12 (rat pheochromocytoma) | Bovine Brain Ganglioside Mix | 10⁻⁷ M - 10⁻⁶ M (serum-free) | Significantly enhanced the degree and rate of NGF-stimulated neurite outgrowth. | [3] |
| PC12 (rat pheochromocytoma) | Bovine Brain Ganglioside Mix | 10⁻⁴ M - 10⁻³ M (with serum) | Significantly enhanced the degree and rate of NGF-stimulated neurite outgrowth. | [3] |
| 11 Neuroblastoma Cell Lines | Endogenous this compound | Not Applicable | A strong positive correlation was observed between the endogenous content of this compound gangliosides and the potential for neurite formation in response to stimuli like serum reduction and retinoic acid. | [9] |
*Bovine brain ganglioside mixture composition: GM1 21%, GD1a 39.7%, GD1b 16%, and GT1b 19%.[3]
Signaling Pathways and Visualizations
This compound influences neurite outgrowth by modulating neurotrophin signaling pathways. The primary proposed mechanism involves the ganglioside-induced release of neurotrophins, which then activate Trk receptors.
Caption: Proposed signaling pathway for this compound-mediated neurite outgrowth.
Experimental Protocols and Workflows
This section provides a generalized protocol for conducting a neurite outgrowth assay using a neuronal cell line (e.g., Neuro-2a) to test the effects of this compound.
Experimental Workflow
Caption: General experimental workflow for a neurite outgrowth assay.
Protocol: Neurite Outgrowth Assay in Neuro-2a Cells
This protocol is adapted from methodologies described for neuroblastoma cell lines and primary neuron cultures.[8][10][11][12]
1. Materials and Reagents
-
Cells: Neuro-2a (mouse neuroblastoma) cell line.
-
Culture Plates: 24-well or 96-well glass-bottom plates.
-
Coating Reagents: Poly-L-lysine (0.1 mg/mL in sterile water), Laminin (5 µg/mL in HBSS).[11]
-
Culture Media:
-
Treatment: this compound-series ganglioside (e.g., GM1) stock solution, sterile.
-
Fixation: 4% Paraformaldehyde (PFA) in PBS.
-
Staining:
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-β-III Tubulin antibody (neuronal marker).
-
Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
2. Procedure
-
Day 1: Plate Coating and Cell Seeding
-
Coat wells of the culture plate with Poly-L-lysine solution for 2 hours at 37°C (or overnight at room temperature).[11]
-
Aspirate the coating solution and wash wells three times with sterile water.
-
(Optional but recommended) Add Laminin solution and incubate for at least 2 hours at 37°C.[11]
-
Harvest Neuro-2a cells and perform a cell count.
-
Aspirate the Laminin solution immediately before plating.
-
Seed cells at a low density (e.g., 4,000-10,000 cells/well for a 96-well plate) in Growth Medium to allow for neurite extension without excessive cell clustering.[12][13] Allow cells to adhere for 12-24 hours.
-
-
Day 2: Treatment
-
Gently aspirate the Growth Medium.
-
Wash once with serum-free medium.
-
Add Differentiation Medium containing the desired concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M). Include a vehicle control (medium only) and a positive control (e.g., Retinoic Acid) if applicable.
-
-
Day 4-5: Fixation and Staining
-
After 48-72 hours of incubation, aspirate the medium and gently wash the cells with PBS.
-
Fix the cells by adding 4% PFA for 20-30 minutes at room temperature.[10]
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with anti-β-III Tubulin primary antibody (diluted in blocking buffer) overnight at 4°C.[10]
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI (for nuclear counterstaining) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS and leave the final wash in the wells for imaging.
-
3. Imaging and Quantification
-
Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope. Capture multiple fields per well to ensure representative sampling.
-
Data Analysis:
-
Percentage of Neurite-Bearing Cells: A cell is considered positive if it possesses at least one neurite that is longer than twice the diameter of the cell body. Count the total number of cells (via DAPI stain) and the number of neurite-bearing cells (via β-III tubulin stain).
-
Neurite Length: Use automated image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial software like Incucyte® Neurotrack) to trace and measure the total length of neurites per cell or per image field.[13][14][15]
-
Normalize neurite length to the number of cells in the field of view to control for variations in cell density.[15]
-
References
- 1. Gangliosides in Nerve Cell Specification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gangliosides enhance neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biology of gangliosides: neuritogenic and neuronotrophic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gangliosides activate Trk receptors by inducing the release of neurotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuro2A Differentiation by Gαi/o Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Promotion of neuritogenesis in mouse neuroblastoma cells by exogenous gangliosides. Relationship between the effect and the cell association of ganglioside GM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation of this compound gangliosides with neurite forming potential of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. sartorius.com [sartorius.com]
- 13. sartorius.com [sartorius.com]
- 14. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gangliotetraose as a Tool for Studying Ganglioside Storage Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganglioside storage disorders, such as Tay-Sachs and Sandhoff disease, are a group of devastating lysosomal storage diseases characterized by the accumulation of gangliosides, particularly GM2, in the central nervous system.[1][2] Understanding the enzymatic pathways that lead to the synthesis and degradation of these complex glycosphingolipids is crucial for developing therapeutic strategies. Gangliotetraose, the core tetrasaccharide backbone of the ganglio-series of gangliosides, and its derivatives serve as invaluable tools for researchers in this field. These molecules can be utilized as substrates for key enzymes in the ganglioside biosynthetic pathway, as analytical standards, and as building blocks for the synthesis of probes to study enzyme activity.
These application notes provide an overview of the utility of this compound and its derivatives in studying ganglioside storage disorders, along with detailed protocols for key experiments.
Key Applications of this compound and its Derivatives
-
Enzyme Substrates: this compound-containing molecules, primarily gangliotetraosylceramide (asialo-GM1 or GA1), serve as acceptor substrates for sialyltransferases and other glycosyltransferases involved in the synthesis of complex gangliosides.[3] Studying the kinetics and inhibition of these enzymes is fundamental to understanding the pathology of ganglioside storage disorders and for the development of substrate reduction therapies.
-
Analytical Standards: While complex gangliosides are often used as standards, the core this compound structure can be used in the development of analytical methods, such as high-performance liquid chromatography (HPLC), for the separation and quantification of ganglioside species from biological samples.[4][5][6]
-
Synthetic Precursors: this compound is a key building block for the chemical and chemoenzymatic synthesis of various gangliosides, including GM2, and their analogues.[7][8][9] These synthetic gangliosides are essential for producing standards, developing enzyme assays, and for use in immunological studies.
Data Presentation
Table 1: Key Glycosyltransferases in Ganglioside Biosynthesis and their this compound-Related Substrates
| Enzyme | Substrate (Acceptor) | Product | Relevance to Ganglioside Storage Disorders |
| GM2/GD2 Synthase (β-1,4-N-acetylgalactosaminyltransferase) | GM3 | GM2 | This enzyme synthesizes GM2, the primary storage molecule in Tay-Sachs and Sandhoff diseases. |
| Sialyltransferase IV (SAT-IV) | Gangliotetraosylceramide (GA1) | GM1b | This enzyme is involved in the "asialo pathway" of ganglioside biosynthesis.[3][10] |
| UDP-Galactose:GM2 Galactosyltransferase | GM2 | GM1a | This enzyme further processes GM2 in the biosynthetic pathway.[11] |
Signaling Pathways and Experimental Workflows
Caption: Ganglioside biosynthesis pathway and a general workflow for an enzymatic assay.
Experimental Protocols
Protocol 1: In Vitro Sialyltransferase Assay Using Gangliotetraosylceramide (GA1)
This protocol is adapted from studies on sialyltransferase IV activity.[3][10]
Objective: To measure the activity of sialyltransferase IV by quantifying the formation of GM1b from the acceptor substrate gangliotetraosylceramide (GA1).
Materials:
-
Membrane-enriched enzyme preparation from a relevant cell or tissue source
-
Gangliotetraosylceramide (GA1) solution
-
CMP-[¹⁴C]-Sialic Acid (radiolabeled donor substrate)
-
Reaction buffer (e.g., 50 mM MES buffer, pH 6.0)
-
Detergent (e.g., Triton X-100)
-
Stop solution (e.g., Chloroform:Methanol, 2:1 v/v)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µL of reaction buffer
-
10 µL of GA1 solution (final concentration, e.g., 50 µM)
-
5 µL of Triton X-100 (final concentration, e.g., 0.1%)
-
10 µL of CMP-[¹⁴C]-Sialic Acid (specific activity, e.g., 1 µCi/nmol)
-
20 µL of membrane-enriched enzyme preparation (protein concentration to be determined by Bradford assay)
-
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours), ensuring the reaction is in the linear range.
-
-
Stop the Reaction:
-
Terminate the reaction by adding 500 µL of stop solution (Chloroform:Methanol, 2:1).
-
-
Extraction of Glycolipids:
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Wash the organic phase with 100 µL of water, vortex, and centrifuge again.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Analysis by TLC:
-
Resuspend the dried lipid extract in a small volume of Chloroform:Methanol (2:1).
-
Spot the sample onto a TLC plate alongside a non-radioactive GM1b standard.
-
Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol:0.2% CaCl₂ in water, 60:35:8 v/v/v).
-
-
Quantification:
-
Visualize the standards (e.g., with iodine vapor).
-
Scrape the silica gel from the area corresponding to the GM1b standard into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the CMP-[¹⁴C]-Sialic Acid.
-
Protocol 2: Analysis of Gangliosides by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guide based on established methods for ganglioside analysis by HPLC.[4][5][6]
Objective: To separate and quantify gangliosides from a biological sample.
Materials:
-
Ganglioside extract from cells or tissues
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., µBondapak RP-18)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 5 mM Phosphate buffer, pH 7.0
-
Ganglioside standards (e.g., GM1, GD1a, GD1b, GT1b, and if available, this compound as a reference for the core structure)
Procedure:
-
Sample Preparation:
-
Extract total lipids from the biological sample using established methods (e.g., Folch extraction).
-
Purify the ganglioside fraction from the total lipid extract, for example, by phase partitioning and desalting.
-
Resuspend the purified ganglioside fraction in the initial mobile phase composition.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 30% Mobile Phase A, 70% Mobile Phase B).
-
Inject the prepared sample and standards onto the column.
-
Elute the gangliosides using a gradient program. For example:
-
0-10 min: Isocratic at 30% A
-
10-40 min: Linear gradient from 30% to 70% A
-
40-50 min: Isocratic at 70% A
-
50-60 min: Return to initial conditions and re-equilibrate.
-
-
Monitor the elution of gangliosides by measuring the absorbance at 195-205 nm.
-
-
Data Analysis:
-
Identify the ganglioside species in the sample by comparing their retention times with those of the injected standards.
-
Quantify the amount of each ganglioside by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.
-
Logical Relationships in Substrate Reduction Therapy
Caption: The principle of Substrate Reduction Therapy (SRT) in ganglioside storage disorders.
Conclusion
This compound and its derivatives are indispensable tools for elucidating the complex mechanisms underlying ganglioside storage disorders. Their application in enzymatic assays and as analytical references allows for a deeper understanding of the biosynthesis and catabolism of gangliosides. The protocols and conceptual diagrams provided here serve as a foundation for researchers to design and execute experiments aimed at developing novel diagnostics and therapeutics for these challenging diseases.
References
- 1. The biosynthesis of gangliosides. The incorporation of galactose, N-acetylgalactosamine and N-acetylneuraminic acid into endogenous acceptors of subcellular particles from rat brain in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Cellulo Examination of a Beta-Alpha Hybrid Construct of Beta-Hexosaminidase A Subunits, Reported to Interact with the GM2 Activator Protein and Hydrolyze GM2 Ganglioside | PLOS One [journals.plos.org]
- 3. Ganglioside biosynthesis in mouse embryos: sialyltransferase IV and the asialo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical and preparative high-performance liquid chromatography of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Analytical and preparative high‐performance liquid chromatography of gangliosides | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. WO1999028491A1 - Enzymatic synthesis of gangliosides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemoenzymatic synthesis and facile purification of gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ganglioside biosynthesis. Characterization of uridine diphosphate galactose: GM2 galactosyltransferase in golgi apparatus from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling of Gangliotetraose for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gangliotetraose, a core glycan structure of the ganglio-series of glycosphingolipids, plays a crucial role in various cellular processes, including cell recognition, adhesion, and signal transduction.[1][2] The study of its dynamics and localization within the cellular environment is paramount to understanding its function in health and disease. Fluorescent labeling of this compound provides a powerful tool for its visualization and tracking in live and fixed cells using fluorescence microscopy.[3] This document provides detailed application notes and protocols for the fluorescent labeling of this compound using 2-aminobenzamide (2-AB) and its subsequent application in cellular imaging.
Principle of Fluorescent Labeling
The most common method for labeling neutral oligosaccharides like this compound is reductive amination.[4] This process involves a two-step reaction where the aldehyde group of the reducing end of the glycan reacts with the primary amine of a fluorescent dye, such as 2-aminobenzamide (2-AB), to form a Schiff base. This intermediate is then reduced to a stable secondary amine, resulting in a covalently attached fluorescent tag. 2-AB is a widely used fluorophore for glycan analysis due to its high sensitivity, stability, and compatibility with various analytical techniques, including HPLC and mass spectrometry.[4]
Quantitative Data Presentation
The following table summarizes key quantitative data for 2-aminobenzamide (2-AB) labeled glycans. While specific data for this compound is limited, the presented values for similar oligosaccharides provide a reliable reference.
| Parameter | Value | Reference |
| Labeling Efficiency with 2-AB | Typically >85% | [5] |
| Excitation Wavelength (λex) | 320 nm | [6][7] |
| Emission Wavelength (λem) | 420 nm | [6][7] |
| Quantum Yield (ΦF) of 2-AB | ~0.19 (in acetonitrile) | [8] |
| Cellular Uptake (General GSLs) | Time and temperature-dependent | [2] |
| Diffusion Coefficient (in membrane) | ~10⁻⁸ cm²/s (for labeled gangliosides) | [2] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with 2-Aminobenzamide (2-AB)
This protocol details the reductive amination of this compound with 2-AB.
Materials:
-
This compound
-
2-Aminobenzamide (2-AB) Labeling Kit (e.g., Sigma-Aldrich, Agilent) containing:
-
2-Aminobenzamide (2-AB)
-
Dimethyl sulfoxide (DMSO)
-
Glacial Acetic Acid
-
Sodium cyanoborohydride (reductant)
-
-
Microcentrifuge tubes
-
Heating block or oven (65°C)
-
Centrifugal vacuum concentrator
-
Glycan cleanup cartridges (e.g., HILIC SPE)
-
Acetonitrile
-
Ultrapure water
Procedure:
-
Sample Preparation: Dissolve 25 pmol to 25 nmol of this compound in ultrapure water in a microcentrifuge tube and dry completely using a centrifugal vacuum concentrator.[6]
-
Labeling Reagent Preparation:
-
Prepare the labeling solution by mixing 350 µL of DMSO and 150 µL of glacial acetic acid (7:3 v/v).[4]
-
Add 100 µL of this mixture to a vial containing 5 mg of 2-AB and mix until fully dissolved.
-
Prepare the reducing agent solution by dissolving 6 mg of sodium cyanoborohydride in 100 µL of the DMSO/acetic acid mixture. Caution: Sodium cyanoborohydride is toxic; handle in a fume hood.[6]
-
-
Labeling Reaction:
-
Add 5-10 µL of the freshly prepared 2-AB labeling reagent to the dried this compound sample.
-
Add an equal volume of the reducing agent solution.
-
Incubate the reaction mixture at 65°C for 2-3 hours in a heating block.[4]
-
-
Purification of Labeled this compound:
-
After incubation, cool the reaction mixture to room temperature.
-
Condition a HILIC SPE cartridge according to the manufacturer's instructions.
-
Dilute the reaction mixture with acetonitrile to a final concentration of ~90% to facilitate binding to the HILIC column.
-
Load the diluted sample onto the conditioned cartridge.
-
Wash the cartridge with 90% acetonitrile in water to remove excess labeling reagents.
-
Elute the 2-AB labeled this compound with a lower concentration of acetonitrile (e.g., 50% acetonitrile in water).
-
-
Final Preparation and Storage:
-
Dry the eluted sample in a centrifugal vacuum concentrator.
-
Resuspend the dried, labeled this compound in an appropriate solvent for analysis or cell culture experiments (e.g., sterile PBS or cell culture medium).
-
Store the labeled this compound at -20°C in the dark.[5]
-
Protocol 2: Cellular Imaging of 2-AB Labeled this compound
This protocol describes the introduction of 2-AB labeled this compound into cultured cells and subsequent imaging by fluorescence microscopy.
Materials:
-
Cultured cells (e.g., HeLa, CHO, or a cell line relevant to the research)
-
Glass-bottom imaging dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
2-AB labeled this compound
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Paraformaldehyde (for fixing cells, optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (DAPI and for 2-AB)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Cellular Uptake of Labeled this compound:
-
Prepare a working solution of 2-AB labeled this compound in complete cell culture medium. The optimal concentration should be determined empirically but can range from 1 to 10 µM.
-
Remove the existing medium from the cells and replace it with the medium containing the labeled this compound.
-
Incubate the cells for a desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator. The uptake of gangliosides is a time- and temperature-dependent process.[2]
-
-
Washing and Staining:
-
After incubation, gently wash the cells three times with warm PBS to remove any unincorporated labeled this compound.
-
(Optional) For fixed cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
For nuclear counterstaining, incubate the cells with Hoechst 33342 or DAPI in PBS for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium. For live-cell imaging, add fresh imaging medium to the dish.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI/Hoechst (Ex ~350 nm, Em ~460 nm) and 2-AB (Ex ~320 nm, Em ~420 nm).
-
Acquire images using optimal exposure times to minimize phototoxicity and photobleaching.
-
Visualizations
Experimental Workflow: Fluorescent Labeling and Cell Imaging
Caption: Workflow for fluorescent labeling of this compound and its application in cell imaging.
Potential Signaling Pathway Involvement of Neutral Glycosphingolipids
Neutral glycosphingolipids, including asialo-gangliosides like gangliotetraosylceramide, can modulate cellular signaling pathways, often by interacting with receptor tyrosine kinases (RTKs) within lipid rafts.[9][10]
Caption: Modulation of RTK signaling by a neutral glycosphingolipid.
References
- 1. Gangliosides in cell recognition and membrane protein regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional roles of gangliosides in bio-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Deciphering the Importance of Glycosphingolipids on Cellular and Molecular Mechanisms Associated with Epithelial-to-Mesenchymal Transition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Synthetic Gangliotetraose in Liposome Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of synthetic Gangliotetraose in studies of liposome interactions with biological systems. This document outlines the rationale, key experimental protocols, and data interpretation for researchers investigating cell signaling, drug delivery, and molecular recognition.
Introduction to this compound and Liposomes
Gangliosides, a class of sialic acid-containing glycosphingolipids, are integral components of the outer leaflet of the plasma membrane. They play crucial roles in various cellular processes, including cell adhesion, signal transduction, and modulation of membrane protein function.[1][2] The oligosaccharide portion of gangliosides extends into the extracellular space, acting as a recognition site for toxins, viruses, and antibodies, and participating in cell-to-cell communication.[3][4]
This compound is the core tetrasaccharide structure of the ganglio-series of gangliosides. Liposomes are artificially prepared vesicles composed of a lipid bilayer, and they serve as excellent models for the cell membrane.[4][5] By incorporating synthetic this compound into liposomes, researchers can create a controlled and customizable system to study specific molecular interactions at the membrane surface. This approach is particularly valuable for investigating ligand-receptor binding, cellular uptake mechanisms, and the initial events of signal transduction pathways.[1]
Key Applications
The use of synthetic this compound-functionalized liposomes offers a versatile platform for a range of research applications:
-
Drug Delivery and Targeting: Liposomes functionalized with this compound can be designed to target specific cells or tissues that express complementary receptors, enhancing the therapeutic efficacy and reducing off-target effects of encapsulated drugs.
-
Studying Pathogen-Host Interactions: Many pathogens and toxins, such as cholera toxin, initiate infection or cellular damage by binding to specific gangliosides on the cell surface.[3][6] Synthetic this compound liposomes provide a model system to investigate these binding events and to screen for potential inhibitors.
-
Investigating Signal Transduction: The interaction of extracellular ligands with gangliosides can trigger intracellular signaling cascades.[1] this compound-containing liposomes can be used to stimulate cells and dissect the downstream signaling pathways.
-
Model Membrane Studies: These liposomes serve as a simplified and well-defined system to study the biophysical properties of membranes and the influence of gangliosides on membrane fluidity and organization.[6]
Experimental Protocols
Protocol for Preparation of this compound-Containing Liposomes
This protocol describes the preparation of unilamellar liposomes containing synthetic this compound using the thin-film hydration method followed by extrusion.[5][7][8][9]
Materials:
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
Synthetic this compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids, cholesterol, and synthetic this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:this compound).
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the primary phospholipid to evaporate the chloroform. This will form a thin lipid film on the inner surface of the flask.[7][8]
-
Continue evaporation under vacuum for at least 2 hours to ensure complete removal of the organic solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The volume of PBS will determine the final lipid concentration.
-
Agitate the flask by hand or on a vortex mixer to detach the lipid film from the glass wall, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs).[5]
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
The concentration of incorporated this compound can be quantified using high-performance liquid chromatography (HPLC) or specific binding assays.
-
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing this compound-liposomes.
Protocol for Liposome-Protein Binding Assay using Surface Plasmon Resonance (SPR)
This protocol outlines a method to quantify the binding affinity of a protein to this compound-containing liposomes immobilized on an SPR sensor chip. This example is based on the well-characterized interaction between cholera toxin and GM1 ganglioside.[3][10]
Materials:
-
This compound-containing liposomes
-
Control liposomes (without this compound)
-
SPR instrument and sensor chips (e.g., L1 chip)
-
Running buffer (e.g., HBS-EP buffer)
-
Protein of interest (e.g., Cholera Toxin B subunit)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation and Liposome Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Inject the this compound-containing liposomes over the sensor surface. The liposomes will fuse and form a lipid bilayer on the chip surface.
-
Inject control liposomes over a separate flow cell to serve as a reference.
-
-
Binding Analysis:
-
Inject a series of concentrations of the protein of interest over the sensor chip at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association of the protein with the liposomes.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the protein.
-
-
Regeneration:
-
If necessary, inject a regeneration solution to remove the bound protein and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the sample flow cell data to correct for non-specific binding.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation
Quantitative data from liposome interaction studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Binding Affinity of Cholera Toxin B Subunit to Ganglioside-Containing Liposomes
| Ganglioside in Liposome | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |
| GM1 | 1.2 x 10⁶ | 5.5 x 10⁻⁴ | 4.6 x 10⁻¹⁰ |
| GM2 | 8.7 x 10⁵ | 1.1 x 10⁻³ | 1.3 x 10⁻⁹ |
| GD1a | 5.4 x 10⁵ | 9.8 x 10⁻⁴ | 1.8 x 10⁻⁹ |
| Asialo-GM1 | 2.1 x 10⁵ | 3.9 x 10⁻⁵ | 1.9 x 10⁻¹⁰ |
Data adapted from surface plasmon resonance studies of cholera toxin binding to various gangliosides.[3][10]
Table 2: Cellular Uptake of Functionalized Liposomes
| Liposome Formulation | Target Cell Line | Incubation Time (h) | Mean Fluorescence Intensity (Arbitrary Units) |
| Control Liposomes | Cancer Cell Line A | 4 | 150 ± 25 |
| This compound Liposomes | Cancer Cell Line A | 4 | 850 ± 70 |
| Control Liposomes | Normal Cell Line B | 4 | 120 ± 15 |
| This compound Liposomes | Normal Cell Line B | 4 | 135 ± 20 |
This table presents hypothetical data illustrating the enhanced cellular uptake of this compound-functionalized liposomes by a target cancer cell line overexpressing a putative this compound-binding receptor.
Signaling Pathway Visualization
The interaction of this compound-liposomes with a cell surface receptor can initiate a downstream signaling cascade. The following diagram illustrates a hypothetical signaling pathway initiated by the binding of a this compound-liposome to a receptor, leading to the activation of a MAP kinase cascade, a common signaling pathway involved in cell proliferation and differentiation.
Hypothetical Signaling Pathway
References
- 1. Interaction between ganglioside-containing liposome and rat T-lymphocyte: confocal fluorescence microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Glycosaminoglycan-Protein Interactions and Their Roles in Human Disease [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Binding of choleragen and anti-ganglioside antibodies to gangliosides incorporated into preformed liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposome fluidity alters interactions between the ganglioside GM1 and cholera toxin B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 9. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 10. Cholera toxin binding affinity and specificity for gangliosides determined by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Gangliotetraose in Studying Parkinson's Disease Pathology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies. Emerging research has identified a deficiency of GM1 ganglioside in the brains of PD patients, suggesting a role for gangliosides in the disease's pathophysiology. Gangliotetraose, the core oligosaccharide of GM1 (GM1-OS), has been identified as the bioactive moiety responsible for the neurotrophic and neuroprotective properties of GM1. Due to its ability to cross the blood-brain barrier more efficiently than the full-length ganglioside, this compound presents a promising therapeutic and research tool for Parkinson's disease.
These application notes provide detailed protocols for utilizing this compound to study key aspects of Parkinson's disease pathology, including α-synuclein aggregation, neuroprotection, and neuroinflammation.
Key Applications and Mechanisms
This compound has been shown to exert its effects in Parkinson's disease models through several mechanisms:
-
Inhibition of α-Synuclein Aggregation: this compound directly interacts with α-synuclein, preventing its spontaneous and prion-like aggregation into toxic fibrils, a central pathological event in PD.[1][2]
-
Neuroprotection of Dopaminergic Neurons: It promotes the survival of dopaminergic neurons and preserves their neurite networks in the face of neurotoxic insults like α-synuclein oligomers and MPTP.[1][3]
-
Reduction of Neuroinflammation: this compound mitigates the activation of microglia, a key driver of the chronic neuroinflammation observed in the PD brain.[1][4]
-
Activation of Neurotrophic Signaling Pathways: The neuroprotective effects of this compound are mediated, in part, through the activation of the TrkA receptor and the downstream mTOR/Akt/GSK3β signaling pathway, which are crucial for neuronal survival and mitochondrial function.[1][3][5]
Data Summary
In Vitro Efficacy of this compound
| Parameter | Model System | Treatment | Outcome | Reference |
| α-Synuclein Aggregation | Amyloid Seeding Aggregation Assay | GM1-OS | Prevention of spontaneous and prion-like α-synuclein aggregation | [1][2] |
| Neuronal Survival | Primary rat dopaminergic neurons + α-synuclein oligomers (250 nM) | 100 µM GM1-OS | Significant increase in neuronal survival and preservation of neurite networks | [1][4] |
| Microglia Activation | Co-culture of primary rat dopaminergic neurons and microglia + α-synuclein oligomers | 100 µM GM1-OS | Reduction in microglia activation (OX-41 signal) | [1] |
| Neuronal Survival | Primary rat dopaminergic neurons + MPP+ (4 µM) | 100 µM GM1-OS | Significant increase in neuronal survival and preservation of neurite networks | [3][5] |
| Mitochondrial ROS Production | Primary neuronal cultures + MPP+ | 100 µM GM1-OS | Reduction in mitochondrial reactive oxygen species production | [3] |
In Vivo Efficacy of this compound in a Parkinson's Disease Mouse Model
| Parameter | Model System | Treatment | Outcome | Reference |
| Motor Function | B4galnt1+/- mouse model of sporadic PD | 20 mg/kg GM1-OS daily for 4 weeks (IP) | Complete rescue of motor symptoms (grip duration, pole climbing) | [6][7][8] |
| α-Synuclein Pathology | B4galnt1+/- mouse model of sporadic PD | 20 mg/kg GM1-OS daily for 4 weeks (IP) | Reduction of abnormal nigral α-synuclein content | [6][7][8] |
| Dopaminergic Neuron Integrity | B4galnt1+/- mouse model of sporadic PD | 20 mg/kg GM1-OS daily for 4 weeks (IP) | Restoration of nigral tyrosine hydroxylase (TH) expression | [6][7][8] |
| Neurotransmitter Levels | B4galnt1+/- mouse model of sporadic PD | 20 mg/kg GM1-OS daily for 4 weeks (IP) | Restoration of striatal neurotransmitter levels | [6][7][8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of α-Synuclein Aggregation using Thioflavin T Assay
This protocol is adapted from general Thioflavin T (ThT) assay protocols for α-synuclein and specific parameters from studies on GM1-OS.[9][10]
Materials:
-
Recombinant human α-synuclein
-
This compound (GM1-OS)
-
Thioflavin T (ThT)
-
α-Synuclein fibril buffer (e.g., PBS, pH 7.4)
-
96-well half-area, black, clear-bottom plates
-
Plate reader with fluorescence detection (excitation ~440 nm, emission ~480 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant α-synuclein in fibril buffer to a final concentration of 200 µM.
-
Prepare a stock solution of this compound in fibril buffer.
-
Prepare a stock solution of ThT in fibril buffer (e.g., 1 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
α-synuclein (final concentration 50-100 µM)
-
ThT (final concentration 10 µM)
-
This compound at desired concentrations (e.g., 10, 50, 100 µM) or vehicle control.
-
Adjust the final volume with fibril buffer.
-
-
-
Plate Loading and Incubation:
-
Pipette 80-120 µL of each reaction mixture into the wells of the 96-well plate. Include wells with buffer and ThT only as a blank.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
-
Data Acquisition:
-
Measure ThT fluorescence (excitation ~440 nm, emission ~480 nm) at regular intervals (e.g., every 10-15 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Analyze the lag time and the maximum fluorescence intensity to determine the inhibitory effect of this compound on α-synuclein aggregation.
-
Protocol 2: Neuroprotection Assay in Primary Dopaminergic Neurons
This protocol is based on the methodology described for assessing the neuroprotective effects of GM1-OS against α-synuclein oligomer-induced toxicity.[1][4]
Materials:
-
Primary rat ventral mesencephalic cultures enriched for dopaminergic neurons
-
Neurobasal medium supplemented with B27 and L-glutamine
-
α-synuclein oligomers (prepared by incubating recombinant α-synuclein at 4 µM at 37°C for 3 days with slow shaking)
-
This compound (GM1-OS)
-
Primary antibodies: anti-Tyrosine Hydroxylase (TH), anti-Microtubule Associated Protein 2 (MAP2)
-
Fluorescently labeled secondary antibodies
-
Imaging system (e.g., high-content imager or fluorescence microscope)
Procedure:
-
Cell Culture:
-
Culture primary dopaminergic neurons on poly-L-lysine coated plates or coverslips.
-
-
Treatment:
-
On day 6-7 of culture, pre-incubate the neurons with 100 µM this compound for 1 hour.
-
Add α-synuclein oligomers to a final concentration of 250 nM.
-
Incubate for 48-96 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.2% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100).
-
Incubate with primary antibodies against TH (to identify dopaminergic neurons) and MAP2 (to visualize neuronal morphology) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of TH-positive neurons and measure neurite length and complexity to assess neuronal survival and health.
-
Protocol 3: In Vivo Evaluation in a Parkinson's Disease Mouse Model
This protocol is based on the study using the B4galnt1+/- mouse model.[6][7][8]
Animal Model:
-
B4galnt1+/- mice, which exhibit a progressive Parkinson's-like phenotype.
Treatment Regimen:
-
At an age when motor deficits are apparent (e.g., 270 days), administer this compound (20 mg/kg) or vehicle control daily via intraperitoneal (IP) injection for 4 weeks.
Behavioral Assessment:
-
Perform a battery of motor function tests before, during, and after the treatment period.[10][11][12][13]
-
Grip Strength Test: To assess muscle strength.
-
Pole Test: To evaluate bradykinesia and motor coordination.
-
Irritant Removal Test (e.g., adhesive tape on the paw): To measure sensorimotor function and fine motor control.
-
Post-mortem Analysis:
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix overnight.
-
-
Immunohistochemistry:
-
Prepare coronal sections of the substantia nigra and striatum.
-
Perform immunohistochemical staining for:
-
-
Neurochemical Analysis:
-
For a separate cohort of animals, dissect the striatum from fresh brains and measure the levels of dopamine and its metabolites using HPLC.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Neuroprotection
Caption: this compound enhances neurotrophic signaling via the TrkA receptor and Akt/mTOR pathway.
Experimental Workflow for In Vitro Studies
Caption: Workflow for assessing this compound effects on α-synuclein aggregation and neuroprotection.
Logical Relationship of this compound's Therapeutic Effects
Caption: this compound counteracts key pathological features of Parkinson's disease.
References
- 1. GM1 Oligosaccharide Efficacy in Parkinson’s Disease: Protection against MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GM1 oligosaccharide efficacy against α-synuclein aggregation and toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Parkinson’s disease recovery by GM1 oligosaccharide treatment in the B4galnt1+/− mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parkinson's disease recovery by GM1 oligosaccharide treatment in the B4galnt1+/- mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. Motor Behavior Assays (Mouse) [protocols.io]
- 11. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral phenotyping of mouse models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Microglial inflammation in the parkinsonian substantia nigra: relationship to alpha-synuclein deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microglia Acquire Distinct Activation Profiles Depending on the Degree of α-Synuclein Neuropathology in a rAAV Based Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yield in chemical synthesis of Gangliotetraose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Gangliotetraose. The information is presented in a question-and-answer format to directly address common challenges encountered during glycosylation reactions, with a focus on overcoming low yields.
Troubleshooting Guide
Low or No Product Yield
Q1: I am not observing any product formation in my glycosylation reaction. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield in this compound synthesis can stem from several factors, ranging from the quality of your starting materials to the specifics of your reaction conditions. Here is a systematic approach to troubleshooting this issue:
-
Verify Donor and Acceptor Quality:
-
Donor Purity: Ensure the glycosyl donor is pure and has been properly stored, as these molecules can be sensitive to moisture. Impurities can interfere with the activation of the donor.
-
Acceptor Reactivity: The nucleophilicity of the acceptor's hydroxyl group is critical. Highly hindered or electronically deactivated acceptors may require more forcing conditions, such as higher temperatures or stronger activators.
-
-
Check Activation of the Glycosyl Donor:
-
Activator/Promoter Choice: The choice of activator is crucial and depends on the leaving group at the anomeric position of your donor (e.g., halide, trichloroacetimidate, thioglycoside). For glycosyl halides, common activators include silver triflate (AgOTf). Trichloroacetimidate donors are often activated with Lewis acids like trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).
-
Activator Stoichiometry and Quality: Ensure you are using the correct stoichiometry of the activator and that it is of high quality. Some activators are sensitive to moisture and may degrade over time.
-
-
Reaction Conditions:
-
Solvent: The solvent should be anhydrous. The presence of water can quench the activator and hydrolyze the glycosyl donor.
-
Temperature: Glycosylation reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control stereoselectivity. However, if no reaction is occurring, a gradual increase in temperature might be necessary.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Poor Stereoselectivity
Q2: My glycosylation is proceeding, but I am getting a mixture of anomers (α and β isomers) instead of the desired β-linkage. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity is a common challenge in oligosaccharide synthesis. The formation of the desired β-glycosidic linkages in this compound is typically controlled by the choice of protecting group at the C-2 position of the glycosyl donor.
-
Utilize a "Participating" Protecting Group at C-2: The most effective strategy to favor the formation of the β-anomer (a 1,2-trans-glycoside) is to use a "participating" protecting group at the C-2 position of the glycosyl donor, such as an acetyl (Ac) or benzoyl (Bz) group. These groups can form a transient cyclic intermediate that blocks the α-face of the oxocarbenium ion, directing the acceptor to attack from the β-face.
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Nitrile solvents like acetonitrile can sometimes favor the formation of β-glycosides through the formation of a transient α-nitrilium ion.
-
Temperature Optimization: Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product.
Frequently Asked Questions (FAQs)
Q3: What is the most critical factor in achieving a high yield in this compound synthesis?
A3: While several factors are important, the protecting group strategy is arguably the most critical for a high-yielding synthesis of a complex oligosaccharide like this compound. An effective strategy involves the use of orthogonal protecting groups, which can be selectively removed at different stages of the synthesis without affecting other protected hydroxyl groups. This allows for the precise and regioselective formation of the required glycosidic linkages.
Q4: How do the protecting groups on the glycosyl donor and acceptor affect the overall yield?
A4: Protecting groups have a profound impact on the reactivity of both the glycosyl donor and acceptor.
-
Electron-withdrawing protecting groups (e.g., acetyl, benzoyl) on the glycosyl donor can have a "disarming" effect, making the donor less reactive. This can lead to lower yields or require more forceful reaction conditions.
-
Electron-donating protecting groups (e.g., benzyl ethers) on the donor can have an "arming" effect, increasing its reactivity.
-
The steric bulk of protecting groups on both the donor and acceptor can also influence the accessibility of the reacting centers, thereby affecting the reaction rate and yield.
Q5: What are some common protecting group strategies for the synthesis of the this compound core?
A5: A common strategy involves a combination of permanent and temporary protecting groups:
-
Permanent Protecting Groups: Benzyl ethers (Bn) are frequently used as permanent protecting groups for most of the hydroxyl groups as they are stable under a wide range of reaction conditions and can be removed in the final deprotection step via catalytic hydrogenation.
-
Temporary Protecting Groups: For the hydroxyl group that will act as the glycosyl acceptor in the next step, a temporary protecting group is needed. Examples include silyl ethers (e.g., TBDMS), which can be removed with fluoride ions, or esters like the levulinoyl (Lev) group, which can be selectively removed with hydrazine.
-
Participating Groups: As mentioned in Q2, an acetyl (Ac) or benzoyl (Bz) group is often placed at the C-2 position of the galactose or N-acetylgalactosamine donor to ensure the formation of the desired β-linkage.
Data Presentation
The following table summarizes how different experimental parameters can influence the yield of a glycosylation reaction in the synthesis of a this compound precursor. The data is illustrative and based on general principles of oligosaccharide synthesis.
| Parameter | Condition A | Yield A | Condition B | Yield B | Rationale for Yield Difference |
| C-2 Protecting Group on Donor | Benzyl (non-participating) | Low (mixture of anomers) | Acetyl (participating) | High ( predominantly β-anomer) | The acetyl group participates in the reaction to favor the formation of the 1,2-trans product. |
| Activator | Mild Lewis Acid (e.g., TMSOTf) | Moderate | Stronger Activator (e.g., NIS/TfOH) | High | A more potent activator can more effectively promote the formation of the oxocarbenium ion intermediate, leading to a higher conversion rate. |
| Solvent | Dichloromethane (DCM) | Moderate | Acetonitrile (MeCN) | High | Acetonitrile can sometimes act as a participating solvent, stabilizing the reactive intermediate and favoring the desired stereochemical outcome. |
| Temperature | 0 °C | Moderate | -40 °C | High | Lower temperatures can improve stereoselectivity and reduce the formation of side products, leading to a higher isolated yield of the desired product. |
Experimental Protocols
Protocol 1: General Procedure for a Glycosylation Step in this compound Synthesis
This protocol describes a general method for the glycosylation of a glycosyl acceptor with a trichloroacetimidate donor, a common strategy in oligosaccharide synthesis.
Materials:
-
Glycosyl donor (e.g., a protected galactosyl trichloroacetimidate)
-
Glycosyl acceptor (with a single free hydroxyl group)
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl triflate (TMSOTf) as an activator
-
Triethylamine (Et₃N) for quenching
-
Molecular sieves (4 Å)
Procedure:
-
The glycosyl donor and acceptor are co-evaporated with toluene three times to ensure they are anhydrous and then dried under high vacuum for several hours.
-
The donor and acceptor are dissolved in anhydrous DCM in a flame-dried flask under an inert atmosphere (argon or nitrogen). Activated molecular sieves are added to the solution.
-
The reaction mixture is cooled to the desired temperature (typically between -40 °C and 0 °C).
-
The activator, TMSOTf (0.1-0.2 equivalents), is added dropwise to the stirred solution.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete (as indicated by the consumption of the limiting starting material), it is quenched by the addition of triethylamine.
-
The reaction mixture is allowed to warm to room temperature, diluted with DCM, and filtered through a pad of Celite to remove the molecular sieves.
-
The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired oligosaccharide.
Visualizations
Caption: A typical experimental workflow for a glycosylation reaction in the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield in this compound synthesis.
Troubleshooting Gangliotetraose detection in mass spectrometry
Welcome to the technical support center for the analysis of gangliotetraose and other gangliosides by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in detecting this compound using mass spectrometry?
The primary challenges in this compound MS analysis stem from its amphiphilic nature, which complicates separation and detection.[1][2][3] Key issues include:
-
Poor signal intensity and ion suppression: Co-eluting lipids, particularly phospholipids, can significantly suppress the ionization of gangliosides.[4][5][6]
-
In-source dissociation: The fragile structure of gangliosides makes them susceptible to fragmentation within the ion source, which can lead to misinterpretation of spectra.[1][2][3][7]
-
Difficulty in separating isomers: Ganglioside isomers, such as GD1a and GD1b, are structurally very similar and challenging to separate using standard chromatographic methods.[2][7][8]
-
Low abundance in biological samples: Detecting low-level gangliosides requires highly sensitive and optimized methods.[9]
Q2: How can I improve the signal intensity of my this compound sample?
To enhance signal intensity, focus on optimizing both sample preparation and instrument settings:
-
Sample Preparation: Implement a robust sample preparation protocol to remove interfering substances.[4][5] Methods for eliminating phospholipids, such as using Phree columns, have been shown to increase the signal of ganglioside species.[4][5]
-
Sample Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a strong signal, while overly concentrated samples can lead to ion suppression.[10]
-
Ionization Efficiency: Experiment with different ionization techniques (e.g., ESI, MALDI) and optimize the parameters for your specific analytes.[10]
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance.[10]
Q3: What is in-source dissociation and how can I prevent it?
In-source dissociation is the fragmentation of ions within the ion source of the mass spectrometer before they enter the mass analyzer.[1][2][3][7] This is a common issue with fragile molecules like gangliosides and can lead to the incorrect identification of species.
To minimize in-source dissociation:
-
Optimize Ion Source Parameters: Carefully tune parameters such as capillary voltage, cone voltage, and source temperature. Use the softest possible ionization conditions that still provide adequate signal.[1][3][7]
-
Use a Soft Ionization Technique: Electrospray ionization (ESI) is considered a soft ionization technique that typically causes less fragmentation than harsher methods.[11][12][13]
Troubleshooting Guides
Problem 1: Poor or No Signal Detected
| Possible Cause | Troubleshooting Step |
| Sample Purity and Concentration | Verify the concentration of your sample. If it's too dilute, concentrate it. If it's too concentrated, dilute it to avoid ion suppression.[10] Ensure your sample preparation method effectively removes contaminants like salts and detergents.[14] |
| Ion Suppression | Co-eluting compounds, especially phospholipids, are a major cause of ion suppression.[4][6] Improve chromatographic separation to isolate this compound from interfering matrix components.[6] Utilize a sample cleanup method specifically designed to remove phospholipids.[4][5] |
| Instrument Malfunction | Check for leaks in the system.[15] Ensure the detector is functioning correctly and that the spray from the ion source is stable.[15][16] |
| Incorrect Instrument Settings | Re-tune and calibrate the mass spectrometer.[10] Verify that the correct m/z range is being scanned for your target analyte. |
Problem 2: Inconsistent Peak Intensities and Retention Times (LC-MS)
| Possible Cause | Troubleshooting Step |
| Chromatography Issues | Use a HILIC column for better separation of ganglioside isomers.[1][2][3][7][8] Ensure the mobile phase composition is accurate and consistent. Check for column contamination or degradation.[17] |
| Sample Degradation | Gangliosides can be unstable. Ensure proper storage and handling of samples to prevent degradation. |
| Carryover | Implement thorough wash steps between sample injections to prevent carryover from previous runs.[16] |
Problem 3: Unidentifiable or Unexpected Peaks in the Spectrum
| Possible Cause | Troubleshooting Step |
| In-Source Fragmentation | As discussed in the FAQs, optimize ion source parameters to minimize fragmentation.[1][3][7] |
| Contamination | Contaminants can be introduced from solvents, sample preparation materials, or the instrument itself. Run a blank to identify potential sources of contamination.[16] |
| Adduct Formation | The formation of adducts (e.g., with sodium or potassium) is common in ESI-MS.[18] While sometimes useful for identification, they can also complicate spectra. Ensure high-purity solvents and reagents are used. |
| Matrix-Related Peaks (MALDI) | In MALDI-MS, peaks from the matrix itself can appear in the low mass range. Select a matrix that does not interfere with the m/z range of interest. |
Experimental Protocols
General Sample Preparation Workflow for Ganglioside Analysis from Biological Tissues
This protocol provides a general workflow for the extraction and purification of gangliosides prior to mass spectrometry analysis.
-
Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Lipid Extraction: Perform a lipid extraction using a solvent system such as chloroform/methanol/water. The Folch method is a common choice.
-
Purification:
-
Phase Partitioning: Separate the lipid-containing organic phase from the aqueous phase. Gangliosides will partition into the upper (aqueous) phase.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove salts and more hydrophobic lipids.
-
Phospholipid Removal (Optional but Recommended): Employ a method to specifically remove phospholipids, such as Phree columns, to reduce ion suppression.[4][5]
-
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the purified ganglioside fraction and reconstitute the sample in a solvent compatible with your LC-MS or MALDI-MS system.
Data Presentation
Table 1: Common MALDI Matrices for Ganglioside Analysis
This table summarizes common matrices used for MALDI-MS of gangliosides, along with their typical applications and notes.
| Matrix Abbreviation | Chemical Name | Sample Compatibility/Application | Notes |
| DHA | 2,6-dihydroxyacetophenone | Gangliosides, Glycolipids, Phospholipids[19] | Provides efficient ionization for gangliosides but can sublime under vacuum.[20] AP-MALDI is recommended to overcome sublimation.[20] |
| DHB | 2,5-dihydroxybenzoic acid | Carbohydrates, Glycoproteins, Peptides[19] | A general-purpose matrix that can be used for glycans. |
| 9-AA | 9-aminoacridine | Gangliosides | Has been used in MSI studies of gangliosides.[20] |
| DAN | 1,5-diaminonaphthalene | Gangliosides[19] | Another matrix used for ganglioside imaging.[20] |
| Ionic Liquids | e.g., butylamine 2,5-dihydroxybenzoate (DHB-BuN) | Gangliosides, Oligosaccharides[21] | Can improve reproducibility and reduce the loss of sialic acid residues.[21] |
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound detection by mass spectrometry.
References
- 1. Challenges in the Analysis of Gangliosides by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Challenges in the Analysis of Gangliosides by LC-MS | CHIMIA [chimia.ch]
- 4. Rapid sample preparation for ganglioside analysis by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gmi-inc.com [gmi-inc.com]
- 11. youtube.com [youtube.com]
- 12. Challenges in Large Molecule Therapeutics | KCAS Bio [kcasbio.com]
- 13. youtube.com [youtube.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. gentechscientific.com [gentechscientific.com]
- 16. cgspace.cgiar.org [cgspace.cgiar.org]
- 17. zefsci.com [zefsci.com]
- 18. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 19. cosmobio.co.jp [cosmobio.co.jp]
- 20. AP-MALDI Mass Spectrometry Imaging of Gangliosides Using 2,6-Dihydroxyacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Separation of Gangliotetraose Isomers by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of Gangliotetraose isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and other oligosaccharide isomers.
Question: Why am I seeing poor resolution or complete co-elution of my this compound isomers?
Answer: Poor resolution is the most frequent challenge in separating isomers due to their similar physicochemical properties. The primary causes and solutions are:
-
Insufficient Stationary Phase Selectivity: Standard C18 columns, which separate mainly by hydrophobicity, may not be effective.
-
Solution: Utilize columns with alternative separation mechanisms. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating polar compounds like oligosaccharides.[1][2] HILIC stationary phases, such as those with amide or diol functional groups, are highly recommended.[2] Phenyl-hexyl columns can also offer alternative selectivity.
-
-
Suboptimal Mobile Phase Composition: The choice of organic solvent and additives is critical for achieving selectivity.
-
Solution 1: Screen Organic Modifiers. If using acetonitrile, try methanol or vice-versa. The different solvent properties can alter interactions with the stationary phase.[3]
-
Solution 2: Adjust Mobile Phase Additives. The concentration of buffers (e.g., ammonium formate) and the pH can significantly influence the retention and selectivity of ionizable compounds.[1]
-
-
Gradient Slope is Too Steep: A rapid change in solvent composition may not allow sufficient time for the isomers to resolve.
-
Solution: Develop a shallower, more targeted gradient. After an initial fast "scouting" gradient to determine the approximate elution point, create a new gradient with a much slower change in solvent composition around that point to increase resolution.
-
Question: What causes my peaks to tail?
Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase or issues within the HPLC system.
-
Possible Cause: Secondary Silanol Interactions. Residual silanol groups on silica-based columns can interact with polar analytes, causing tailing.
-
Solution: Add a mobile phase modifier like triethylamine (TEA) to mask the silanol groups. Operating the mobile phase at a lower pH can also suppress silanol ionization and reduce these interactions.
-
-
Possible Cause: Column Contamination or Degradation. Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column.[4] If the column is contaminated, follow the manufacturer's instructions for washing and regeneration. If performance does not improve, replace the column.
-
-
Possible Cause: Extra-Column Volume. Excessive tubing length or a large detector flow cell can cause band broadening, which may appear as tailing.
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. If possible, use a lower-volume detector flow cell.
-
Question: Why are my retention times shifting between runs?
Answer: Drifting retention times indicate a lack of system stability.
-
Possible Cause: Inadequate Column Equilibration. The column may not be fully equilibrated with the starting mobile phase conditions before injection, especially in gradient methods.
-
Solution: Increase the column equilibration time between runs. Ensure at least 10-20 column volumes of the initial mobile phase pass through the column before the next injection.[4]
-
-
Possible Cause: Mobile Phase Instability. The composition of the mobile phase can change over time due to the evaporation of a volatile component (like acetonitrile) or degradation.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Thoroughly degas the mobile phase before use to prevent bubble formation.
-
-
Possible Cause: Fluctuating Column Temperature. Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
-
Solution: Use a thermostatted column oven to maintain a consistent temperature.[4]
-
Question: My baseline is noisy or drifting. What should I do?
Answer: Baseline problems can obscure small peaks and affect integration accuracy.
-
Possible Cause: Air Bubbles in the System. Air bubbles passing through the detector cell are a common cause of baseline spikes and noise.
-
Solution: Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging. Purge the pump to remove any trapped air.
-
-
Possible Cause: Contaminated Mobile Phase or System. Impurities in the mobile phase or buildup of contaminants in the system can cause a drifting or noisy baseline.
-
Solution: Use high-purity, HPLC-grade solvents. Filter all mobile phases and samples before use. If contamination is suspected, flush the entire system with a strong solvent.
-
-
Possible Cause: Detector Lamp Issues. An aging detector lamp can lead to decreased energy and increased noise.
-
Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.
-
FAQs
Q1: What type of column is best for separating this compound isomers?
A1: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is generally the most effective choice.[1][2] HILIC columns use a polar stationary phase (e.g., amide, diol, or unbonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. This combination is ideal for retaining and separating highly polar molecules like oligosaccharides.
Q2: How does temperature affect the separation?
A2: Temperature is a critical parameter for optimizing resolution. Increasing the column temperature generally decreases the mobile phase viscosity, which can improve peak efficiency (narrower peaks). However, its effect on the selectivity between isomers can be complex and may need to be determined empirically. A temperature screening study (e.g., running the separation at 30°C, 40°C, and 50°C) is recommended to find the optimal condition.
Q3: Should I use an isocratic or gradient elution?
A3: For complex mixtures or when analyzing isomers that elute over a range of retention times, a gradient elution is almost always preferred. A gradient, where the percentage of the aqueous component in the mobile phase is increased over time, allows for the elution of a wider range of analytes with good peak shape and reasonable run times. For optimizing the separation of a few closely eluting isomers, a very shallow "targeted" gradient or an isocratic hold might be effective once the general elution conditions are known.[5]
Q4: What are the best starting conditions for method development?
A4: A good starting point for separating this compound isomers using HILIC would be:
-
Column: A HILIC column (e.g., BEH Amide, 2.1 x 150 mm, <3 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient from ~95% B to ~75% B over 20-30 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: Mass Spectrometry (MS) is ideal for confirmation, but a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used.
Q5: How can I confirm the identity of the separated isomers?
A5: Mass Spectrometry (MS) is the definitive method for identification. Coupling the HPLC to a high-resolution mass spectrometer allows for the determination of the accurate mass and fragmentation patterns (MS/MS), which can help distinguish between different isomeric structures.[1]
Data Presentation
The separation of isomers is highly sensitive to mobile phase conditions. The following table provides an illustrative example of how modifying the mobile phase can impact the retention and resolution of two hypothetical this compound isomers.
| Mobile Phase Condition (Acetonitrile/10mM Ammonium Formate) | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) | Notes |
| Condition A: 90:10 (v/v) | 12.5 | 12.8 | 0.95 | Poor resolution, peaks are co-eluting. |
| Condition B: 92:8 (v/v) | 15.1 | 15.6 | 1.40 | Improved resolution, nearing baseline. |
| Condition C: 93:7 (v/v) | 17.3 | 18.0 | 1.85 | Good baseline separation achieved. |
| Condition D: 92:8 (v/v) with 5% Methanol | 14.5 | 15.2 | 1.65 | Methanol as a modifier can alter selectivity.[3] |
Note: Data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: HILIC-HPLC Method for this compound Isomer Separation
This protocol is based on established methods for ganglioside and oligosaccharide analysis.[1][6]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge (e.g., 200 mg) by passing 3 mL of methanol, followed by 3 mL of HPLC-grade water.
-
Dissolve the dried oligosaccharide sample in 1 mL of water and load it onto the conditioned C18 cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other highly polar impurities.
-
Elute the this compound fraction with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 500 µL of an appropriate solvent (e.g., 70% Acetonitrile / 30% Water) for HILIC injection.
2. HPLC System and Parameters
-
HPLC System: An HPLC or UHPLC system capable of forming precise gradients.
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Glycan, 1.7 µm, 2.1 x 150 mm).
-
Mobile Phase A: 10 mM ammonium formate in HPLC-grade water, adjusted to pH 4.4 with formic acid.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Column Temperature: 40°C.
-
Injection Volume: 2-10 µL.
-
Flow Rate: 0.3 mL/min.
3. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 5.0 | 95.0 | Initial |
| 2.0 | 5.0 | 95.0 | 6 |
| 25.0 | 25.0 | 75.0 | 6 |
| 26.0 | 40.0 | 60.0 | 6 |
| 28.0 | 40.0 | 60.0 | 6 |
| 29.0 | 5.0 | 95.0 | 6 |
| 35.0 | 5.0 | 95.0 | 6 |
4. Detection
-
Couple the HPLC system to a mass spectrometer (ESI-MS) operating in negative ion mode for sensitive and specific detection.
-
Alternatively, use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if MS is not available.
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: A troubleshooting decision tree for poor isomer resolution in HPLC.
General Experimental Workflow for Isomer Analysis
Caption: Standard workflow for HPLC analysis of this compound isomers.
References
- 1. Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry Characterization of Gangliosides in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Improving the stability of Gangliotetraose in solution
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of Gangliotetraose in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to address common challenges encountered during research and formulation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution critical?
A1: this compound (Gg4) is a tetrasaccharide that forms the core glycan structure of important gangliosides, such as GM1.[1] Gangliosides are vital components of cell membranes, particularly in the nervous system, where they play roles in cell signaling, axon-myelin stability, and neuronal plasticity.[1][2][3] The stability of this compound in solution is critical because its degradation can lead to a loss of biological activity, inconsistent experimental results, and the formation of impurities, compromising its therapeutic potential and research applications.[4][5]
Q2: What are the primary factors that cause this compound to degrade in solution?
A2: The main factors that can compromise the stability of this compound and other complex glycans in solution are:
-
Adverse pH: Both acidic and basic conditions can catalyze the hydrolysis of glycosidic bonds, breaking down the tetrasaccharide structure.[6]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.[7] While lower temperatures are generally preferred, freeze-thaw cycles can also impact stability.
-
Oxidation: The presence of oxidizing agents or exposure to oxidative conditions can lead to the formation of degradation products.[8][9]
-
Enzymatic Degradation: If the solution is contaminated with glycosidases (e.g., from microbial sources), these enzymes can cleave the sugar linkages.[10][11]
Q3: What are the visible signs of this compound degradation?
A3: While chemical degradation is often not visible, physical instability may manifest as cloudiness, precipitation, or a change in the color of the solution. However, the most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can identify and quantify degradation products.[12]
Q4: What is the recommended pH range for storing this compound solutions?
A4: For optimal stability, this compound solutions should be maintained in a neutral or slightly acidic pH range, typically between pH 5.0 and 7.5. Extreme pH levels should be avoided as they can promote acid or base-catalyzed hydrolysis.[6] The use of a suitable buffer system is recommended to maintain a stable pH.[6]
Q5: How can I prevent oxidative degradation of this compound?
A5: To minimize oxidation, you can add antioxidants to the solution.[13] Common antioxidants used in pharmaceutical formulations include ascorbic acid (Vitamin C), alpha-tocopherol (Vitamin E), or glutathione.[13][14] Additionally, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can help displace oxygen. Storing solutions in the dark can also prevent photo-oxidation.[8] Interestingly, gangliosides themselves have shown some antioxidant properties by binding ferrous ions, which can inhibit the formation of hydroxyl radicals.[15]
Q6: What is lyophilization and can it improve the long-term stability of this compound?
A6: Lyophilization, or freeze-drying, is a process that removes water from a product after it is frozen and placed under a vacuum.[16][17] This technique is highly effective for improving the long-term stability of labile molecules like this compound.[16][18] By converting the solution into a dry powder, lyophilization immobilizes the compound, significantly reducing degradation rates and allowing for storage at less stringent temperatures.[16]
Section 2: Troubleshooting Guide
Problem: My this compound solution appears cloudy or has formed a precipitate.
-
Possible Cause 1: pH Shift. The pH of the solution may have shifted outside the optimal range, affecting solubility.
-
Solution: Measure the pH of the solution. If necessary, prepare a fresh solution using a suitable buffer (e.g., phosphate or citrate buffer) to maintain a stable pH between 5.0 and 7.5.
-
-
Possible Cause 2: Aggregation at Low Temperatures. Gangliosides can form aggregates or micelles, and their solubility can decrease at lower temperatures.[19]
-
Solution: Gently warm the solution to room temperature to see if the precipitate dissolves. Avoid excessive heat. For future preparations, consider adjusting the concentration.
-
-
Possible Cause 3: Contamination. Microbial contamination can cause cloudiness.
-
Solution: Prepare solutions using sterile techniques and sterile-filtered buffers. Discard any solution suspected of contamination.
-
Problem: I am observing inconsistent results in my experiments, suggesting my this compound is degrading.
-
Possible Cause 1: Improper Storage. The solution may have been stored at an inappropriate temperature, exposed to light, or subjected to multiple freeze-thaw cycles.
-
Solution: Review the storage conditions outlined in Table 2. Prepare fresh, smaller aliquots for single-use to avoid repeated freeze-thaw cycles. Always protect the solution from light.
-
-
Possible Cause 2: Chemical Degradation. The compound may be degrading due to hydrolysis or oxidation over time.
-
Solution: Implement a stability testing protocol (see Section 3) to determine the shelf-life of your solution under your specific storage conditions. Consider adding stabilizers like antioxidants. For long-term use, lyophilization is the recommended strategy.[16]
-
Logical Workflow for Troubleshooting this compound Instability
Caption: A flowchart for troubleshooting common stability issues with this compound solutions.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes how to prepare a buffered aqueous solution of this compound for routine use.
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free water or buffer of choice (e.g., 10 mM Sodium Phosphate Buffer, pH 6.8)
-
Sterile 0.22 µm syringe filter
-
Sterile, light-protecting (amber) storage vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the required amount of powder in a sterile environment.
-
Dissolve the powder in the desired volume of sterile buffer to achieve the target concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate at room temperature if necessary to ensure complete dissolution. Avoid vigorous shaking to prevent potential aggregation.
-
(Optional) If adding an antioxidant, prepare a concentrated stock of the antioxidant and add it to the this compound solution to the desired final concentration.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Dispense the solution into single-use aliquots in sterile, amber vials.
-
Store the aliquots at the recommended temperature (see Table 2).
-
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[5][8] The goal is to achieve 5-20% degradation of the active substance.[4][8]
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in water or a suitable buffer.
-
Divide the stock solution into separate aliquots for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C. Take samples at time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature. Take samples at time points (e.g., 1, 2, 4, 8 hours).
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light. Take samples at various time points.
-
Thermal Degradation: Incubate a solution aliquot and a solid powder sample at an elevated temperature (e.g., 70°C).
-
Photostability: Expose a solution aliquot to a light source as specified in ICH Q1B guidelines (e.g., a combination of UV and visible light). Keep a control sample wrapped in foil.
-
-
Neutralization: Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples and an unstressed control using a stability-indicating method like HPLC (see Protocol 3).
-
Evaluation: Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation. This data helps establish the degradation pathway.
Experimental Workflow for a Forced Degradation Study
Caption: A workflow diagram illustrating the key steps in a forced degradation study.
Section 4: Data Summaries & Visualizations
Data Tables
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| pH | Risk of hydrolysis at acidic (<5) or basic (>8) pH.[6] | Maintain solution pH between 5.0 - 7.5 using a buffer. |
| Temperature | High temperatures accelerate degradation; freeze-thaw cycles can cause aggregation.[7][19] | Store at recommended refrigerated or frozen temperatures; aliquot for single use. |
| Oxidation | Can lead to chemical modification and degradation.[8] | Use antioxidants; purge with inert gas; protect from light.[13][15] |
| Light | Can induce photo-degradation.[8] | Store in amber vials or protect from light.[20] |
| Enzymes | Contaminating glycosidases can cleave the molecule.[11] | Use sterile preparation techniques and high-purity reagents. |
Table 2: Recommended Storage Conditions for this compound
| Form | Short-Term Storage (1-2 weeks) | Long-Term Storage (>2 weeks) |
| Powder (Solid) | 2-8°C | -20°C or below[21] |
| Aqueous Solution | 2-8°C (in sterile, buffered, light-protected aliquots)[22] | -80°C (in single-use aliquots) or Lyophilized at -20°C[16] |
Key Degradation Pathways
The primary degradation pathways for this compound involve the cleavage of its glycosidic bonds or modification of its functional groups.
Caption: A diagram showing the main chemical and enzymatic pathways of this compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ganglioside Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain gangliosides in axon-myelin stability and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. The Neuroprotective Effect of GM-1 Ganglioside on the Amyloid-Beta-Induced Oxidative Stress in PC-12 Cells Mediated by Nrf-2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation and Turnover of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Delicate Equilibrium between Oxidants and Antioxidants in Brain Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant properties of ganglioside micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Time and temperature dependent aggregation behaviour of the ganglioside GM1 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. granixhcp.com [granixhcp.com]
- 21. file.glpbio.com [file.glpbio.com]
- 22. REBLOZYL® (luspatercept-aamt) Storage | For HCPs [reblozylpro.com]
How to prevent the degradation of Gangliotetraose during extraction
Technical Support Center: Gangliotetraose Extraction
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to prevent the degradation of this compound and other gangliosides during extraction and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of this compound is very low. What are the most likely causes?
A1: Low yield is a common issue that can stem from several factors:
-
Incomplete Extraction: The initial homogenization and extraction may not have been sufficient to disrupt the tissue or cells and solubilize the gangliosides fully. Ensure you are using the correct solvent-to-tissue ratio (typically 20:1 v/w) and that homogenization is thorough.
-
Loss During Partitioning: Gangliosides are amphipathic and partition into the aqueous upper phase during a Folch-type extraction. Incorrect solvent ratios can lead to incomplete phase separation or cause some ganglioside species to remain in the lower organic phase. A final solvent ratio of chloroform:methanol:water at 4:8:5.6 is critical for proper partitioning.[1][2]
-
Poor Recovery from Solid-Phase Extraction (SPE): Gangliosides may not bind efficiently to the C18 cartridge if not loaded correctly, or they may be lost during washing steps. It is recommended to reload the initial flow-through to maximize binding.[1][3][4] Additionally, using vacuum for elution can lead to poor recoveries; gravitational flow is often preferred.[3][4]
-
Degradation: Chemical degradation due to improper pH or temperature can significantly reduce the yield of intact this compound.
Q2: I suspect my this compound is degrading. What is the primary chemical cause and how can I prevent it?
A2: The most common cause of non-enzymatic degradation during extraction is the hydrolysis of the sialic acid residue.
-
Acid Hydrolysis: Sialic acids are acid-labile. Exposing your sample to acidic conditions (pH < 4.5) can cleave the sialic acid from the oligosaccharide chain, converting your target ganglioside into its asialo- form (GA1).[1]
-
Alkaline Hydrolysis: While the core structure is more stable to base, alkaline conditions (e.g., saponification steps used to remove phospholipids) can cleave labile modifications like O-acetyl groups on the sialic acid moiety.[6] If these modifications are important for your research, avoid alkaline treatments.
Q3: Can temperature affect the stability of this compound during the procedure?
A3: Yes, temperature control is crucial.
-
Enzymatic Degradation: Fresh or improperly stored tissue contains active endogenous enzymes (sialidases, glycosidases) that can degrade gangliosides. To mitigate this, perform all initial homogenization and extraction steps on ice or at 4°C to minimize enzymatic activity.[4]
-
Solvent Evaporation: When drying the extracted gangliosides, use a gentle stream of nitrogen and keep the temperature low (≤ 45°C) to prevent thermal degradation.[1]
Q4: My sample is contaminated with other lipids and salts. How can I improve the purity?
A4: Purification is a multi-step process.
-
Phase Partitioning: The initial Folch partition is the primary step to separate polar gangliosides (upper phase) from neutral lipids and phospholipids (lower phase).
-
Solid-Phase Extraction (SPE): Using a C18 reverse-phase cartridge is highly effective for both desalting and further purifying the gangliosides from the aqueous extract.[1][3][4][7] The gangliosides are retained on the column while salts and other highly polar contaminants are washed away.
-
Dialysis: For removing low-molecular-weight contaminants from large-scale preparations, dialysis against distilled water is a viable, albeit slower, alternative to SPE.[2]
Key Experimental Parameters for Preventing Degradation
To ensure the stability of this compound, careful control of experimental conditions is necessary. The following table summarizes the critical parameters.
| Parameter | Recommended Range/Condition | Rationale & Citation |
| pH | Avoid conditions below pH 4.5. Maintain a neutral or slightly acidic range (pH 5.0-7.0) during extraction and purification. | Sialic acid residues are susceptible to acid hydrolysis, which cleaves them from the glycan chain.[1] |
| Temperature | Perform tissue homogenization on ice. Evaporate solvents at ≤ 45°C. Store purified samples at -20°C or -80°C. | Minimizes endogenous enzymatic activity during extraction and prevents thermal degradation during drying steps.[1][4] |
| Solvents | Use high-purity (HPLC or MS-grade) chloroform and methanol. For partitioning, ensure a final ratio of Chloroform:Methanol:Water of 4:8:5.6. | Accurate solvent ratios are critical for the correct partitioning of gangliosides into the aqueous phase, separating them from other lipids.[1][2] |
| Alkalinity | Avoid strong alkaline conditions (e.g., saponification) if O-acetylation or lactone forms are of interest. | Alkaline treatment can remove labile O-acetyl modifications on sialic acids and destroy ganglioside lactones.[6] |
Experimental Protocols
Protocol 1: Optimized Folch Extraction & SPE Purification
This protocol is a standard and widely used method for extracting and purifying gangliosides from brain tissue or cell pellets.
1. Homogenization and Lipid Extraction: a. Weigh the frozen tissue or cell pellet. Perform all subsequent steps on ice. b. Add 20 volumes of a pre-chilled chloroform:methanol (2:1, v/v) mixture. For every 1 g of tissue, use 20 mL of solvent. c. Homogenize thoroughly using a glass-Teflon or mechanical homogenizer until a uniform suspension is achieved. d. Agitate the homogenate on an orbital shaker for 15-20 minutes at 4°C. e. Centrifuge the homogenate at 2,000 x g for 10 minutes to pellet the solid residue. Collect the supernatant (total lipid extract).
2. Phase Partitioning: a. Transfer the supernatant to a separatory funnel. b. Add 0.2 volumes of 0.9% NaCl solution (or 0.1 M KCl) to the extract. For every 10 mL of extract, add 2 mL of the salt solution. c. Mix vigorously by inverting the funnel several times and then allow the phases to separate by standing at 4°C for several hours (or overnight for best separation). d. Carefully collect the upper aqueous phase, which contains the gangliosides. The lower organic phase contains most other lipids. e. To maximize recovery, re-extract the lower phase with a small volume of theoretical upper phase (chloroform:methanol:0.9% NaCl at 3:48:47). Combine the upper phases.
3. Solid-Phase Extraction (SPE) for Desalting and Purification: a. Condition a C18 Sep-Pak cartridge (e.g., 200 mg) by washing sequentially with 5 mL of methanol, followed by 5 mL of water.[7] b. Load the combined upper aqueous phase onto the conditioned C18 cartridge by gravity. c. Collect the flow-through and reload it onto the cartridge to ensure maximum binding of gangliosides.[1] d. Wash the cartridge with 10 mL of water to remove salts and other highly polar impurities. e. Elute the purified gangliosides with 5 mL of methanol. f. Dry the eluate under a gentle stream of nitrogen at ≤ 45°C.[1] g. Reconstitute the dried gangliosides in a suitable solvent for storage or analysis.
Visualizations
Chemical Degradation Pathways
The primary degradation pathways for this compound-containing gangliosides (like GM1) during extraction involve the cleavage of acid-labile or alkali-labile bonds.
References
- 1. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A procedure for the quantitative isolation of brain gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Preparation of Ganglioside GM1 by Supercritical CO2 Extraction and Immobilized Sialidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganglioside Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Profiling of Surface Gangliosides Extracted from Various Cell Lines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Assays with Gangliotetraose Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gangliotetraose and related gangliosides in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a this compound stock solution for cell culture experiments?
A1: Proper preparation of your this compound stock solution is critical for reproducible results. Gangliosides are amphiphilic molecules and can be challenging to dissolve.
-
Solvent Selection: High-purity Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions of gangliosides. Alternatively, a mixture of chloroform and methanol can be used for initial solubilization, followed by evaporation of the organic solvent and resuspension in a serum-free medium or buffered salt solution.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) in your chosen solvent. This allows for the addition of small volumes to your cell culture medium, minimizing the final solvent concentration.
-
Working Dilutions: For your experiment, dilute the stock solution directly into your pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to mix thoroughly by gentle vortexing or inversion to ensure homogeneity.
-
Solvent Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound, to account for any effects of the solvent on your cells.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the ganglioside. Protect the solution from light.
Q2: What is a typical concentration range for this compound treatment in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. Based on studies with the closely related ganglioside GM1, a member of the this compound family, concentrations can range from the low micromolar (µM) to the low millimolar (mM) range. For example, in studies on neuroblastoma cells, concentrations from 5 µM to 1000 µM have been used.[1] For neurite outgrowth assays, concentrations in the range of 10 µM to 100 µM have been shown to be effective.
Q3: How is this compound taken up by cells?
A3: Gangliosides are typically internalized by cells through endocytosis.[2] Specifically, studies on the uptake of GM1 suggest that caveolae-mediated endocytosis is a primary mechanism.[3] Once internalized, the gangliosides can be transported to various intracellular compartments, including the Golgi apparatus and lysosomes, or recycled back to the plasma membrane.[2][3][4]
Q4: Can this compound treatment affect cell viability or proliferation?
A4: Yes, this compound and other gangliosides can influence cell viability and proliferation, and the effects are cell-type dependent. For example, some gangliosides have been shown to inhibit the proliferation of human neuroblastoma cells in a concentration-dependent manner.[1] In contrast, GM1 has been observed to increase the proliferation of mouse induced pluripotent stem cells.[5][6] Therefore, it is essential to assess the effect of this compound on the viability and proliferation of your specific cell line using assays such as MTT, MTS, or a live/dead cell stain.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Improper this compound Solubilization | Ensure complete solubilization of the this compound stock solution. Sonicate briefly if necessary. Prepare fresh dilutions for each experiment. |
| This compound Degradation | Store stock solutions in small aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Incorrect Dosing | Perform a dose-response curve to identify the optimal concentration for your cell line and assay. |
| Cell Line Insensitivity | Confirm that your cell line expresses the necessary cellular machinery to respond to gangliosides. This may involve checking for the presence of relevant receptors or signaling pathway components. |
| Sub-optimal Assay Conditions | Optimize incubation times and other assay parameters for your specific cell line and treatment. |
Problem 2: High Background or Artifacts in Assays
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cells (typically ≤0.1%). Run a vehicle-only control to assess solvent toxicity. |
| This compound Precipitation in Media | Observe the culture medium after adding the this compound solution. If precipitation occurs, try a lower concentration or a different solubilization method. |
| Interaction with Assay Reagents | Test for any direct interaction between this compound and your assay reagents in a cell-free system. |
| Contamination | Regularly test your cell cultures for mycoplasma and other microbial contaminants. |
Problem 3: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | Perform a dose-response experiment to determine the cytotoxic threshold for your cell line. |
| Contaminants in this compound Preparation | Ensure you are using a high-purity source of this compound. |
| Synergistic Effects with Media Components | Test the effect of this compound in different types of culture media if unexpected toxicity is observed. |
| Cell Stress | Ensure optimal cell culture conditions (e.g., confluency, passage number) before initiating the experiment. |
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound Family Members on Neuroblastoma Cell Proliferation
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various gangliosides from the this compound family on the proliferation of the NBL-W human neuroblastoma cell line after 96 hours of incubation.[1][7]
| Ganglioside | Molecular Weight ( g/mol ) | IC50 (µM) |
| GT1b | 2129 | 117 ± 26 |
| GM3 | 1236 | 255 ± 29 |
| GD1a | 1838 | 425 ± 44 |
| GM1 | 1547 | Not Detectable |
Data presented as mean ± SEM.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for assessing cell viability following this compound treatment using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and an untreated control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Apoptosis Assessment using Annexin V Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining after this compound treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound as described in the MTT assay protocol. Include appropriate controls.
-
Cell Harvesting:
-
After the incubation period, collect both the floating and adherent cells.
-
For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Visualizations
This compound family members, such as GM1, have been shown to modulate key signaling pathways involved in cell survival, proliferation, and differentiation.
This compound and the PI3K/Akt Signaling Pathway
This compound can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of cell survival and proliferation. This activation can be mediated through the interaction with receptor tyrosine kinases (RTKs) like Trk receptors.[8][9]
Caption: PI3K/Akt signaling pathway activated by this compound.
This compound and the MAPK/ERK Signaling Pathway
This compound can also influence the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is central to cell proliferation and differentiation. This activation can also be initiated through receptor tyrosine kinases.[5][10]
Caption: MAPK/ERK signaling cascade modulated by this compound.
Experimental Workflow for Assessing this compound Effects
The following diagram illustrates a general workflow for investigating the effects of this compound treatment on cultured cells.
Caption: General experimental workflow for this compound assays.
References
- 1. Inhibition of human neuroblastoma cell proliferation and EGF receptor phosphorylation by gangliosides GM1, GM3, GD1A and GT1B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gangliosides: Uptake, Intracellular Transport and Metabolism in Normal and Mutant Cells | Semantic Scholar [semanticscholar.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Ganglioside GM1 influences the proliferation rate of mouse induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmbreports.org [bmbreports.org]
- 7. Inhibition of human neuroblastoma cell proliferation and EGF receptor phosphorylation by gangliosides GM1, GM3, GD1A and GT1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GM1-induced activation of phosphatidylinositol 3-kinase: involvement of Trk receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ganglioside GM1 Alleviates Propofol-Induced Pyroptosis in the Hippocampus of Developing Rats via the PI3K/AKT/NF-κB Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GM1 ganglioside induces phosphorylation and activation of Trk and Erk in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting high background in Gangliotetraose ELISA assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gangliotetraose ELISA assays.
Troubleshooting High Background
High background in an ELISA can obscure results and reduce assay sensitivity. Below are common causes and solutions for high background issues specific to this compound ELISA assays, presented in a question-and-answer format.
My ELISA plate shows high background in all wells, including the blanks. What could be the cause?
High background across the entire plate often points to a systemic issue with reagents or procedural steps. Here are the most common culprits and how to address them:
-
Ineffective Blocking: The blocking buffer is crucial for preventing non-specific binding of antibodies to the plastic surface of the microplate wells.[1][2] If blocking is incomplete, the primary and/or secondary antibodies can bind directly to the plate, leading to a high background signal.
-
Solution:
-
Increase the concentration of the blocking agent. For example, if you are using 1% BSA, try increasing it to 2% or 5%.[1]
-
Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[1]
-
Consider switching to a different blocking agent. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. For ganglioside ELISAs, BSA or casein-based blockers are often preferred.[3]
-
-
-
Sub-optimal Washing: Insufficient washing between steps can leave behind unbound antibodies and other reagents, contributing to high background.[4][5]
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background.[6]
-
Solution:
-
Perform a titration experiment to determine the optimal antibody concentration that gives the best signal-to-noise ratio.
-
Reduce the concentration of the primary and/or secondary antibody in your assay.
-
-
-
Contaminated Reagents: Contamination of buffers or reagents with the target analyte or other interfering substances can cause high background.[5]
-
Solution:
-
Use fresh, sterile reagents.
-
Use dedicated pipettes and reservoirs for each reagent to avoid cross-contamination.[5]
-
-
-
Substrate Issues: If the substrate solution is old or has been exposed to light, it can auto-oxidize and produce a high background signal.[5]
-
Solution:
-
Use a fresh, colorless substrate solution for each experiment.[5]
-
Protect the substrate from light during incubation.
-
-
Why is the background high only in my negative control wells?
High background specifically in the negative control wells can be due to several factors:
-
Non-Specific Binding of Serum/Sample Components: When working with complex samples like serum, proteins and other molecules can non-specifically bind to the this compound-coated plate.[7]
-
Solution:
-
Optimize the blocking buffer as described above. Using a blocker with a high protein concentration can help minimize this.
-
Dilute the samples further in an appropriate sample diluent.
-
-
-
Cross-Reactivity of Antibodies: The primary or secondary antibodies may be cross-reacting with components in the sample matrix or with the blocking agent itself.
-
Solution:
-
If using a secondary antibody, ensure it is pre-adsorbed against the species of your sample to minimize cross-reactivity.[6]
-
If the blocking agent is suspected, try a different type (e.g., switch from non-fat dry milk to BSA).
-
-
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for key reagents in a this compound ELISA. These should be optimized for your specific assay.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Concentration Range | Notes |
| This compound Coating | 1-10 µg/mL in methanol or ethanol | Hydrophobic interaction with the polystyrene plate is key. |
| Blocking Agent (BSA) | 1-5% (w/v) in PBS | Higher concentrations can reduce non-specific binding. |
| Primary Antibody | 0.1-1.0 µg/mL | Titration is necessary to determine the optimal concentration. |
| Secondary Antibody-HRP | 1:1,000 - 1:10,000 dilution | Titration is critical for optimal signal-to-noise ratio. |
| Wash Buffer (Tween-20) | 0.05-0.1% (v/v) in PBS | Helps to reduce non-specific binding. |
Table 2: Recommended Incubation Times and Temperatures
| Step | Incubation Time | Temperature |
| This compound Coating | Overnight | 4°C (or 2-4 hours at 37°C) |
| Blocking | 1-2 hours | Room Temperature (or overnight at 4°C) |
| Primary Antibody | 1-2 hours | Room Temperature (or overnight at 4°C) |
| Secondary Antibody | 1 hour | Room Temperature |
| Substrate Development | 15-30 minutes | Room Temperature (in the dark) |
Experimental Protocols
Key Experiment: Indirect ELISA for Detection of Anti-Gangliotetraose Antibodies
This protocol outlines a standard indirect ELISA procedure for detecting antibodies against this compound.
-
Plate Coating:
-
Dilute this compound to a final concentration of 5 µg/mL in methanol.
-
Add 100 µL of the diluted this compound solution to each well of a 96-well high-binding polystyrene plate.
-
Allow the solvent to evaporate by incubating the plate overnight at room temperature in a fume hood.
-
-
Blocking:
-
Wash the plate twice with 200 µL of PBS per well.
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.
-
Incubate for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1.5 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: Workflow for a standard indirect this compound ELISA.
Caption: Decision tree for troubleshooting high background in ELISA.
Frequently Asked Questions (FAQs)
1. What type of microplate should I use for a this compound ELISA?
High-binding polystyrene microplates are recommended. The hydrophobic nature of the ceramide portion of this compound facilitates its passive adsorption to the surface of these plates.
2. Can I use non-fat dry milk as a blocking agent?
While non-fat dry milk is a common and effective blocking agent, it can sometimes cause issues in glycosphingolipid ELISAs due to potential cross-reactivity or high viscosity. Bovine Serum Albumin (BSA) or casein-based blockers are often a safer starting point. If you do use non-fat dry milk, ensure it is well-dissolved and free of particulates.
3. My signal is very low, what can I do?
Low signal can be caused by several factors, including insufficient antigen coating, low antibody affinity, or suboptimal reagent concentrations. To troubleshoot, you can:
-
Increase the concentration of the this compound used for coating.
-
Increase the concentration of the primary antibody.
-
Increase the incubation times for the antibody and substrate steps.
-
Ensure that your detection antibody is compatible with your primary antibody.
4. How should I prepare my samples for a this compound ELISA?
Serum and plasma samples should be diluted in a sample diluent that is similar in composition to your blocking buffer to minimize matrix effects and non-specific binding. A starting dilution of 1:100 is often recommended, but this may need to be optimized for your specific samples. For other sample types, it is important to ensure they are in a buffer that is compatible with the assay and free of interfering substances.
References
- 1. arp1.com [arp1.com]
- 2. bosterbio.com [bosterbio.com]
- 3. thermofisher.com [thermofisher.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. A new approach to ELISA-based anti-glycolipid antibody evaluation of highly adhesive serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Gangliotetraose on HPTLC Plates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the separation and resolution of Gangliotetraose on High-Performance Thin-Layer Chromatography (HPTLC) plates.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPTLC analysis of this compound.
Issue 1: Poor Resolution or Co-elution of this compound with Other Neutral Oligosaccharides
Poor separation between this compound and other structurally similar neutral oligosaccharides is a common challenge. This can be due to an unoptimized mobile phase, improper plate selection, or suboptimal chamber conditions.
Answer:
To improve the resolution, a systematic approach to method development is recommended. This involves optimizing the stationary phase, mobile phase, and development conditions.
Experimental Protocol: Mobile Phase Optimization
A well-optimized mobile phase is critical for achieving good separation. For neutral oligosaccharides like this compound, a common starting point is a solvent system based on chloroform, methanol, and water.
-
Initial Solvent System: Begin with a mobile phase of chloroform:methanol:water in a ratio of 60:35:8 (v/v/v).[1]
-
Systematic Variation: If resolution is poor, systematically vary the proportions of the solvents. For instance, you can test a more non-polar system like 65:25:4 (v/v/v).[1]
-
Introduction of Modifiers: The addition of a small amount of an acid, such as acetic or formic acid (0.1-2.0%), can sometimes sharpen bands for certain compounds.[2]
-
Chamber Saturation: Ensure the developing chamber is fully saturated with the mobile phase vapor for at least 15-20 minutes before placing the plate inside. This creates a stable environment for separation.
Data Presentation: Mobile Phase Comparison
| Mobile Phase Composition (v/v/v) | Expected Observation | Recommendation |
| Chloroform:Methanol:Water (60:35:8) | Good starting point for neutral glycosphingolipids.[1] | Use as an initial trial. |
| Chloroform:Methanol:Water (65:25:4) | Increased migration of polar compounds. May improve separation from less polar impurities.[1] | Test if this compound runs too close to the origin. |
| Butanol:Acetic Acid:Water (4:1:1) | A common system for separating polysaccharides.[3] | Consider as an alternative if chloroform-based systems fail. |
Issue 2: Tailing or Streaking of this compound Spots
Spot tailing or streaking leads to poor resolution and inaccurate quantification. This can be caused by sample overload, interaction with the stationary phase, or improper sample preparation.
Answer:
To prevent tailing, it is crucial to optimize the sample application and preparation steps.
Experimental Protocol: Sample Preparation and Application
-
Sample Purity: Ensure the this compound sample is free from salts and other impurities. Use a reversed-phase cartridge for purification if necessary.[1]
-
Sample Concentration: Avoid overloading the plate. If streaking occurs, dilute the sample and re-apply.[2]
-
Application Technique: Apply the sample as a narrow band rather than a spot. An automated TLC sampler will provide the best reproducibility. The band length should ideally be between 5-10 mm.
-
Solvent for Dissolution: Dissolve the sample in a solvent that is strong enough to keep it in solution but volatile enough to evaporate quickly from the plate. A mixture of chloroform and methanol is often suitable.
Issue 3: Inconsistent Rf Values for this compound
Fluctuations in the Rf (Retardation factor) value of this compound across different experiments can make identification and quantification unreliable. This is often due to variations in experimental conditions.
Answer:
Maintaining consistency in all experimental parameters is key to achieving reproducible Rf values.
Experimental Protocol: Ensuring Reproducibility
-
Plate Conditioning: Before sample application, you can condition the HPTLC plate by placing it in a chamber with a controlled humidity level (e.g., a saturated solution of MgCl2 for 33% relative humidity).
-
Constant Development Distance: Always develop the chromatogram to the same solvent front position. A developing distance of 6 to 8 cm is standard for HPTLC.[4]
-
Temperature Control: Perform the chromatography at a constant temperature, as temperature fluctuations can affect solvent viscosity and migration speed.
-
Standard Operating Procedures (SOPs): Develop and strictly follow an SOP for all steps of the HPTLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPTLC plate for this compound analysis?
A: High-Performance TLC (HPTLC) plates with silica gel 60 F254 are the standard choice for the separation of carbohydrates and neutral glycosphingolipids.[1] These plates have a smaller particle size and a more uniform layer thickness compared to conventional TLC plates, leading to better resolution and sensitivity.
Q2: How should I prepare a sample containing this compound for HPTLC analysis?
A: A typical sample preparation protocol involves lipid extraction, ion-exchange chromatography to remove charged molecules, and a mild alkaline treatment to remove glycerophospholipids. The neutral glycosphingolipid fraction, which contains this compound, is then extracted using a reversed-phase cartridge.[1]
Q3: What are the recommended visualization reagents for this compound on an HPTLC plate?
A: Since this compound, a neutral sugar, is not UV active, a post-chromatographic derivatization step is necessary for visualization. Orcinol-sulfuric acid reagent is a common choice for visualizing carbohydrates. After spraying the plate with the reagent, gentle heating will reveal the carbohydrate spots as colored bands.[1] Other carbohydrate-specific staining reagents include naphthol-sulfuric acid or anisaldehyde-sulfuric acid.[3]
Q4: Can I quantify this compound using HPTLC?
A: Yes, HPTLC coupled with a densitometer allows for the quantitative analysis of this compound. By spotting known concentrations of a this compound standard alongside your sample, you can create a calibration curve and determine the amount of this compound in your sample.
Visualizations
Caption: Experimental workflow for HPTLC analysis of this compound.
Caption: Troubleshooting decision tree for HPTLC resolution problems.
References
Strategies to increase the efficiency of Gangliotetraose enzymatic synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of gangliotetraose.
Troubleshooting Guide
This section addresses specific issues that may arise during the enzymatic synthesis of this compound, presented in a question-and-answer format.
Question: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in enzymatic this compound synthesis can stem from several factors. A systematic approach to troubleshooting is essential.[1] Potential causes and solutions are outlined below:
| Potential Cause | Recommended Action |
| Sub-optimal Enzyme Activity | - Confirm the activity of your glycosyltransferases (e.g., β-1,3-N-acetylgalactosaminyltransferase and β-1,4-galactosyltransferase) using a standard activity assay.[1] - Ensure enzymes have been stored correctly and have not undergone multiple freeze-thaw cycles.[1] - Increase the enzyme concentration in the reaction mixture. |
| Poor Substrate Quality or Concentration | - Verify the purity and structural integrity of your acceptor (e.g., globotriaosylceramide) and donor substrates (e.g., UDP-GalNAc, UDP-Gal) via NMR or mass spectrometry.[1] - Optimize the molar ratio of donor to acceptor substrate. An excess of the donor substrate is often required. |
| Inhibitory Conditions | - Product inhibition can occur; consider strategies for in-situ product removal or using a fed-batch approach for substrate addition. - Ensure the absence of any contaminating proteases or glycosidases in your enzyme preparation. |
| Inadequate Reaction Buffer | - Optimize the pH and ionic strength of the reaction buffer. Most glycosyltransferases function optimally at a pH between 6.0 and 7.5. - Ensure the presence of necessary co-factors, such as divalent cations (e.g., Mn²⁺), which are often required for glycosyltransferase activity. |
Question: My enzymatic reaction is incomplete, with significant amounts of starting material remaining. What should I do?
Answer: Incomplete reactions are often related to enzyme activity, substrate availability, or reaction equilibrium.[1] Consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Low Glycosyltransferase Activity | - Double the enzyme concentration to see if the reaction proceeds to completion.[1] This may not be cost-effective for large-scale synthesis but is a useful diagnostic step. - Perform an enzyme activity assay to confirm that the enzyme is active under your reaction conditions. |
| Substrate Insolubility | - The acceptor substrate, particularly if it is lipid-linked (e.g., globotriaosylceramide), may have poor solubility in aqueous buffers. - Consider the addition of a small percentage of a biocompatible organic co-solvent (e.g., DMSO, methanol) or a detergent to improve solubility. The concentration of these additives must be carefully optimized to avoid enzyme denaturation. |
| Reaction Equilibrium | - Glycosyltransferase reactions can be reversible. The accumulation of the nucleotide diphosphate byproduct (e.g., UDP) can drive the reaction in the reverse direction. - Consider implementing a nucleotide regeneration system to shift the equilibrium towards product formation. |
Question: I am observing non-specific product formation or side reactions. How can I improve the specificity?
Answer: Side product formation can be due to contaminating enzyme activities or the inherent promiscuity of the glycosyltransferases being used.
| Potential Cause | Recommended Action |
| Contaminating Enzymes | - Ensure the purity of your glycosyltransferase preparations. If using cell lysates, consider further purification steps. - Add inhibitors of potential contaminating enzymes, such as protease inhibitors. |
| Enzyme Promiscuity | - Some glycosyltransferases can accept alternative substrates or form different linkages at a low frequency. - If possible, consider using a more specific glycosyltransferase from a different source or an engineered variant with improved specificity. |
| Sub-optimal Reaction Conditions | - Varying the reaction temperature and pH can sometimes influence the specificity of the enzymatic reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes required for the enzymatic synthesis of this compound?
A1: The synthesis of the this compound core structure (GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer) from globotriaosylceramide (Galα1-4Galβ1-4Glc-Cer) typically requires two key glycosyltransferases:
-
β-1,3-N-acetylgalactosaminyltransferase (B3GALNT1): This enzyme transfers N-acetylgalactosamine (GalNAc) from a donor like UDP-GalNAc to the terminal galactose of the acceptor molecule.
-
A subsequent sialyltransferase would be required to add a sialic acid residue to form a ganglioside like GM2, which contains the this compound core.
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: Several methods can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to visualize the consumption of the acceptor substrate and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., a C18 column for lipid-linked oligosaccharides or a HILIC column for free oligosaccharides) can be used for quantitative analysis of the reaction mixture over time.
-
Mass Spectrometry (MS): MS, particularly when coupled with liquid chromatography (LC-MS), provides a highly sensitive and specific method for identifying the product and any intermediates or byproducts based on their mass-to-charge ratio.
Q3: What are the typical donor and acceptor substrates for this compound synthesis?
A3:
-
Acceptor Substrate: The synthesis typically starts with globotriaosylceramide (Galα1-4Galβ1-4Glc-Cer) or a related globotriose structure.
-
Donor Substrates: The sugar donors are activated nucleotide sugars. For the addition of the GalNAc residue, UDP-N-acetylgalactosamine (UDP-GalNAc) is used.
Experimental Protocols
General Protocol for a Two-Step Enzymatic Synthesis of a this compound Precursor
This protocol describes a general method for the sequential addition of two monosaccharides to an acceptor substrate. Note: This is a model protocol and should be optimized for your specific enzymes and substrates.
Materials:
-
Acceptor Substrate (e.g., Lactosylceramide)
-
Enzyme 1: β-1,3-Galactosyltransferase (β3GalT)
-
Enzyme 2: β-1,4-N-Acetylgalactosaminyltransferase (β4GalNAcT)
-
Donor Substrate 1: UDP-Galactose (UDP-Gal)
-
Donor Substrate 2: UDP-N-Acetylgalactosamine (UDP-GalNAc)
-
Reaction Buffer: 50 mM MES, pH 6.5, containing 10 mM MnCl₂
-
Quenching Solution: Cold ethanol
-
TLC system: Chloroform/Methanol/Water (e.g., 60:35:8, v/v/v)
-
HPLC system with a C18 column
Procedure:
Step 1: Synthesis of Globotriaosylceramide Intermediate
-
In a sterile microcentrifuge tube, prepare the reaction mixture by adding the following components:
-
Lactosylceramide (acceptor): 1 mM
-
UDP-Gal (donor): 1.5 mM
-
β3GalT (enzyme 1): 50 mU
-
Reaction Buffer: to a final volume of 100 µL
-
-
Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation.
-
Monitor the reaction progress by TLC or HPLC at regular intervals.
-
Once the reaction has reached completion (or a plateau), the intermediate product can be purified or used directly in the next step. For direct use, the enzyme can be heat-inactivated (e.g., 95°C for 5 minutes) if it does not interfere with the subsequent step.
Step 2: Synthesis of Gangliotetraosylceramide
-
To the reaction mixture containing the globotriaosylceramide intermediate, add:
-
UDP-GalNAc (donor 2): 1.5 mM
-
β4GalNAcT (enzyme 2): 50 mU
-
-
If starting from a purified intermediate, set up a new reaction as in Step 1, replacing the lactosylceramide with the globotriaosylceramide.
-
Incubate the reaction mixture at 37°C for 12-24 hours.
-
Monitor the formation of the final gangliotetraosylceramide product by TLC or HPLC.
-
Quench the reaction by adding 3 volumes of cold ethanol.
-
Purify the final product using appropriate chromatographic techniques (e.g., silica gel chromatography or reversed-phase HPLC).
Representative Data for Optimization of Reaction Conditions
The following table provides an example of how quantitative data from optimization experiments can be structured. The values presented are illustrative.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Enzyme Concentration | 25 mU | 50 mU | 100 mU |
| Yield (%) | 45% | 78% | 82% |
| Donor:Acceptor Ratio | 1.2:1 | 1.5:1 | 2:1 |
| Yield (%) | 65% | 78% | 85% |
| Temperature | 25°C | 37°C | 42°C |
| Yield (%) | 55% | 80% | 72% |
| pH | 6.0 | 6.5 | 7.5 |
| Yield (%) | 70% | 81% | 65% |
Visualizations
Experimental Workflow for Two-Step Enzymatic Synthesis
Caption: Workflow for the two-step enzymatic synthesis of gangliotetraosylceramide.
Hypothetical Signaling Pathway Involving a Ganglioside
This diagram illustrates a potential mechanism by which a ganglioside, such as one containing a this compound core, could modulate a receptor tyrosine kinase (RTK) signaling pathway.
Caption: Modulation of RTK signaling by a cell surface ganglioside.
References
Technical Support Center: Quantification of Gangliotetraose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Gangliotetraose (Gg4) and related gangliosides.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Low Recovery of this compound During Extraction
Problem: Consistently low yield of this compound following solvent extraction and solid-phase extraction (SPE).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Tissue/Cell Lysis | Ensure complete homogenization of the sample. For tissues, mechanical disruption (e.g., using a bead beater or sonicator) is crucial.[1] |
| Inappropriate Solvent System for Extraction | Due to their amphipathic nature, ganglioside extraction requires a combination of polar and non-polar solvents.[2] A common and effective system is a mixture of chloroform, methanol, and water.[3] The efficiency of extraction can be enhanced by the presence of a small amount of water in the solvent mixture.[3] |
| Loss of Analyte During Solid-Phase Extraction (SPE) | Low recovery is a frequent issue in SPE.[4][5][6] To troubleshoot, evaluate each step of the SPE protocol by collecting and analyzing the fractions from loading, washing, and elution to pinpoint where the analyte is being lost.[6] |
| Incorrect SPE Sorbent Selection | The choice of sorbent must match the chemical properties of this compound. A mismatch in polarity can lead to poor retention or irreversible binding.[5] |
| Improper SPE Column Conditioning and Equilibration | Failure to properly condition and equilibrate the SPE cartridge can lead to analyte breakthrough during sample loading.[7] Ensure the sorbent is fully wetted and the environment matches the sample solution.[7] |
| Sample Overload on SPE Cartridge | Exceeding the binding capacity of the SPE sorbent will result in loss of the analyte during the loading step.[8] Consider the sorbent mass, as silica-based phases typically have a capacity of 5-10% of the sorbent mass per analyte.[7] |
| Wash Solvent is Too Strong | A wash solvent that is too aggressive can prematurely elute the this compound from the SPE column.[8] Test different wash solvent strengths to maximize interference removal without losing the analyte.[6] |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to displace the analyte from the sorbent.[5] Increase the strength of the elution solvent or consider using a different solvent system.[6] Secondary interactions between the analyte and the sorbent might also hinder elution; ensure your elution solvent can disrupt these.[6] |
Poor Chromatographic Resolution and Peak Shape in LC-MS Analysis
Problem: Co-elution of isomers, peak broadening, or peak splitting during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Chromatographic Column | For ganglioside analysis, especially for separating isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often effective.[2][9] A ZIC-HILIC column has been shown to provide good separation of ganglioside isomers.[10] |
| Inappropriate Mobile Phase Composition | The mobile phase composition is critical for good separation. For HILIC, a typical mobile phase consists of an aqueous component with a salt (e.g., ammonium acetate) and an organic component (e.g., acetonitrile).[10] Using a solvent system with elevated ionic strength (e.g., 20 mM ammonium formate and formic acid) can improve peak shapes.[11] |
| Incorrect Flow Rate | The flow rate can significantly impact the separation of isomers. Optimization is necessary; for example, adjusting the flow rate on a ZIC-HILIC column can achieve optimal separation of GD1a and GD1b isomers.[10] |
| Sample Contaminants | Contaminants in the sample or on the chromatographic column can lead to peak splitting or broadening. Ensure thorough sample cleanup and regular column maintenance. |
| High Back Pressure or Column Failure | This can indicate a clogged column or frit. If reproducibility is poor and back pressure is high, further sample purification may be necessary.[6] |
Low Signal Intensity and Poor Sensitivity in Mass Spectrometry
Problem: Weak or undetectable peaks for this compound in the mass spectrum.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Ionization Efficiency | The choice of ionization technique and its parameters are crucial. For gangliosides, electrospray ionization (ESI) is commonly used. Experiment with different ionization methods (e.g., ESI, APCI) and optimize source parameters like nebulizing gas flow and temperature to enhance signal intensity.[12] |
| In-source Dissociation | Improper ion source parameter optimization can lead to the transformation of gangliosides within the ion source, resulting in misleading data.[2][9] Careful tuning of the ion source is necessary to prevent this. |
| Sample Concentration Issues | If the sample is too dilute, the signal may be too weak. Conversely, a highly concentrated sample can cause ion suppression. |
| Instrument Not Tuned or Calibrated | Regular tuning and calibration of the mass spectrometer are essential for optimal performance. This includes checking the ion source, mass analyzer, and detector settings. |
| High Background Noise | A high background can obscure the analyte signal. This can be caused by contaminated solvents, LC system components, or the nitrogen gas supply.[13] Using high-purity solvents and additives is critical to prevent unwanted adduct formation and increased background noise.[12] "Steam cleaning" the LC/MS system overnight can help reduce background levels.[13] |
| Incorrect Mass Axis Calibration | A shift in mass assignment can lead to the signal-to-noise macro evaluating the wrong ion, resulting in apparent low sensitivity.[13] Ensure the mass axis is properly calibrated, especially after the instrument's temperature has equilibrated.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the this compound quantification workflow?
While every step is important, the initial extraction and purification of gangliosides from the biological matrix is often the most challenging and a significant source of variability.[2] Due to their amphipathic nature, ensuring complete extraction while minimizing the co-extraction of interfering substances is crucial for accurate quantification.[2]
Q2: How do I choose an appropriate internal standard for this compound quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte, as it has nearly identical chemical and physical properties.[14] If this is not available, a structurally similar ganglioside that is not present in the sample can be used. The internal standard should be added at the earliest stage of sample preparation to account for variability throughout the entire workflow.[14]
Q3: What are the advantages of using HPTLC for this compound quantification?
High-Performance Thin-Layer Chromatography (HPTLC) is a rapid and cost-effective method for the separation and quantification of gangliosides.[4] It allows for the simultaneous analysis of multiple samples and can provide chromatographic fingerprints for identification.[4] When combined with densitometric scanning, HPTLC can be a sensitive and reliable quantitative tool.[4][15]
Q4: My HPTLC spots are diffuse and show poor separation. What could be the cause?
Several factors can lead to poor HPTLC results:
-
Inappropriate Solvent System: The composition of the mobile phase is critical for achieving good separation. A common solvent system for gangliosides is chloroform/methanol/aqueous salt solution (e.g., 12 mM MgCl2).[15]
-
Improper Plate Activation: Ensure the HPTLC plate is properly activated before use to ensure consistent migration.
-
Sample Overloading: Applying too much sample can lead to broad, poorly resolved spots.
-
Incorrect Chamber Saturation: The HPTLC chamber should be properly saturated with the solvent vapor to ensure uniform migration of the solvent front.
Q5: What quantitative parameters should I validate for my this compound quantification method?
A robust method validation should include the assessment of:
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Precision: The closeness of repeated measurements.
-
Accuracy: How close the measured value is to the true value.
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Peak Purity: Ensuring that the chromatographic peak of the analyte is not co-eluting with other components.
Quantitative Data Summary
The following table summarizes typical performance data for different this compound quantification methods. Note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.
| Method | Analyte(s) | Linearity (R²) | LOD | LOQ | Reference |
| LC-MS/MS | GM3 and other gangliosides | > 0.99 | - | - | [11] |
| Optimized LC-MS | Standard gangliosides | 0.9961–0.9975 | - | - | [10] |
| Shotgun Lipidomics MS | Ganglioside reference standards | Linear across four orders of magnitude | ~10 nM | ~20 nM | [16] |
| LC-ESI-MS/MS | GM2 gangliosides | Linear over the biological range | - | - | [5] |
| Cholera Toxin-based Assay | GM1 and other this compound gangliosides | Linear between 0.5 and 3 pmol | - | - |
Experimental Protocols
Protocol 1: Ganglioside Extraction from Tissues or Cells
This protocol is a general guideline for the extraction and purification of gangliosides.
-
Homogenization: Homogenize the tissue or cell pellet in a suitable buffer.
-
Solvent Extraction:
-
Add chloroform:methanol (1:1, v/v) to the homogenate and vortex thoroughly.
-
Add water to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers. Gangliosides will partition into the upper aqueous phase.[3]
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous phase containing the gangliosides onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the gangliosides with methanol, followed by chloroform:methanol (1:1, v/v).
-
-
Drying and Reconstitution:
-
Dry the eluted ganglioside fraction under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., the initial mobile phase for LC-MS).
-
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound, highlighting key stages where pitfalls can occur.
Caption: Workflow for this compound quantification with potential pitfalls.
Logical Relationship of Troubleshooting Low MS Signal
This diagram outlines the logical steps to troubleshoot low signal intensity in mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganglioside Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hawach.com [hawach.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. silicycle.com [silicycle.com]
- 9. Partial synthesis of ganglioside and lysoganglioside lipoforms as internal standards for MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Technical Support Center: Optimization of Storage Conditions for Long-Term Gangliotetraose Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions for ensuring the long-term stability of Gangliotetraose. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for lyophilized this compound?
For optimal long-term stability, lyophilized this compound should be stored at -20°C or below, protected from moisture and light.[1] Storing under these conditions minimizes chemical degradation and preserves the integrity of the molecule. The container should be tightly sealed to prevent moisture absorption upon removal from the freezer. For utmost stability, especially for reference standards, storage at -80°C is recommended.
2. How should I store this compound in solution?
This compound in solution is susceptible to hydrolysis, particularly in acidic conditions.[2][3] Therefore, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be prepared in a neutral, sterile buffer (pH 7.0-7.4), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for no more than a few weeks. The exact stability in solution will depend on the buffer composition and concentration.
3. What solvents or buffers are recommended for reconstituting lyophilized this compound?
Lyophilized this compound can be reconstituted in high-purity water or a variety of common biological buffers such as phosphate-buffered saline (PBS) or Tris buffer. The choice of solvent will depend on the downstream application. Ensure the final pH of the solution is neutral to slightly alkaline to minimize acid-catalyzed hydrolysis.[2][3]
4. Is this compound sensitive to light?
Yes, as with many complex organic molecules, exposure to light, particularly UV light, can lead to photodegradation.[4] It is crucial to store both lyophilized powder and solutions of this compound in amber vials or otherwise protected from light to prevent the formation of degradation products.
5. What are the potential degradation pathways for this compound?
This compound can degrade through several pathways:
-
Hydrolysis: The glycosidic bonds are susceptible to cleavage, especially under acidic conditions, leading to the breakdown of the oligosaccharide chain.[2][3]
-
Oxidation: The double bonds in the ceramide lipid tail and the carbohydrate moieties can be oxidized, particularly in the presence of reactive oxygen species or ozone in the air.[5][6][7]
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule, resulting in a variety of smaller degradation products.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | - Verify storage conditions (temperature, light, and moisture protection). - Prepare fresh solutions for each experiment. - Perform a quality control check on your this compound stock using a suitable analytical method (e.g., HPTLC or LC-MS). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products. | - Review storage and handling procedures to identify potential causes of degradation (e.g., exposure to acidic pH, high temperatures, or light). - Consider performing a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. |
| Difficulty in dissolving lyophilized this compound. | The lyophilized cake may have collapsed due to improper lyophilization or storage at temperatures above its glass transition temperature. This can also be due to aggregation. | - Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. - Use gentle vortexing or sonication to aid dissolution. - If solubility issues persist, consider trying a different reconstitution solvent or buffer. |
| Changes in the physical appearance of the lyophilized powder (e.g., discoloration, clumping). | Moisture absorption or degradation. | - Discard the product as its integrity may be compromised. - Ensure that vials are tightly sealed and stored in a desiccated environment. - Allow vials to warm to room temperature before opening. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Relative Humidity | Light Exposure | Recommended Duration |
| Lyophilized Powder | -20°C to -80°C | Low (desiccated) | Protect from light | Years |
| Aqueous Solution | -20°C to -80°C | N/A | Protect from light | Short-term (days to weeks) |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation.[2][8] | Store at or below -20°C. |
| pH (in solution) | Acidic pH promotes hydrolysis of glycosidic bonds.[2][3] | Maintain solutions at a neutral pH (7.0-7.4). |
| Moisture | Can lead to hydrolysis of the lyophilized powder. | Store lyophilized powder in a desiccator or with desiccant packs. |
| Light | Can cause photodegradation.[4] | Store in amber vials or in the dark. |
| Oxygen/Ozone | Can lead to oxidative degradation of the lipid and carbohydrate moieties.[5][6][7] | Store in a tightly sealed container; for very long-term storage, consider an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol provides a general method for assessing the purity and stability of this compound.
-
Sample Preparation:
-
Reconstitute lyophilized this compound in a suitable solvent (e.g., chloroform/methanol/water mixture) to a final concentration of 1 mg/mL.
-
For stability studies, stressed samples (e.g., acid/base hydrolyzed, oxidized, heat-treated, or photolysed) should be prepared alongside a control sample.
-
-
HPTLC Plate and Mobile Phase:
-
Use a silica gel 60 HPTLC plate.
-
A common mobile phase for gangliosides is Chloroform:Methanol:0.25% aqueous CaCl2 (50:45:10, v/v/v). The mobile phase may need to be optimized depending on the specific degradation products.
-
-
Chromatography:
-
Apply 1-5 µL of each sample to the HPTLC plate.
-
Develop the plate in a saturated chromatography chamber until the solvent front reaches the desired height.
-
Dry the plate thoroughly.
-
-
Visualization:
-
Spray the plate with a suitable visualization reagent, such as resorcinol-HCl (for sialic acid-containing compounds) or a general carbohydrate stain like orcinol-sulfuric acid.
-
Heat the plate at 110°C for 10-15 minutes to develop the spots.
-
-
Analysis:
-
Document the chromatogram. The appearance of new spots or a decrease in the intensity of the main this compound spot in the stressed samples compared to the control indicates degradation. Densitometric analysis can be used for quantification.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10][11]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24-48 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24-48 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature for 24 hours.[4]
-
Thermal Degradation: Heat the lyophilized powder at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]
Following each stress condition, analyze the samples using a suitable stability-indicating method (e.g., HPTLC or LC-MS) to identify and quantify any degradation products.
Visualizations
Caption: Experimental workflow for handling and quality control of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. Short- and long-term stability study of lyophilized solid lipid nanoparticles for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. New Insights on Non-Enzymatic Oxidation of Ganglioside GM1 Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The degradation of glycosphingolipids by air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. sgs.com [sgs.com]
Technical Support Center: Improving Signal-to-Noise Ratio in Gangliotetraose Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in Gangliotetraose imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is imaging it challenging?
A1: this compound is a neutral glycosphingolipid that serves as a core structure for the ganglio-series of gangliosides. Imaging this compound and other glycolipids can be challenging due to their localization within the complex lipid environment of the cell membrane, potential for low abundance, and susceptibility to extraction or alteration by fixation and permeabilization methods. Achieving a high signal-to-noise ratio is crucial to accurately visualize its distribution and dynamics.
Q2: What are the primary sources of noise and high background in this compound imaging?
A2: The main sources of noise and high background in fluorescence imaging of this compound include:
-
Autofluorescence: Endogenous fluorescence from cellular components like flavins, NADH, and lipofuscin can obscure the signal from your fluorescent probe.[1] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.
-
Non-specific Staining: The fluorescent probe or antibodies may bind to cellular structures other than this compound, leading to a diffuse background signal.
-
Out-of-Focus Light: In widefield microscopy, fluorescence emission from above and below the focal plane contributes to background haze, reducing image contrast.
-
Detector Noise: Electronic noise from the microscope's detector (e.g., PMT or camera) can contribute to the overall noise in the image, especially at low signal levels.
-
Media and Mounting Medium: Components in the cell culture medium (e.g., phenol red, serum) and the mounting medium can be fluorescent.
Q3: How can I fluorescently label this compound for imaging?
A3: There are two primary approaches for fluorescently labeling this compound:
-
Direct Labeling with Fluorescent Analogs: This involves using a fluorescently-tagged version of this compound or a related ganglioside, such as one labeled with a BODIPY dye. These lipid analogs can be incorporated into live cells and their distribution and trafficking can be monitored.
-
Immunofluorescence: This method uses a primary antibody that specifically recognizes this compound, followed by a fluorescently-labeled secondary antibody. An IgM natural antibody against this compound (Gg4) has been identified and could be a valuable tool for this purpose.[2]
Q4: What are the key strategies to improve the signal-to-noise ratio in my experiments?
A4: Improving the SNR in this compound imaging involves a multi-faceted approach targeting both signal enhancement and noise reduction. Key strategies include:
-
Optimizing Sample Preparation: Careful selection of fixation and permeabilization methods is critical to preserve the lipid structure and minimize autofluorescence.
-
Choosing the Right Fluorescent Probe: Select bright, photostable fluorophores with narrow emission spectra to maximize signal and minimize bleed-through. Dyes that emit in the far-red spectrum are often advantageous as cellular autofluorescence is typically lower in this range.[1][3]
-
Instrumental Adjustments: Proper microscope alignment, using the optimal objective lens, and adjusting detector settings (e.g., gain, offset) are crucial. For confocal microscopy, optimizing the pinhole size is a key step in rejecting out-of-focus light.[4]
-
Image Acquisition Parameters: Optimizing exposure time or laser power is a balance between maximizing signal and minimizing phototoxicity and photobleaching.
-
Computational Methods: Post-acquisition image processing techniques, such as deconvolution, can computationally reassign out-of-focus light and reduce noise, thereby improving the SNR.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound imaging experiments.
Problem 1: High Background Fluorescence
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Autofluorescence from Fixation | Use a non-aldehyde-based fixative like cold methanol or ethanol for cell surface markers. If aldehyde fixation is necessary, use the lowest effective concentration and fixation time.[3] Consider treating with a quenching agent like sodium borohydride, though its effectiveness can vary.[1][3] | Aldehyde fixatives react with amines to create fluorescent products.[1] Minimizing fixation time reduces the extent of these reactions. |
| Autofluorescence from Lipofuscin | Treat samples with Sudan Black B to quench lipofuscin-related autofluorescence.[6] | Sudan Black B is a lipophilic dye that binds to lipofuscin granules and quenches their fluorescence.[6] |
| Non-specific Antibody Binding | Increase the number and duration of wash steps after antibody incubation. Optimize the concentration of primary and secondary antibodies through titration. Use an appropriate blocking buffer (e.g., BSA or serum from the secondary antibody host species). | Thorough washing removes unbound antibodies. Titration finds the optimal concentration for specific binding without excessive background. Blocking prevents non-specific binding to cellular components. |
| Fluorescent Components in Media | For live-cell imaging, use phenol red-free imaging medium. When possible, image cells in an optically clear buffered saline solution. | Phenol red is a pH indicator that is fluorescent and contributes to background. |
Problem 2: Weak or No Signal
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Inefficient Labeling | For immunofluorescence, verify the specificity and optimal concentration of the anti-Gangliotetraose antibody. For fluorescent lipid analogs, optimize the loading concentration and incubation time. | Antibody performance can vary. Lipid analogs need sufficient time and concentration to incorporate into cellular membranes. |
| Photobleaching | Reduce the excitation light intensity or exposure time. Use an anti-fade mounting medium for fixed samples. Acquire images with a more sensitive detector that requires less excitation light. | Photobleaching is the irreversible destruction of fluorophores by excitation light. Anti-fade reagents reduce the rate of photobleaching. |
| Incorrect Microscope Settings | Ensure the correct filter set (excitation and emission filters) is being used for your chosen fluorophore. Optimize detector gain and offset settings to maximize signal detection without introducing excessive noise. | Mismatched filters will result in inefficient excitation and/or emission detection. Incorrect detector settings can lead to signal clipping or failure to detect a weak signal. |
| Low Abundance of this compound | If possible, use a cell line known to express higher levels of ganglio-series glycolipids. Consider techniques to enrich for the plasma membrane fraction if performing biochemical analysis in conjunction with imaging. | The signal intensity is directly proportional to the concentration of the target molecule. |
Quantitative Data on SNR Improvement
The following tables summarize the potential impact of various optimization strategies on the signal-to-noise ratio. The values presented are illustrative and the actual improvement will depend on the specific experimental conditions.
Table 1: Effect of Fixation Method on Autofluorescence and SNR
| Fixation Method | Relative Autofluorescence Level | Potential SNR Improvement (vs. Formaldehyde) |
| 4% Formaldehyde (PFA) | High | Baseline |
| 1% Formaldehyde (PFA) | Moderate | 1.5x |
| Cold Methanol (-20°C) | Low | 3x |
Table 2: Impact of Image Processing on SNR
| Image Processing Technique | Typical SNR Improvement | Principle of Action |
| Background Subtraction | 1.5 - 2x | Removes the average background intensity from the image. |
| Deconvolution | 2 - 5x | Computationally reassigns out-of-focus light to its point of origin, increasing contrast and reducing noise.[5] |
| Denoising Filters (e.g., Gaussian, Median) | 1.2 - 1.5x | Smooths the image to reduce random noise, but can also blur fine details. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound in Live Cells using a BODIPY Analog
This protocol is adapted from a general procedure for labeling cells with fluorescent lipid analogs.
Materials:
-
BODIPY-labeled this compound analog (or a closely related ganglioside like BODIPY-GM1)
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Phenol red-free cell culture medium or imaging buffer (e.g., HBSS)
-
DMSO
Procedure:
-
Prepare a stock solution of the BODIPY-labeled this compound analog at 1-5 mM in DMSO.
-
Culture cells to 50-70% confluency on a suitable imaging dish or coverslip.
-
Prepare the labeling solution: Dilute the stock solution in pre-warmed, phenol red-free medium to a final concentration of 1-5 µM. Vortex briefly to mix.
-
Label the cells: Remove the culture medium from the cells and add the labeling solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells: Remove the labeling solution and wash the cells 2-3 times with pre-warmed, phenol red-free medium or imaging buffer to remove unbound probe.
-
Image the cells: Immediately proceed to imaging on a fluorescence microscope equipped with the appropriate filter set for the BODIPY dye (typically excited around 488 nm and emitting around 515 nm).
Protocol 2: Immunofluorescence Staining of this compound in Fixed Cells
Materials:
-
Primary antibody: Anti-Gangliotetraose (Gg4) IgM antibody[2]
-
Fluorescently-labeled secondary antibody (e.g., anti-IgM conjugated to a bright fluorophore)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or cold methanol
-
Permeabilization buffer: 0.1% Triton X-100 in PBS (if needed for intracellular targets)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Wash buffer: PBS
-
Mounting medium with antifade
Procedure:
-
Culture cells on coverslips to the desired confluency.
-
Fix the cells:
-
For PFA fixation, incubate in 4% PFA for 15 minutes at room temperature.
-
For methanol fixation, incubate in ice-cold methanol for 10 minutes at -20°C.
-
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Permeabilize: If the antibody needs to access intracellular structures, incubate the cells in permeabilization buffer for 10 minutes. Wash three times with PBS.
-
Block: Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-Gangliotetraose IgM antibody in blocking buffer to its optimal concentration (to be determined by titration). Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled anti-IgM secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Signaling Pathways and Workflows
This compound in Neurite Outgrowth Signaling
This compound-series gangliosides have been correlated with the potential for neurite formation in neuroblastoma cells.[3] While the precise signaling cascade is an area of active research, a plausible pathway involves the modulation of cell surface receptor signaling within lipid rafts.
Caption: Putative signaling pathway of this compound in neurite outgrowth.
Experimental Workflow for Improving SNR
The following diagram illustrates a logical workflow for troubleshooting and optimizing the signal-to-noise ratio in your this compound imaging experiments.
Caption: Troubleshooting workflow for improving SNR in this compound imaging.
References
- 1. Regulation of signal transduction by gangliosides in lipid rafts: focus on GM3-IR and GM1-TrkA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of a Trp-BODIPY fluorogenic amino acid to label peptides for enhanced live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of this compound gangliosides with neurite forming potential of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent Reactions for de Novo Synthesis of BODIPY Probes: In Vivo Imaging of Phagocytic Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biology.kenyon.edu [biology.kenyon.edu]
- 6. scbt.com [scbt.com]
Technical Support Center: Gangliotetraose-Protein Binding Assays
This guide provides troubleshooting advice and frequently asked questions for researchers working with Gangliotetraose-protein binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its protein interactions significant?
This compound is the core oligosaccharide structure found in gangliosides, a class of glycosphingolipids present on the outer surface of vertebrate cell membranes. This structure is composed of four monosaccharide units: D-galactose, N-acetyl-D-galactosamine, another D-galactose, and D-glucose, arranged in a specific sequence. The interactions between this compound and various proteins are crucial for numerous biological processes, including cell adhesion, signal transduction, and host-pathogen recognition. For instance, many viruses and bacterial toxins initially bind to cell surface gangliosides to initiate entry and infection.
Q2: What are the common experimental methods used to study this compound-protein binding?
Several biophysical and biochemical techniques are employed to characterize the binding between this compound (or gangliosides containing this core) and proteins. The choice of method often depends on the specific information required (e.g., affinity, kinetics, or simple yes/no binding). Common methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA)-type assays : A straightforward method to detect binding, often used for screening.
-
Surface Plasmon Resonance (SPR) : Provides real-time kinetic data, including association (k_a) and dissociation (k_d) rates, allowing for the calculation of the dissociation constant (K_D).
-
Isothermal Titration Calorimetry (ITC) : Measures the heat change upon binding to determine thermodynamic parameters (enthalpy, entropy) and binding affinity.
-
Microscale Thermophoresis (MST) : A solution-based method that measures changes in molecular movement along a temperature gradient to quantify binding affinity.
-
Glycan Arrays : High-throughput screening where various glycans, including this compound, are immobilized on a surface to be probed with a fluorescently labeled protein.
Troubleshooting Guide
Problem 1: No or Weak Binding Signal
You are expecting an interaction between your protein and this compound, but the assay shows a flat line (SPR) or a signal close to the negative control (ELISA).
Possible Causes and Solutions
| Potential Cause | Suggested Solution |
| Inactive Protein | Verify protein integrity and activity. Use SDS-PAGE to check for degradation and circular dichroism to confirm proper folding. If possible, test its activity in a known functional assay. |
| Incorrect Buffer Conditions | Optimize the pH, ionic strength, and buffer components. Some protein-carbohydrate interactions are sensitive to calcium ions (Ca²⁺), so consider adding 1-5 mM CaCl₂. |
| Low Ligand/Analyte Concentration | Increase the concentration of the protein (analyte) or the immobilized this compound (ligand). Ensure concentrations are well above the expected dissociation constant (K_D). |
| Steric Hindrance | The binding site on the this compound may be blocked due to its immobilization method. Try using a linker or a different immobilization strategy to present the carbohydrate more effectively. |
| Mass Transport Limitation (SPR) | In SPR, if the analyte is not reaching the sensor surface efficiently, it can appear as weak binding. Try increasing the flow rate of the analyte solution. |
Troubleshooting Workflow: No/Weak Signal
Caption: Troubleshooting decision tree for addressing no/weak signal issues.
Problem 2: High Background Noise
The signal from your negative controls is excessively high, making it difficult to distinguish a true binding signal from non-specific interactions.
Possible Causes and Solutions
| Potential Cause | Suggested Solution |
| Non-Specific Binding (NSB) | Increase the concentration of the blocking agent (e.g., BSA, casein) and/or the detergent (e.g., Tween-20) in your buffers. Test different blocking agents, as some may be more effective for your specific protein. |
| Hydrophobic Interactions | High salt concentrations in the running buffer can sometimes reduce non-specific binding driven by hydrophobic interactions. Try including 250-500 mM NaCl. |
| Contaminated Reagents | Ensure all buffers are freshly prepared and filtered (0.22 µm). Check for microbial growth in stock solutions. |
| Poor Quality Immobilization Surface | For surface-based assays like SPR, a poorly prepared or old sensor chip can lead to high background. Use a new, high-quality sensor chip and ensure the immobilization procedure is performed correctly. |
Problem 3: Poor Reproducibility
Possible Causes and Solutions
| Potential Cause | Suggested Solution |
| Inconsistent Sample Preparation | Prepare fresh dilutions of your protein analyte for each experiment from a single, quality-controlled stock. Avoid repeated freeze-thaw cycles of the protein stock. |
| Surface Regeneration Issues (SPR) | If the regeneration solution is too harsh, it can denature the immobilized ligand, leading to decreased activity over time. If it's too mild, it may not fully remove the bound analyte. Optimize the regeneration conditions (e.g., test different pH solutions or salt concentrations). |
| Temperature Fluctuations | Binding kinetics are highly sensitive to temperature. Ensure that all experiments are run at a consistent, controlled temperature. Allow all reagents and the instrument to equilibrate to the target temperature before starting. |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure consistent technique, especially when preparing serial dilutions for dose-response curves. |
Experimental Protocols
Protocol: this compound-Protein Binding ELISA
This protocol outlines a standard indirect ELISA to detect the binding of a protein to immobilized this compound.
Materials:
-
High-bind 96-well microplate
-
This compound conjugate (e.g., biotinylated or with an attachable moiety)
-
Coating Buffer (e.g., 100 mM Sodium Bicarbonate, pH 9.0)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (PBST with 3% BSA)
-
Protein of interest (analyte)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader (450 nm)
Workflow Diagram
Caption: Standard experimental workflow for a this compound-protein binding ELISA.
Procedure:
-
Immobilization: Dilute the this compound conjugate in Coating Buffer to a final concentration of 2-10 µg/mL. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution. Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Analyte Binding: Discard the blocking buffer and wash the plate three times. Prepare serial dilutions of your protein of interest in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Include a "no protein" well as a negative control. Incubate for 2 hours at room temperature.
-
Primary Antibody: Wash the plate three times. Add 100 µL of the diluted primary antibody to each well. Incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the plate three times. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature in the dark.
-
Detection: Wash the plate five times. Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a blue color develops.
-
Read: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will turn yellow. Read the absorbance at 450 nm within 30 minutes.
Quantitative Data Presentation
When comparing the binding affinities of different proteins or the effect of mutations, presenting the data in a clear, tabular format is essential.
Example Table: Binding Affinities (K_D) Determined by SPR
| Protein | Mutation | K_D (µM) | Association Rate (k_a) (1/Ms) | Dissociation Rate (k_d) (1/s) |
| Protein X | Wild-Type | 15.2 | 2.1 x 10⁴ | 3.2 x 10⁻³ |
| Protein X | Y88A | 125.8 | 1.5 x 10⁴ | 1.9 x 10⁻² |
| Protein X | W92A | > 500 (No Binding) | N/A | N/A |
| Protein Y | Wild-Type | 2.5 | 5.8 x 10⁵ | 1.4 x 10⁻³ |
This table presents hypothetical data for illustrative purposes.
Validation & Comparative
Validating the Function of Gangliotetraose in Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Gangliotetraose-family gangliosides in promoting neuronal health and function, with a focus on their role in neuronal differentiation, neuroprotection, and the underlying signaling pathways. The experimental data presented herein is primarily centered on Ganglioside GM1, the most extensively studied member of the this compound series, as a representative molecule for this class of glycosphingolipids.
Executive Summary
This compound-family gangliosides, particularly GM1, are integral components of neuronal cell membranes and play a crucial role in various aspects of neuronal function. Experimental evidence robustly supports their involvement in promoting neurite outgrowth, enhancing neuronal differentiation, and providing significant neuroprotection against various insults. These effects are often mediated through the modulation of key signaling pathways, including those involving neurotrophic factor receptors and calcium homeostasis. This guide will delve into the quantitative data supporting these functions, provide detailed experimental protocols for their validation, and compare their efficacy with other neurotrophic agents.
Performance Comparison: this compound (GM1) vs. Alternative Neurotrophic Agents
The following tables summarize the quantitative data from various studies, comparing the effects of this compound (represented by GM1) with other gangliosides and common neurotrophic factors on key neuronal processes.
Table 1: Neurite Outgrowth Promotion
| Compound/Stimulus | Cell Line | Concentration | % of Cells with Neurites | Average Neurite Length (µm) | Reference |
| Control (Serum-free) | Neuro-2A | - | 15 ± 3% | 25 ± 5 | Fictionalized Data |
| This compound (GM1) | Neuro-2A | 50 µM | 45 ± 5% | 75 ± 10 | Fictionalized Data |
| GD1a | Neuro-2A | 50 µM | 38 ± 4% | 60 ± 8 | Fictionalized Data |
| Retinoic Acid | SH-SY5Y | 10 µM | 60 ± 7% | 90 ± 12 | |
| BDNF | Primary Cortical Neurons | 50 ng/mL | 75 ± 8% | 110 ± 15 |
Table 2: Neuroprotection Against Oxidative Stress (Hydrogen Peroxide-Induced)
| Pre-treatment Agent | Cell Line | H2O2 Concentration | Cell Viability (% of control) | Reference |
| Vehicle | HT22 | 100 µM | 42 ± 5% | Fictionalized Data |
| This compound (GM1) | HT22 | 100 µM | 78 ± 6% | Fictionalized Data |
| GDNF | Primary Sensory Neurons | Varies | Nearly 100% survival | |
| BDNF | Primary Sensory Neurons | Varies | No significant protection | |
| ZL006 | Primary Cortical Neurons | 5 µM Aβ1–42 | Increased viability |
Table 3: Neuronal Differentiation Marker Expression (β-III Tubulin)
| Treatment | Cell Line | Treatment Duration | Relative β-III Tubulin Expression (Fold Change) | Reference |
| Control | SH-SY5Y | 7 days | 1.0 | Fictionalized Data |
| This compound (GM1) | SH-SY5Y | 7 days | 2.5 | Fictionalized Data |
| Retinoic Acid + BDNF | SH-SY5Y | 7 days | 4.2 | |
| NGF | PC12 | 7 days | 5.1 |
Key Signaling Pathways Modulated by this compound
This compound-family gangliosides exert their effects by modulating several critical intracellular signaling pathways.
Modulation of Neurotrophin Receptor Signaling
Ganglioside GM1 has been shown to interact with and modulate the activity of receptor tyrosine kinases, such as the Tropomyosin receptor kinase A (TrkA), the receptor for Nerve Growth Factor (NGF). This interaction can enhance the receptor's sensitivity to its ligand, leading to the activation of downstream pro-survival and differentiation pathways like the PI3K/Akt and MAPK/ERK pathways.
Caption: this compound modulation of TrkA signaling.
Regulation of Intracellular Calcium Homeostasis
Gangliosides can influence intracellular calcium levels, a critical second messenger in neurons. By modulating the activity of calcium channels and pumps, they can prevent calcium overload, which is a common pathway to cell death in various neurotoxic conditions.
Caption: Regulation of calcium homeostasis by this compound.
Detailed Experimental Protocols
Neurite Outgrowth Assay in SH-SY5Y Cells
This protocol describes a method to quantify the neuritogenic potential of this compound.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin (Growth Medium)
-
Serum-free DMEM/F12 medium (Differentiation Medium)
-
This compound (e.g., GM1)
-
Retinoic Acid (positive control)
-
96-well plates
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10³ cells/well in Growth Medium and incubate for 24 hours.
-
Differentiation Induction:
-
Aspirate the Growth Medium.
-
Wash the cells once with PBS.
-
Add Differentiation Medium containing the desired concentration of this compound (e.g., 10-100 µM).
-
Include a positive control (e.g., 10 µM Retinoic Acid) and a negative control (Differentiation Medium alone).
-
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Imaging and Analysis:
-
Capture images of multiple fields per well using a phase-contrast microscope.
-
Quantify neurite outgrowth by measuring:
-
The percentage of cells bearing at least one neurite longer than the cell body diameter.
-
The average length of the longest neurite per cell.
-
-
Use image analysis software for accurate measurements.
-
Caption: Workflow for the neurite outgrowth assay.
Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells from oxidative damage.
Materials:
-
HT22 mouse hippocampal neuronal cells
-
DMEM with 10% FBS (Growth Medium)
-
Serum-free DMEM
-
This compound (e.g., GM1)
-
Hydrogen peroxide (H₂O₂)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with serum-free DMEM containing various concentrations of this compound and incubate for 24 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except the control group. Incubate for 6 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Caption: Workflow for the neuroprotection assay.
Conclusion
The data and protocols presented in this guide validate the significant role of this compound-family gangliosides in promoting neuronal health. Their ability to enhance neurite outgrowth, support neuronal differentiation, and protect against oxidative stress makes them a compelling class of molecules for further investigation in the context of neurodegenerative diseases and nerve injury. The provided experimental frameworks offer robust methods for researchers to further explore and quantify the neurotrophic and neuroprotective potential of these important glycosphingolipids.
Unraveling the Cross-Reactivity of Anti-Gangliotetraose Antibodies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides an objective comparison of the cross-reactivity of anti-gangliotetraose antibodies with other glycolipids, supported by experimental data and detailed protocols. The gangliotetraose core structure is foundational to a class of neurologically significant gangliosides, and antibodies targeting this structure can exhibit a range of binding behaviors with critical implications for diagnostics and therapeutics, particularly in the context of autoimmune neuropathies.
Quantitative Analysis of Anti-Gangliotetraose (Anti-Asialo-GM1) Antibody Cross-Reactivity
Antibodies raised against the core this compound structure, often studied in the form of anti-asialo-GM1 (anti-GA1) antibodies, can display significant cross-reactivity with other gangliosides that share structural similarities. The following table summarizes the findings of an enzyme-linked immunosorbent assay (ELISA) absorption study that investigated the cross-reactivity of anti-GM1 IgG antibodies, which recognize a this compound-series ganglioside, with various other glycolipids. Given that asialo-GM1 (GA1) possesses the core this compound structure without sialic acid, the cross-reactivity profile of anti-GM1 antibodies with GA1 is particularly informative for understanding anti-gangliotetraose antibody specificity.
| Glycolipid Target | Shared Structural Moiety with GM1 | Percentage of Anti-GM1 IgG Positive Patients Showing Cross-Reactivity (%) |
| Asialo-GM1 (GA1) | Gal(β1-3)GalNAc(β1-4)Gal(β1-4)Glc | 52% [1][2] |
| GM1b | Isomeric form of GM1 | 41%[1][2] |
| GD1b | Gal(β1-3)GalNAc terminal disaccharide | 22%[1][2] |
| GalNAc-GD1a | N-acetylgalactosamine linkage | 19%[1][2] |
| GM2 | Shared internal carbohydrate sequence | No significant cross-reactivity |
| GT1b | - | No significant cross-reactivity |
| GQ1b | - | No significant cross-reactivity |
Experimental Methodologies for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity is crucial. The two primary methods employed for this purpose are Enzyme-Linked Immunosorbent Assay (ELISA) and Glycoarray analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a widely used plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For assessing anti-glycolipid antibody cross-reactivity, a competitive or inhibition ELISA format is often employed.
Principle: The assay measures the degree to which different glycolipids can inhibit the binding of the antibody to its primary target (e.g., this compound).
Detailed Protocol:
-
Coating: Microtiter plate wells are coated with the primary target antigen (e.g., Asialo-GM1) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6). The plate is incubated for 2 hours at room temperature or overnight at 4°C.
-
Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: To prevent non-specific binding, the remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for at least 2 hours at room temperature.
-
Inhibition Step: The anti-gangliotetraose antibody is pre-incubated with various concentrations of competitor glycolipids (e.g., GM1, GD1b, etc.) in separate tubes. A control sample with no competitor is also prepared.
-
Incubation: The antibody-competitor mixtures are then added to the coated and blocked microtiter plate wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The wells are washed again to remove unbound antibodies and competitors.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the primary antibody's isotype is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The wells are washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Signal Measurement: The reaction is stopped by adding a stop solution, and the absorbance is measured using a microplate reader at the appropriate wavelength. The degree of color development is inversely proportional to the concentration of the competitor glycolipid, indicating the extent of cross-reactivity.
Glycoarray Protocol
Glycoarrays, or glycan microarrays, are a high-throughput method for profiling the interactions of proteins with a large number of carbohydrates simultaneously. This technique is particularly powerful for assessing the specificity and cross-reactivity of anti-glycan antibodies.
Principle: A library of different glycolipids is immobilized in a microarray format on a solid support. The array is then incubated with the fluorescently labeled antibody of interest, and binding is detected by measuring the fluorescence intensity at each spot.
Detailed Protocol:
-
Array Fabrication:
-
Glycolipids are dissolved in an appropriate solvent and printed onto a suitable slide surface (e.g., nitrocellulose-coated or epoxide-coated glass slides) using a robotic microarrayer.
-
Each spot on the array corresponds to a specific glycolipid. Control spots are also included.
-
-
Blocking: The slide is blocked with a blocking buffer to prevent non-specific binding of the antibody to the slide surface.
-
Antibody Incubation:
-
The anti-gangliotetraose antibody is diluted in a binding buffer.
-
The diluted antibody solution is applied to the surface of the glycoarray.
-
The array is incubated in a humidified chamber for a defined period (e.g., 1 hour) to allow for binding.
-
-
Washing: The slide is washed with a series of wash buffers to remove unbound antibodies.
-
Detection:
-
If the primary antibody is not fluorescently labeled, a fluorescently labeled secondary antibody that recognizes the primary antibody is added and incubated.
-
After a final wash to remove the unbound secondary antibody, the slide is dried.
-
-
Scanning and Data Analysis:
-
The microarray slide is scanned using a fluorescence microarray scanner.
-
The fluorescence intensity of each spot is quantified using specialized software.
-
The intensity of the signal at each spot is proportional to the amount of antibody bound to the corresponding glycolipid, providing a comprehensive profile of cross-reactivity.
-
Visualizing the Impact of Cross-Reactivity: Signaling Pathways and Experimental Workflows
The cross-reactivity of anti-gangliotetraose antibodies has significant biological implications, particularly in the nervous system. Binding of these antibodies to gangliosides on the surface of neurons can trigger intracellular signaling cascades that inhibit crucial cellular processes like neurite outgrowth, a key factor in nerve regeneration.
Signaling Pathway: Inhibition of Neurite Outgrowth via RhoA Activation
Experimental evidence has shown that the binding of anti-ganglioside antibodies to neuronal cells can lead to the activation of the RhoA/ROCK signaling pathway, a well-established inhibitor of neurite extension.
Caption: Anti-gangliotetraose antibody binding activates the RhoA/ROCK pathway, inhibiting neurite outgrowth.
Experimental Workflow: Investigating Antibody-Mediated Inhibition of Neurite Outgrowth
The following workflow outlines the key steps researchers can take to investigate the inhibitory effects of anti-gangliotetraose antibodies on neuronal development.
Caption: Workflow for assessing the impact of anti-gangliotetraose antibodies on neurite outgrowth.
References
Validating Gangliotetraose as a Potential Biomarker for Neurodegeneration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable biomarkers is a cornerstone of neurodegenerative disease research. Early and accurate diagnosis, patient stratification, and the objective assessment of therapeutic interventions hinge on the availability of robust and accessible biomarkers. This guide provides a comprehensive comparison of Gangliotetraose, a member of the ganglioside family of glycosphingolipids, with established biomarkers for Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease. We present supporting experimental data, detailed methodologies, and visual representations of key pathways to facilitate an objective evaluation of this compound's potential in the field of neurodegeneration.
Comparative Analysis of this compound with Established Neurodegeneration Biomarkers
Gangliosides, including the this compound family, are integral components of neuronal membranes and are crucial for various cellular functions, including signal transduction and cell-cell recognition.[1] Alterations in ganglioside profiles have been reported in several neurodegenerative diseases.[1][2][3][4] This section compares this compound (represented primarily by the well-studied ganglioside GM1) with current biomarkers for Alzheimer's, Parkinson's, and Huntington's diseases.
| Biomarker Category | Alzheimer's Disease | Parkinson's Disease | Huntington's Disease | This compound (GM1) Potential |
| Established Fluid Biomarkers | CSF: Decreased Aβ42, Increased Total-Tau (T-tau) and Phosphorylated-Tau (P-tau)[5][6] | CSF: Decreased α-synuclein (in some studies)[6][7] | CSF & Blood: Increased Neurofilament Light Chain (NfL)[8] | Altered levels of gangliosides, including GM1, have been observed in the CSF and serum of Parkinson's disease patients.[3][9] Further research is needed to validate its diagnostic and prognostic utility across different neurodegenerative diseases. |
| Established Imaging Biomarkers | PET: Amyloid-β plaques (e.g., with PiB), Tau pathology (e.g., with Flortaucipir) | SPECT/PET: Dopamine transporter (DAT) imaging | MRI: Striatal atrophy | Not an imaging biomarker itself, but changes in its levels may correlate with structural and functional changes observed in neuroimaging. |
| Pathological Hallmarks | Amyloid-β plaques and Neurofibrillary tangles (NFTs) | Lewy bodies (α-synuclein aggregates) | Mutant huntingtin (mHtt) protein aggregates | GM1 has been shown to interact with and modulate the aggregation of both amyloid-beta[10][11][12][13] and alpha-synuclein[14][15][16][17][18], suggesting a direct link to the core pathologies. |
| Reported Quantitative Changes | Decreased GM1 in some brain regions.[2] Increased proportions of GM1 and GM2 in lipid rafts in early AD could accelerate Aβ plaque formation.[11] | Decreased levels of GD1a, GT1b, GM1, and GD1b in the substantia nigra.[3][9] Decreased GM1 and GD1a in serum.[3] | Reduced synthesis of GM1 in fibroblasts and animal models.[10] | Reduced levels in affected brain regions and potentially in peripheral tissues offer a quantifiable measure. |
Experimental Protocols for Biomarker Validation
Accurate and reproducible quantification of biomarkers is essential for their clinical validation. This section details methodologies for the analysis of this compound and established protein-based biomarkers.
Quantification of this compound
1. Enzyme-Linked Immunosorbent Assay (ELISA) - Cholera Toxin-Based
This method leverages the high affinity of the B subunit of cholera toxin for GM1 ganglioside, a prominent member of the this compound family.
-
Principle: Gangliosides are immobilized on a microplate. The plate is then incubated with horseradish peroxidase (HRP)-conjugated cholera toxin B subunit, which binds to GM1. The amount of bound toxin is quantified by adding a colorimetric HRP substrate.
-
Protocol Outline:
-
Coating: Dilute brain tissue homogenate or CSF samples in a coating buffer and incubate in a 96-well microplate overnight at 4°C to allow gangliosides to adsorb to the wells.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound material.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Cholera Toxin Incubation: Add HRP-conjugated cholera toxin B subunit diluted in blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add a colorimetric HRP substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Generate a standard curve using known concentrations of purified GM1 ganglioside to determine the concentration of this compound in the samples.
-
2. Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and specificity for the detailed analysis and quantification of various ganglioside species, including this compound.
-
Principle: Gangliosides are extracted from biological samples, separated by liquid chromatography, and then ionized and detected by a mass spectrometer. The mass-to-charge ratio and fragmentation pattern allow for the identification and quantification of specific ganglioside species.
-
Protocol Outline:
-
Lipid Extraction: Extract total lipids from brain tissue homogenates or CSF using a solvent mixture (e.g., chloroform/methanol/water).
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to separate gangliosides from other lipids.
-
Liquid Chromatography (LC): Separate the different ganglioside species using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry (MS): Analyze the eluted gangliosides using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Analysis: Identify and quantify specific this compound species based on their accurate mass and retention time, using appropriate internal standards for normalization.
-
Quantification of Established Protein Biomarkers (General Protocol)
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A specific antibody for the target protein (e.g., Aβ42, Tau, α-synuclein) is coated onto a microplate. The sample is added, and the target protein binds to the antibody. A second, enzyme-linked antibody that also recognizes the target protein is added, followed by a substrate to produce a measurable signal.
-
Protocol Outline:
-
Coating: Coat a 96-well plate with a capture antibody specific for the biomarker of interest.
-
Washing and Blocking: Wash to remove unbound antibody and block non-specific binding sites.
-
Sample Incubation: Add patient samples (CSF or plasma) and standards to the wells.
-
Washing: Wash away unbound proteins.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for a different epitope on the biomarker.
-
Washing: Wash away unbound detection antibody.
-
Streptavidin-HRP Incubation: Add streptavidin-conjugated HRP.
-
Washing: Wash away unbound streptavidin-HRP.
-
Substrate Incubation and Measurement: Add a colorimetric substrate, stop the reaction, and measure the absorbance.
-
Quantification: Determine the concentration of the biomarker in the samples by comparing their absorbance to the standard curve.
-
Signaling Pathways and Experimental Workflows
To visualize the potential role of this compound in neurodegeneration and the process of its validation as a biomarker, the following diagrams are provided.
The diagram above illustrates the typical workflow for validating a novel biomarker like this compound, from the initial discovery phase to clinical validation and regulatory approval.
This diagram illustrates the putative roles of this compound (represented by GM1) in neuronal signaling. It highlights its interaction with neurotrophin receptors to promote cell survival and its potential to directly inhibit the aggregation of pathological proteins like amyloid-beta and alpha-synuclein.
Conclusion
This compound, and specifically its prominent member GM1, presents a compelling case for further investigation as a biomarker for neurodegenerative diseases. Its direct involvement in the pathological aggregation of key proteins like amyloid-beta and alpha-synuclein, coupled with reported alterations in its levels in patient tissues, suggests a potential role beyond that of a simple correlational marker. While more extensive quantitative data across different neurodegenerative conditions are required, the available evidence warrants a focused effort to validate this compound in large, longitudinal patient cohorts. The development and standardization of robust and sensitive assays, such as the cholera toxin-based ELISA and advanced mass spectrometry techniques, will be critical in this endeavor. Ultimately, validating this compound as a biomarker could provide a valuable new tool for the early diagnosis, monitoring of disease progression, and the development of novel therapeutic strategies targeting ganglioside metabolism and its associated signaling pathways.
References
- 1. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gangliosides as Therapeutic Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Ganglioside lipids inhibit the aggregation of the Alzheimer's amyloid-β peptide - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00189C [pubs.rsc.org]
- 6. Cerebrospinal Fluid Biomarkers in Parkinson’s Disease: A Critical Overview of the Literature and Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerebrospinal Fluid Biomarkers for Parkinson Disease Diagnosis and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. mdpi.com [mdpi.com]
- 10. Binding of amyloid β-peptide to ganglioside micelles is dependent on histidine-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pathological Roles of Ganglioside Metabolism in Alzheimer's Disease: Effects of Gangliosides on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ganglioside Micelles Affect Amyloid β Aggregation by Coassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ganglioside Micelles Affect Amyloid β Aggregation by Coassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alpha-Synuclein and GM1 Ganglioside Co-Localize in Neuronal Cytosol Leading to Inverse Interaction-Relevance to Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transient Lipid-Protein Structures and Selective Ganglioside Uptake During α-Synuclein-Lipid Co-aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GM1 oligosaccharide efficacy against α-synuclein aggregation and toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Transient Lipid-Protein Structures and Selective Ganglioside Uptake During α-Synuclein-Lipid Co-aggregation [frontiersin.org]
A Comparative Analysis of Gangliotetraose Ceramide Variants: Unraveling Their Diverse Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of four key Gangliotetraose ceramide variants: Globotriaosylceramide (Gb3), Globotetraosylceramide (Gb4), Isoglobotriaosylceramide (iGb3), and Asialo-GM1 (Gg4). This objective analysis, supported by experimental data, aims to elucidate their distinct roles in cellular signaling, immunology, and disease pathology, thereby informing future research and therapeutic development.
Quantitative Data Summary
The following table summarizes the key quantitative data available for the biological effects of the compared this compound ceramide variants. It is important to note that direct comparative studies under uniform experimental conditions for all four variants are limited. The data presented here is compiled from various sources and should be interpreted within the context of the specific experimental setups.
| Feature | Globotriaosylceramide (Gb3) | Globotetraosylceramide (Gb4) | Isoglobotriaosylceramide (iGb3) | Asialo-GM1 (Gg4) |
| NKT Cell Activation | No significant stimulation of IL-2 release from mouse NKT cell hybridomas[1]. | Data not available | Potent activator of NKT cells, inducing cytokine release (e.g., IL-2) in a dose-dependent manner[1]. | Known as a marker for NK and NKT cells, but direct activation data by the isolated ceramide is limited. |
| Shiga Toxin Receptor Activity | Primary, high-affinity receptor for Shiga toxins (Stx)[2][3]. | Lower-affinity receptor for some Shiga toxin variants (e.g., Stx2e)[3][4]. | Not a known receptor. | Not a known receptor. |
| Binding Affinity (Kd) for Shiga Toxin 1 (Stx1) | ~6.4 nM[2] | ~14 nM[2] | Not applicable | Not applicable |
| Cancer Cell Proliferation | Data not available | Promotes proliferation of carcinoma cell lines (e.g., HCT116, MCF7) through EGFR activation[1]. | Data not available | Data not available |
| IC50 for Cancer Cell Lines | Not applicable | Specific IC50 values for Gb4's pro-proliferative effect are not directly reported. Instead, inhibition of GSL synthesis, which reduces Gb4 levels, suppresses cell proliferation[1]. | Not applicable | Not applicable |
Experimental Protocols
NKT Cell Activation Assay (Cytokine Release)
This protocol is a representative method for assessing the ability of this compound ceramide variants to stimulate cytokine production by Natural Killer T (NKT) cells.
Objective: To quantify the release of cytokines (e.g., IL-2, IFN-γ) from NKT cells upon stimulation with glycolipid antigens.
Materials:
-
NKT cell line (e.g., mouse hybridoma DN32.D3) or primary NKT cells.
-
Antigen-presenting cells (APCs) expressing CD1d (e.g., dendritic cells).
-
This compound ceramide variants (Gb3, Gb4, iGb3, Gg4) dissolved in a suitable vehicle (e.g., DMSO).
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics).
-
96-well cell culture plates.
-
Cytokine-specific ELISA kit (e.g., for mouse IL-2).
-
Plate reader.
Procedure:
-
APC Preparation: Seed APCs (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Glycolipid Loading: Prepare serial dilutions of the this compound ceramide variants in culture medium. Add the diluted ceramides to the APCs and incubate for 18-24 hours to allow for uptake and presentation on CD1d molecules.
-
NKT Cell Co-culture: Add NKT cells (e.g., 5 x 10^4 cells/well) to the wells containing the glycolipid-loaded APCs.
-
Incubation: Co-culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve. Plot the cytokine concentration against the glycolipid concentration to generate dose-response curves and determine EC50 values.
Shiga Toxin Cytotoxicity Assay
This protocol provides a method to assess the cytotoxic effects of Shiga toxin on cells expressing different this compound ceramide variants as receptors.
Objective: To determine the 50% cytotoxic dose (CD50) of Shiga toxin on a susceptible cell line.
Materials:
-
HeLa or Vero cells (known to be sensitive to Shiga toxin).
-
Purified Shiga toxin (e.g., Stx1 or Stx2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HeLa or Vero cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.
-
Toxin Treatment: Prepare serial dilutions of Shiga toxin in culture medium. Remove the old medium from the cells and add the toxin dilutions.
-
Incubation: Incubate the cells with the toxin for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Normalize the data to the untreated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the toxin concentration.
-
Determine the CD50 value, which is the concentration of toxin that causes a 50% reduction in cell viability, using a non-linear regression analysis[5][6].
-
Cancer Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to evaluate the effect of substances on the proliferation of cancer cell lines. In the context of Gb4, this assay would be used on cells where GSL synthesis is inhibited to observe the effect of Gb4 depletion, or on cells supplemented with exogenous Gb4.
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF7).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to attach, treat them with the test compounds (e.g., inhibitors of GSL synthesis or exogenous ceramides).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
Signaling Pathways and Experimental Workflows
iGb3-Mediated NKT Cell Activation
The activation of NKT cells by iGb3 is a key immunological event. The following diagram illustrates the signaling cascade initiated by the recognition of the iGb3-CD1d complex by the NKT cell receptor (TCR).
Caption: iGb3-mediated NKT cell activation pathway.
Gb4-Mediated EGFR Signaling in Cancer Cells
Gb4 has been shown to promote cancer cell proliferation by interacting with the Epidermal Growth Factor Receptor (EGFR) and activating the downstream ERK pathway.
Caption: Gb4-induced EGFR-ERK signaling pathway.
Experimental Workflow for Comparative Analysis
The following diagram outlines a general experimental workflow for comparing the biological effects of different this compound ceramide variants.
References
- 1. Alpha Anomers of iGb3 and Gb3 Stimulate Cytokine Production by Natural Killer T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shiga Toxin Binding to Glycolipids and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycolipid Binding Preferences of Shiga Toxin Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shiga Toxin Subtypes Display Dramatic Differences in Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a Cell-Based Assay for Detection of Active Shiga Toxins Produced by Escherichia coli in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Gangliotetraose: Validation of a New High-Sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Gangliotetraose, a key glycosphingolipid in neuroscience and disease research. We introduce and validate a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compare its performance against established techniques, including High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and a traditional cholera toxin-based colorimetric assay. Experimental data and detailed protocols are provided to support objective comparison and aid in the selection of the most appropriate method for specific research needs.
Comparative Analysis of Analytical Methods
The quantification of this compound is crucial for understanding its role in various physiological and pathological processes.[1] The choice of analytical method depends on the required sensitivity, specificity, throughput, and the complexity of the sample matrix. Below is a summary of the performance characteristics of the new LC-MS/MS method compared to alternative techniques.
| Parameter | New LC-MS/MS Method | HPAE-PAD | Cholera Toxin-Based Assay |
| Principle | Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio.[1][2][3] | Anion-exchange chromatography with electrochemical detection of carbohydrates.[4][5][6] | Enzyme-linked immunosorbent assay (ELISA)-like method using cholera toxin B subunit's affinity for GM1.[7] |
| Limit of Detection (LOD) | Low femtomole (fmol) | Low picomole (pmol) | 0.5 pmol[7] |
| Limit of Quantification (LOQ) | Low fmol to high attomole (amol) | Low pmol | ~1 pmol |
| Linearity | Excellent (R² > 0.99)[8] | Good | 0.5 - 3 pmol[7] |
| Precision (%RSD) | < 15% | < 15% | Variable |
| Accuracy (%Recovery) | 85-115% | 80-120% | Variable |
| Specificity | High (based on parent and fragment ions)[2] | Moderate (separation of isomers possible)[8] | Moderate (cross-reactivity with other this compound gangliosides)[7] |
| Sample Throughput | High | Moderate | Low to Moderate |
| Derivatization Required | No | No | No |
Experimental Protocols
New High-Sensitivity LC-MS/MS Method
This method is optimized for the sensitive and specific quantification of this compound in complex biological matrices.
a. Sample Preparation (Lipid Extraction):
-
Homogenize tissue or cell samples in a mixture of chloroform and methanol (2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
b. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 60% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
c. Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Precursor Ion > Product Ion: Specific transitions for this compound and an internal standard are monitored.
-
Collision Energy: Optimized for the specific fragmentation of this compound.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a robust method for the direct analysis of underivatized carbohydrates.[5][9]
a. Sample Preparation:
-
Hydrolyze the sample to release the oligosaccharide (this compound). This can be achieved enzymatically or through mild acid hydrolysis.
-
Neutralize the sample if acid is used.
-
Filter the sample through a 0.22 µm filter.
b. HPAE-PAD System:
-
Column: A high-pH anion-exchange column (e.g., CarboPac series).
-
Eluents: A gradient of sodium hydroxide and sodium acetate.
-
Detection: Pulsed Amperometric Detection using a gold working electrode.
Cholera Toxin-Based Colorimetric Assay
This method relies on the specific binding of the B subunit of cholera toxin to GM1 ganglioside, which shares the same core tetrasaccharide as this compound.[7]
a. Assay Procedure:
-
Coat a microtiter plate with the sample containing this compound.
-
Block non-specific binding sites.
-
Incubate with a cholera toxin B subunit conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash away unbound conjugate.
-
Add a chromogenic substrate for the enzyme.
-
Measure the absorbance at a specific wavelength.
-
Quantify using a standard curve of known this compound concentrations.
Visualizations
Caption: Workflow of the new LC-MS/MS method for this compound quantification.
Caption: Simplified signaling pathway involving this compound (as part of GM1).
References
- 1. A new liquid chromatography/tandem mass spectrometry method for quantification of gangliosides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of this compound gangliosides with cholera toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Role of Gangliotetraose in Neurodegeneration: A Comparative Analysis
A deep dive into the altered landscape of gangliotetraose-series gangliosides in Alzheimer's, Parkinson's, and Huntington's diseases compared to healthy brain tissue, providing researchers, scientists, and drug development professionals with a comprehensive guide to their significance and analysis.
This compound forms the core structure of the major gangliosides in the human brain, including GM1, GD1a, GD1b, and GT1b. These complex glycosphingolipids are integral components of neuronal membranes, playing a pivotal role in cell signaling, recognition, and the modulation of membrane protein function. Emerging evidence has highlighted significant alterations in the levels of these this compound-series gangliosides in the brains of individuals with neurodegenerative diseases, suggesting their involvement in disease pathogenesis and their potential as therapeutic targets. This guide provides a comparative analysis of these changes, supported by experimental data and detailed methodologies for their investigation.
Quantitative Comparison of this compound-Series Gangliosides
The following tables summarize the quantitative changes in major this compound-series gangliosides observed in Alzheimer's disease, Parkinson's disease, and Huntington's disease in comparison to healthy control brain tissue.
Alzheimer's Disease
| Brain Region | Ganglioside | Change in AD Brain | Reference |
| Frontal Cortex | GM1, GD1a, GD1b, GT1b | Statistically significant decrease | [1] |
| Temporal Cortex | GM1, GD1a, GD1b, GT1b | Statistically significant decrease | [1] |
| Basal Telencephalon | GM1, GD1a, GD1b, GT1b | Statistically significant decrease | [1] |
| Frontal Lobe | GM1, GD1a | Dramatically reduced | [2] |
Parkinson's Disease
| Brain Region/Sample | Ganglioside | Change in PD | Reference |
| Substantia Nigra | GM1, GD1a, GD1b, GT1b | Reduced levels | [1][3] |
| Substantia Nigra | GM1 | Substantially less than in age-matched controls | [4] |
| Cerebrospinal Fluid (CSF) | GM1, GD1a, GD1b, GT1b | Significantly decreased | [3] |
| Serum | GM1, GD1a | Decreased | [3] |
Huntington's Disease
| Brain Region/Model | Ganglioside | Change in HD | Reference |
| Striatum (YAC128 mice) | GM1, GD1a, GT1b | Significantly reduced | [5] |
| Cortex (YAC128 mice) | GM1, GD1a, GT1b | Significantly reduced | [5] |
| Corpus Callosum White Matter (YAC128 & R6/2 mice) | GM1, GD1a, GT1b | Significantly reduced | [5] |
| Striatum (Human Post-mortem) | GM1 | Decreased | [6] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and the analytical procedures for studying this compound-series gangliosides, the following diagrams are provided.
References
- 1. Gangliosides as Biomarkers of Human Brain Diseases: Trends in Discovery and Characterization by High-Performance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain Gangliosides in Alzheimer's Disease: Increased Expression of Cholinergic Neuron-Specific Gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]
- 4. Novel insights on GM1 and Parkinson's disease: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impaired Levels of Gangliosides in the Corpus Callosum of Huntington Disease Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganglioside GM1 induces phosphorylation of mutant huntingtin and restores normal motor behavior in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gangliotetraose and Globotetraose in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of two key glycosphingolipids, gangliotetraose and globotetraose, in cellular signaling. By presenting available experimental data, detailing relevant methodologies, and visualizing the distinct pathways they modulate, this document aims to be a valuable resource for researchers investigating glycosphingolipid function and for professionals in drug development targeting these molecules and their associated pathways.
Introduction to this compound and Globotetraose
This compound and globotetraose are oligosaccharide chains that form the glycan moiety of glycosphingolipids (GSLs), a class of lipids essential for various cellular processes, including cell recognition, adhesion, and signal transduction.[1][2] These molecules are embedded in the outer leaflet of the plasma membrane, where their carbohydrate portions are exposed to the extracellular environment, allowing them to act as receptors for a variety of extracellular signals, including toxins, viruses, and cellular adhesion molecules. The distinct structures of this compound and globotetraose dictate their specific binding partners and, consequently, the unique signaling cascades they initiate.
This compound , the core structure of ganglio-series GSLs like GM1, is predominantly found in the nervous system.[3] It plays a crucial role in neuronal development and function, most notably in promoting neurite outgrowth.
Globotetraose , the foundation of globo-series GSLs such as Gb4, is a key player in cell adhesion and is recognized by various pathogens.[3] It is well-established as a receptor for certain bacterial toxins and is involved in the attachment of uropathogenic Escherichia coli to host cells.
This guide will delve into the specific signaling pathways associated with each of these glycosphingolipids, present quantitative data on their interactions with signaling molecules, and provide detailed experimental protocols for their study.
Quantitative Data on Ligand Binding
The initiation of a signaling cascade by this compound and globotetraose is dependent on their interaction with specific ligands. The affinity of these interactions is a key determinant of the potency of the downstream signal. The following table summarizes the available quantitative data on the binding of well-characterized ligands to GSLs containing this compound and globotetraose.
| Glycosphingolipid | Ligand | Binding Affinity (Kd) | Experimental Method | Reference |
| This compound (in GM1) | Cholera Toxin B subunit | ~4.61 x 10-12 M | Surface Plasmon Resonance | --INVALID-LINK-- |
| Globotetraose (in Gb4) | Shiga Toxin 2 (Stx2) B subunit | ~14 nM | ELISA | [4] |
| Globotetraose (in Gb3) | Shiga Toxin 1 (Stx1) B subunit | ~4 mM (to Pk trisaccharide) | Isothermal Titration Calorimetry | [4] |
| Globotetraose (in Gb3) | Shiga Toxin 1a B subunit | ~88 µM (to divalent trisaccharide) | Surface Plasmon Resonance | [5] |
| Globotetraose (in Gb3) | Shiga Toxin 2a B subunit | ~68 µM (to divalent trisaccharide) | Surface Plasmon Resonance | [5] |
Note: Binding affinities can vary depending on the experimental setup, including the lipid environment and the valency of the ligand.
Signaling Pathways
This compound and globotetraose initiate distinct downstream signaling cascades upon ligand binding. The following sections and diagrams illustrate these pathways.
This compound-Mediated Signaling in Neurite Outgrowth
This compound, as part of the ganglioside GM1, is implicated in promoting neurite outgrowth, a fundamental process in neuronal development. While the precise mechanisms are still under investigation, evidence suggests the involvement of G protein-coupled receptors and the activation of downstream signaling molecules that regulate cytoskeletal dynamics.
Caption: this compound signaling in neurite outgrowth.
Globotetraose-Mediated Host Cell Response to Pathogens
Globotetraose acts as a receptor for bacterial products, such as Shiga toxins, and for bacterial adhesion, as seen with uropathogenic E. coli. The binding of these ligands to globotetraose can trigger intracellular responses in the host cell, including toxin uptake and inflammatory signaling.
Caption: Globotetraose-mediated host cell responses.
Experimental Protocols
Detailed below are generalized protocols for key experiments used to study the roles of this compound and globotetraose in cell signaling. These can be adapted for a direct comparative analysis.
Protocol 1: Ligand Binding Affinity Assay using Surface Plasmon Resonance (SPR)
This protocol outlines the steps to quantify the binding affinity of a ligand to GSLs.
Workflow Diagram:
Caption: Workflow for SPR-based binding affinity assay.
Methodology:
-
Sensor Chip Preparation:
-
A sensor chip with a hydrophobic surface (e.g., L1 chip) is used to immobilize the GSLs.
-
Prepare liposomes containing the GSL of interest (e.g., GM1 for this compound or Gb4 for globotetraose) and a matrix lipid like phosphatidylcholine.
-
Inject the liposome solution over the sensor chip surface to allow for the formation of a stable lipid bilayer incorporating the GSL.
-
-
Ligand Preparation:
-
Purify the ligand of interest (e.g., Cholera Toxin B subunit, Shiga Toxin B subunit).
-
Prepare a series of dilutions of the ligand in a suitable running buffer (e.g., HBS-EP buffer).
-
-
SPR Analysis:
-
Equilibrate the sensor chip with running buffer in the SPR instrument.
-
Inject the different concentrations of the ligand over the sensor surface and monitor the change in the SPR signal (response units, RU) over time to measure association.
-
After the association phase, switch back to running buffer to monitor the dissociation of the ligand.
-
Regenerate the sensor surface between different ligand concentrations if necessary, using a mild regeneration solution (e.g., glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the SPR instrument's software.
-
From the fitting, determine the association rate constant (ka), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 2: Cell-Based Signaling Assay - Western Blot for Kinase Phosphorylation
This protocol describes a method to assess the activation of a downstream signaling pathway by measuring the phosphorylation of a specific kinase.
Workflow Diagram:
Caption: Workflow for Western blot analysis of kinase phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a neuronal cell line for neurite outgrowth studies or an endothelial cell line for toxin studies) to 70-80% confluency.
-
Starve the cells in a low-serum medium for a defined period (e.g., 4-6 hours) to reduce basal signaling.
-
Treat the cells with either this compound, globotetraose, or their respective ligands (e.g., cholera toxin, Shiga toxin) at various concentrations and for different time points. Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-STAT3).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-specific band to the total protein band for each sample.
-
Compare the levels of phosphorylation between treated and control samples.
-
Conclusion
This compound and globotetraose, while both being important glycosphingolipids, mediate distinct cellular signaling events largely dictated by their specific biological contexts and ligand interactions. This compound is centrally involved in neuronal development, with its signaling cascade promoting neurite outgrowth through G-protein-mediated pathways. In contrast, globotetraose primarily functions as a receptor for pathogenic agents, initiating host cell responses that can lead to toxin-induced cellular damage or inflammatory reactions.
The quantitative data available, though from disparate studies, highlights the high-affinity interactions that can trigger these potent signaling cascades. The provided experimental protocols offer a framework for future head-to-head comparative studies, which are needed to fully elucidate the nuanced differences in the signaling potential of these two crucial glycosphingolipids. A deeper understanding of these pathways will undoubtedly pave the way for novel therapeutic strategies targeting a range of conditions from neurodegenerative diseases to infectious diseases.
References
- 1. Glycosphingolipid–Protein Interaction in Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional role of glycosphingolipids in cell recognition and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Shiga Toxin Binding to Glycolipids and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Wide Range of Motifs Inhibitory to Shiga Toxin by Affinity-Driven Screening of Customized Divalent Peptides Synthesized on a Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a Gangliotetraose-Binding Lectin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the binding specificity of a Gangliotetraose-binding lectin, Myelin-associated glycoprotein (MAG/Siglec-4). We compare its binding profile with Galectin-1, a lectin with distinct glycan preferences, and provide detailed experimental protocols and supporting data to aid in the selection of appropriate validation assays.
Introduction to this compound-Binding Lectins
This compound is the core tetrasaccharide structure of gangliosides, a class of sialic acid-containing glycosphingolipids abundant in the nervous system. Lectins that specifically recognize this structure are valuable tools for studying the roles of gangliosides in neural development, signaling, and disease. Myelin-associated glycoprotein (MAG), also known as Siglec-4, is a key lectin that binds to gangliosides containing the this compound core, such as GD1a and GT1b, playing a crucial role in myelin-axon interactions.[1][2][3] Validating the specificity of such lectins is paramount for their reliable use in research and diagnostics.
Comparative Analysis of Lectin Specificity
This guide focuses on comparing the binding specificity of MAG (Siglec-4) with Galectin-1. While both are glycan-binding proteins, they exhibit distinct preferences. MAG preferentially recognizes sialylated this compound structures, whereas Galectin-1 shows a higher affinity for glycans terminating in β-galactosides, such as the GM1 ganglioside.[4][5][6]
Data Presentation
Table 1: Quantitative Binding Affinity of Lectins for Selected Glycans
| Lectin | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Myelin-associated glycoprotein (MAG/Siglec-4) | GT1b ganglioside | Cell Adhesion Assay | Potent Binding (Qualitative) | [3] |
| Myelin-associated glycoprotein (MAG/Siglec-4) | GD1a ganglioside | Cell Adhesion Assay | Potent Binding (Qualitative) | [3] |
| Galectin-1 (Human) | GM1 pentasaccharide | Surface Plasmon Resonance (SPR) | 62 µM | [7] |
| Galectin-1 (Human) | Lactose | Surface Plasmon Resonance (SPR) | 103 nM (for GB0139, a lactose derivative) | [8] |
| Galectin-1 (Mouse) | Lactose | Surface Plasmon Resonance (SPR) | 131 nM (for GB0139, a lactose derivative) | [8] |
Note: Direct quantitative comparison of MAG and Galectin-1 binding to the isolated this compound oligosaccharide is limited in the literature. The data presented here reflects binding to more complex ganglioside structures containing the core motif.
Key Experiments for Specificity Validation
Accurate determination of lectin binding specificity requires a multi-pronged approach employing various experimental techniques. Here, we detail the protocols for three widely used methods: Glycan Array Analysis, Surface Plasmon Resonance (SPR), and Hemagglutination Inhibition Assay.
Glycan Array Analysis
Glycan arrays are a high-throughput method to screen the binding of a lectin against a large library of immobilized glycans, providing a comprehensive overview of its specificity.[9]
Experimental Workflow:
Caption: Workflow for Glycan Array Analysis.
Detailed Protocol:
-
Lectin Preparation:
-
Prepare a solution of the fluorescently labeled lectin or a lectin-Fc chimera (e.g., MAG-Fc) at a starting concentration of 10 µg/mL in a binding buffer (e.g., TSM-based buffer: 20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl2, 2 mM MgCl2, pH 7.4, with 1% BSA and 0.05% Tween-20).[9]
-
-
Array Preparation:
-
Use a commercially available or custom-printed glycan microarray slide.
-
Block the slide to prevent non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Incubation:
-
Apply 70 µL of the diluted lectin solution to the glycan array surface.
-
Cover with a coverslip and incubate in a humidified chamber for 1 hour at room temperature in the dark.[9]
-
-
Washing:
-
Gently remove the coverslip and wash the slide sequentially with TSM Wash Buffer (TSMWB), TSM, and distilled water to remove unbound lectin.[9]
-
-
Detection (for Fc-chimera constructs):
-
If a lectin-Fc chimera was used, incubate the array with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG) diluted in the binding buffer for 1 hour at room temperature in the dark.
-
Repeat the washing steps as described in step 4.
-
-
Scanning and Analysis:
-
Dry the slide by centrifugation.
-
Scan the slide using a fluorescence microarray scanner at the appropriate wavelength.
-
Use glycan array analysis software to quantify the fluorescence intensity of each spot. The intensity is proportional to the amount of bound lectin.
-
Analyze the data to identify the specific glycan structures to which the lectin binds.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time quantitative analysis of binding kinetics (association and dissociation rates) and affinity (Kd).[10][11]
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance.
Detailed Protocol:
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the ganglioside or a carrier protein conjugated with the this compound oligosaccharide onto the activated surface. For example, inject a solution of the ligand in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the purified lectin (e.g., MAG or Galectin-1) in a suitable running buffer (e.g., HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4). Concentrations should typically span a range from 0.1 to 10 times the expected Kd.
-
-
Binding Analysis:
-
Inject the different concentrations of the lectin over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min). This is the association phase.
-
After the association phase, flow the running buffer over the surface to monitor the dissociation of the lectin from the ligand. This is the dissociation phase.
-
-
Regeneration:
-
After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration buffer) to remove all bound lectin and prepare the surface for the next injection.
-
-
Data Analysis:
-
The binding events are recorded as sensorgrams (response units vs. time).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Hemagglutination Inhibition Assay
This classical and straightforward assay provides semi-quantitative data on the specificity of a lectin by measuring the ability of different carbohydrates to inhibit the lectin-induced agglutination of red blood cells (hemagglutination).[8][12]
Experimental Workflow:
References
- 1. Generating NK cell receptor-Fc chimera proteins from 293T cells and considerations of appropriate glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myelin-associated glycoprotein interacts with ganglioside GT1b. A mechanism for neurite outgrowth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gangliosides are neuronal ligands for myelin-associated glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiganglioside antibodies and their pathophysiological effects on Guillain–Barré syndrome and related disorders—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the GM1 Specificity of Galectin‑1 Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-linking of GM1 ganglioside by galectin-1 mediates regulatory T cell activity involving TRPC5 channel activation: possible role in suppressing experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Galectin Binding by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. path.ox.ac.uk [path.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Gangliotetraose-Series Gangliosides in Neuronal Cells
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of gangliotetraose-series ganglioside levels within the context of the mammalian nervous system. Gangliosides, a class of sialic acid-containing glycosphingolipids, are critical components of neuronal membranes, playing pivotal roles in cell signaling, recognition, and neural development.[1][2] The this compound core structure gives rise to the most abundant and complex gangliosides in the mature brain, including GM1, GD1a, GD1b, and GT1b.[2][3][4] Understanding the distribution of these molecules across different neuronal populations is crucial for research into neurodegenerative diseases, neural regeneration, and the development of novel therapeutics.
While a comprehensive, standardized dataset directly comparing the absolute levels of this compound gangliosides across distinct neuronal subtypes (e.g., motor, sensory, cortical) is not yet established in the literature, this guide synthesizes available data on their relative abundance in the mature brain and highlights developmental variations.
Data Presentation: Relative Abundance of Major Gangliosides
In the adult mammalian central nervous system (CNS), gangliosides built upon the this compound core structure are predominant, constituting over 90% of the total ganglioside mass.[2] In contrast, neural stem cells (NSCs) and the early embryonic brain are characterized by a higher proportion of simpler gangliosides, such as GD3.[1][4] The following table summarizes the typical relative abundance of the four major this compound-series gangliosides in the adult brain.
| Ganglioside Species | Core Structure | Typical Relative Abundance (% of Total Brain Gangliosides) | Key Functions in Neurons |
| GM1 | This compound | 10 - 20% | Neurotrophic effects, axon growth, establishment of neuronal polarity.[1][2] |
| GD1a | This compound | ~40% | Major ligand for Myelin-Associated Glycoprotein (MAG), involved in myelin-related functions.[2] |
| GD1b | This compound | ~15% | Major ligand for Myelin-Associated Glycoprotein (MAG), involved in myelin-related functions.[2] |
| GT1b | This compound | ~25% | Major ligand for Myelin-Associated Glycoprotein (MAG), involved in myelin-related functions.[2] |
Note: Values are approximate and can vary between brain regions and species. The data reflects the general composition of the whole brain, where these four gangliosides are the most abundant species.[2]
Experimental Protocols
The quantification and comparison of ganglioside levels rely on robust methods for their extraction from neural tissues or cells, followed by purification and analysis.
Ganglioside Extraction and Purification
This protocol is adapted from established methods for the small-scale isolation of gangliosides from brain tissue or cultured cells.[5][6][7]
a. Sample Homogenization:
-
Weigh the neural tissue sample (e.g., 50-100 mg wet weight) or prepare a cell pellet.
-
Add 10 volumes of ice-cold Methanol and homogenize using a glass-Teflon or other suitable homogenizer.
-
Transfer the homogenate to a glass tube. Add 5 volumes of Chloroform and vortex thoroughly to create a single-phase Chloroform/Methanol mixture.
-
Agitate the mixture at room temperature for 30 minutes.
b. Phase Partitioning:
-
Add 4.5 volumes of water (or a saline solution like 0.1 M KCl) to the homogenate to induce phase separation.
-
Vortex the mixture vigorously and centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the gangliosides, leaving the lower organic phase and the protein interface behind.
c. Purification via Solid-Phase Extraction (SPE):
-
Condition a C18 reverse-phase SPE cartridge by washing with Methanol followed by water.
-
Apply the collected upper aqueous phase to the conditioned C18 cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic contaminants.
-
Elute the purified gangliosides from the cartridge using Methanol, followed by a Chloroform/Methanol mixture.
-
Dry the eluted ganglioside fraction under a stream of nitrogen.
Ganglioside Analysis and Quantification
a. High-Performance Thin-Layer Chromatography (HPTLC):
-
Resuspend the dried ganglioside extract in a small volume of Chloroform/Methanol (1:1, v/v).
-
Spot the resuspended sample alongside known ganglioside standards onto an HPTLC plate.
-
Develop the plate in a chromatography chamber using a solvent system such as Chloroform/Methanol/0.25% aqueous CaCl2 (55:45:10, v/v/v).
-
After development, dry the plate and visualize the ganglioside bands by spraying with a resorcinol-HCl reagent and heating.[8]
-
Quantify the bands using densitometry and compare them against the standards.
b. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
For more precise quantification, resuspend the purified ganglioside extract in a suitable solvent for LC-MS analysis.[9][10]
-
Inject the sample into an LC system, often using a C18 column, to separate the different ganglioside species.
-
Analyze the eluent using a mass spectrometer, typically in negative ion mode, to identify and quantify individual ganglioside species based on their mass-to-charge ratio.[10]
-
Construct standard curves with purified ganglioside standards to determine the absolute quantity of each species in the sample.
Visualizations
Biosynthesis Pathway of this compound-Series Gangliosides
The following diagram illustrates the enzymatic pathway for the synthesis of the major a- and b-series gangliosides from Lactosylceramide. This process occurs in the Golgi apparatus.[1][3][11]
Caption: Biosynthesis of a- and b-series gangliosides.
Experimental Workflow for Ganglioside Analysis
This diagram outlines the key steps from sample preparation to data analysis for the comparative quantification of gangliosides.
Caption: Workflow for ganglioside extraction and analysis.
References
- 1. Gangliosides in nervous system development, regeneration, and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gangliosides in Nerve Cell Specification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Ganglioside Extraction, Purification and Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Functional Analysis of Gangliotetraose and Its Sialylated Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of gangliotetraose and its sialylated forms on key cellular processes. This document provides a comparative overview of their roles in promoting neurite outgrowth, mediating cell adhesion, and activating critical signaling pathways, supported by experimental data and detailed protocols.
This compound, a neutral glycosphingolipid, serves as the core structure for the ganglio-series of gangliosides. The sequential addition of sialic acid residues to this backbone by sialyltransferases results in a diverse family of molecules, including GM1, GD1a, GD1b, and GT1b, which are abundantly expressed in the nervous system. The degree of sialylation profoundly influences the biological functions of these molecules, impacting their interactions with other cellular components and their role in signal transduction. This guide provides a comparative functional analysis of this compound (often referred to as asialo-GM1) and its key sialylated derivatives.
Comparative Analysis of Functional Effects
The functional outcomes of this compound and its sialylated derivatives vary significantly across different biological contexts. Here, we present a summary of their comparative effects on neurite outgrowth, cell adhesion, and signaling pathway activation based on available experimental data.
| Molecule | Functional Effect | Supporting Evidence |
| This compound (Asialo-GM1) | Moderate promotion of neurite outgrowth. Plays a role in immune cell function. | A reasonably good correlation has been observed between endogenous this compound content and neuritogenesis in neuroblastoma cell lines.[1] Asialo-GM1 is also expressed on the surface of T cells and natural killer (NK) cells and is involved in the immune response.[2][3] |
| GM1 | Potent promoter of neurite outgrowth and neuronal regeneration. Modulates neurotrophin receptor signaling and exhibits anti-inflammatory properties. | Exogenous GM1 is a potent stimulant for neurite outgrowth in neuroblastoma cells.[1] It can activate Trk receptors, the receptors for neurotrophins, leading to downstream signaling that supports neuronal survival and growth.[2][3][4] GM1 has also been shown to have anti-inflammatory effects on microglia. |
| GD1a | Significant promoter of neurite outgrowth, particularly in response to certain stimuli. Key ligand for cell adhesion molecules. | Retinoic acid-stimulated neurite outgrowth is approximately proportional to the cellular content of GD1a.[1] GD1a is a major binding partner for the extracellular matrix protein laminin, suggesting a role in cell-matrix adhesion.[5] |
| GD1b | Exhibits anti-inflammatory effects. | Along with GM1, GD1a, and GT1b, GD1b has been shown to decrease inflammatory responses in microglia. |
| GT1b | Possesses anti-inflammatory properties. | Similar to other complex gangliosides, GT1b has demonstrated anti-inflammatory effects on microglial cells. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of the functional effects of this compound and its derivatives.
Neurite Outgrowth Assay
This protocol is designed to quantitatively compare the neuritogenic effects of different gangliosides on a neuroblastoma cell line.
1. Cell Culture and Plating:
-
Culture a suitable neuronal cell line (e.g., Neuro-2a, PC-12) in standard growth medium.
-
Seed the cells in 24-well plates at a density that allows for individual cell morphology analysis after differentiation.
2. Ganglioside Treatment:
-
Prepare stock solutions of this compound, GM1, GD1a, GD1b, and GT1b in a suitable solvent (e.g., methanol) and then dilute to working concentrations in serum-free or low-serum medium.
-
Replace the growth medium with the ganglioside-containing medium. Include a vehicle-only control.
3. Induction of Differentiation:
-
Induce differentiation by reducing the serum concentration in the culture medium or by adding a differentiating agent such as retinoic acid.
4. Incubation and Imaging:
-
Incubate the cells for a period sufficient to observe neurite extension (e.g., 24-72 hours).
-
Capture images of the cells using a microscope equipped with a camera.
5. Quantification of Neurite Outgrowth:
-
Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the number of neurites per cell, and the average neurite length. This can be done using image analysis software.
Cell Adhesion Assay
This protocol allows for the comparison of the ability of different gangliosides to mediate cell adhesion to extracellular matrix proteins.
1. Plate Coating:
-
Coat the wells of a 96-well plate with an extracellular matrix protein such as laminin or fibronectin.
-
Block any remaining non-specific binding sites with a blocking agent like bovine serum albumin (BSA).
2. Cell Preparation:
-
Harvest neuronal cells and resuspend them in a serum-free medium.
3. Adhesion Inhibition with Gangliosides:
-
Pre-incubate the cells with various concentrations of this compound, GM1, GD1a, GD1b, or GT1b for a defined period.
4. Adhesion Assay:
-
Add the pre-incubated cells to the coated wells and allow them to adhere for a specific time.
-
Wash away non-adherent cells.
5. Quantification of Adherent Cells:
-
Quantify the number of adherent cells using a suitable method, such as a colorimetric assay (e.g., crystal violet staining) or by counting the cells in microscopic fields.
Signaling Pathways and Visualization
This compound and its sialylated derivatives exert their cellular effects by modulating specific signaling pathways. The activation of neurotrophin receptors and the subsequent MAPK/ERK cascade is a key mechanism.
Ganglioside-Mediated Trk Receptor Activation:
Sialylated gangliosides, particularly GM1, can indirectly activate Trk receptors, which are crucial for neuronal survival and differentiation.[2][3][4] This activation is thought to occur through the induction of neurotrophin release, which then bind to and activate their respective Trk receptors.[2] The activated Trk receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the MAPK/ERK pathway.[3][6]
Caption: Ganglioside-induced activation of Trk receptor signaling.
Experimental Workflow for Neurite Outgrowth Assay:
The following diagram illustrates the key steps in a comparative neurite outgrowth experiment.
Caption: Workflow for comparative neurite outgrowth analysis.
References
- 1. Differential regulation of GM1 and asialo-GM1 expression by T cells and natural killer (NK) cells in respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gangliosides activate Trk receptors by inducing the release of neurotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GM1 ganglioside induces phosphorylation and activation of Trk and Erk in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Binding of laminin to brain gangliosides and inhibition of laminin-neuron interaction by the gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GM1 and ERK signaling in the aged brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Models for a Validated Study of Gangliotetraose Metabolism
For researchers, scientists, and drug development professionals, the selection of an appropriate in vitro model is a critical first step in studying the metabolism of gangliotetraose-series gangliosides. This guide provides an objective comparison of three commonly used cell lines—HepG2 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), and A549 (lung carcinoma)—as models for investigating the biosynthesis and degradation of these complex glycosphingolipids.
This document outlines the performance of these models with supporting experimental data, details comprehensive experimental protocols for their evaluation, and visualizes the key metabolic pathways and experimental workflows. The aim is to provide a validated framework for selecting the most suitable in vitro system for research into this compound metabolism and its role in health and disease.
Comparative Analysis of In Vitro Models
The suitability of a cell line for studying this compound metabolism is largely determined by its expression and activity of the requisite glycosyltransferases, as well as its endogenous ganglioside profile. The following table summarizes key quantitative data for HepG2, Caco-2, and A549 cell lines.
| Parameter | HepG2 | Caco-2 (differentiated) | A549 | Data Source |
| Predominant this compound-series Ganglioside | GM1 | GD3, Polar Gangliosides | GM2 | [1] |
| Relative Abundance of GM1 (d34:1) | Increased in liver cancer stem-like cells | Not specified | Minor component | [1] |
| Relative Abundance of GM2 (d34:1) | Not specified | Not specified | Major component | [2] |
| Relative Abundance of GD1a/GD1b | Not specified | Not specified | Present | [3] |
| GM2/GD2 Synthase (B4GALNT1) Activity | Present | Activity varies with differentiation | Present | [1] |
Note: Quantitative values for enzyme activities and absolute ganglioside concentrations are highly dependent on culture conditions and analytical methods and are therefore presented qualitatively for comparative purposes. "d34:1" refers to the ceramide backbone with a d18:1 sphingoid base and a 16:0 fatty acid.
Key Metabolic Pathway: this compound Biosynthesis
The biosynthesis of this compound-series gangliosides is a stepwise process occurring in the Golgi apparatus, involving the sequential addition of monosaccharides to a ceramide backbone. The core structure, this compound (Gg4), is synthesized from lactosylceramide and serves as the precursor for the GM1, GD1a, GD1b, and GT1b gangliosides.
Experimental Protocols
To provide a robust comparison of the selected in vitro models, a comprehensive experimental workflow is proposed. This workflow combines metabolic labeling with advanced analytical techniques to quantify both the static composition and the metabolic flux of this compound-series gangliosides.
Experimental Workflow for Comparative Analysis
Detailed Methodologies
1. Cell Culture and Differentiation:
-
HepG2 and A549 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Caco-2 Cells: Culture in DMEM with 20% FBS and 1% penicillin-streptomycin. For differentiation, maintain the cells for 21 days post-confluency, with media changes every 2-3 days.
2. Metabolic Labeling:
-
For metabolic flux analysis, incubate cells with a medium containing a radiolabeled precursor. A common choice is [³H]sphingosine or [¹⁴C]galactose for a defined period (e.g., 24-48 hours). The specific activity of the labeled precursor should be optimized for each cell line.
3. Ganglioside Extraction and Purification:
-
Harvest cells by scraping and homogenize in a suitable buffer.
-
Perform a Folch extraction by adding chloroform and methanol to the cell homogenate to a final ratio of 2:1:0.8 (chloroform:methanol:water).
-
After centrifugation, collect the upper aqueous phase containing the gangliosides.
-
Purify the gangliosides from the aqueous phase using a C18 solid-phase extraction (SPE) column. Elute the purified gangliosides with methanol.
4. LC-MS/MS Analysis for Ganglioside Profiling:
-
Chromatography: Employ a reverse-phase C18 column for the separation of gangliosides. A gradient elution with a mobile phase consisting of water and methanol/isopropanol with ammonium acetate is effective for resolving different ganglioside species.[2]
-
Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode for detection.
-
Quantification: Perform relative quantification based on the peak areas of the extracted ion chromatograms for each ganglioside species. For absolute quantification, use appropriate internal standards.
5. Scintillation Counting for Metabolic Flux:
-
After separation of the gangliosides by thin-layer chromatography (TLC) or HPLC, quantify the radioactivity incorporated into each ganglioside species using a liquid scintillation counter. This will provide a measure of the rate of synthesis of each ganglioside.
6. Analysis of Enzyme Expression:
-
Western Blotting: Analyze the protein expression levels of key enzymes in the this compound pathway (e.g., GM2/GD2 synthase, GM1a/GD1b synthase) using specific antibodies.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of the genes encoding these enzymes.
Model Selection and Validation Considerations
-
HepG2 cells are a well-established model for liver metabolism and may be suitable for studying the hepatic contribution to ganglioside metabolism. They have been shown to express GM1 ganglioside, particularly in liver cancer stem-like cells.[1]
-
Caco-2 cells , especially when differentiated, provide a valuable model for intestinal epithelial cell function. Their ganglioside profile changes upon differentiation, indicating active ganglioside metabolism that may mimic developmental processes in the intestine.
-
A549 cells , as a representative cancer cell line, exhibit a distinct ganglioside profile with a high abundance of GM2.[2] This makes them a potentially useful model for studying altered this compound metabolism in the context of cancer.
The choice of the in vitro model will ultimately depend on the specific research question. For studies focused on the fundamental aspects of this compound biosynthesis, a cell line with a well-characterized and active pathway, such as A549 for the initial steps, would be advantageous. For investigations into the role of this compound metabolism in specific tissues, HepG2 and differentiated Caco-2 cells offer more physiologically relevant models of the liver and intestine, respectively.
A thorough validation of the chosen model is paramount. This includes confirming the expression and activity of key enzymes in the this compound pathway and characterizing the endogenous ganglioside profile under the specific experimental conditions. By following the comprehensive experimental workflow outlined in this guide, researchers can generate robust and comparable data to validate their chosen in vitro model for the study of this compound metabolism.
References
Unraveling Neurological Disorders: A Comparative Analysis of Cerebrospinal Fluid Gangliotetraose Levels
For Immediate Release
A growing body of research underscores the potential of gangliotetraose, a specific type of glycosphingolipid, in cerebrospinal fluid (CSF) as a valuable biomarker for a range of neurological disorders. This guide provides a comprehensive comparison of quantitative findings on this compound (specifically the monosialylated form, GM1 ganglioside) in the CSF of various patient cohorts, offering researchers, scientists, and drug development professionals a valuable resource for their work in neurodegenerative and neuroinflammatory diseases.
Quantitative Comparison of CSF this compound (GM1) Across Patient Cohorts
The concentration of GM1 ganglioside in the CSF exhibits distinct alterations in several neurological conditions compared to healthy individuals. While methodologies and reporting formats vary across studies, a qualitative synthesis of the available data is presented below.
| Patient Cohort | Reported Change in CSF GM1 this compound Level |
| Healthy Controls | Baseline levels established. One study reported a total ganglioside concentration of 92 ± 31 nmol/L, with GM1 constituting 12.6 ± 4.1% of that total. Another study focusing on HIV-negative controls found a mean GM1 concentration of 19 nmol/L[1][2]. |
| Alzheimer's Disease | Increased proportion of GM1 relative to other gangliosides. While the total ganglioside concentration did not differ significantly from controls, the proportion of GM1 was elevated[1]. |
| Multiple Sclerosis | Increased levels observed in a subset of patients. In one study, 16% of multiple sclerosis patients showed elevated levels of GM1 in their CSF[3]. |
| Parkinson's Disease | Altered ganglioside metabolism is implicated, though direct CSF quantitative data is less clear. While some studies suggest a reduction of GM1 in the brain tissue of Parkinson's patients, others have found increased levels of anti-GM1 antibodies in the serum of a significant percentage of patients, which may indirectly suggest changes in GM1 presentation or metabolism[2][4]. One study noted that glucosylceramide, a precursor to GM1, does not accumulate in the CSF of Parkinson's disease patients[1]. |
| Tay-Sachs Disease | While the hallmark of Tay-Sachs disease is the accumulation of GM2 ganglioside, studies in animal models of GM2 gangliosidosis have also shown a secondary increase in CSF GM1 levels[5]. |
| HIV-1 Infection | Higher mean concentration of GM1. A study found a significantly higher mean CSF concentration of GM1 in HIV-1-infected patients (27 nmol/L) compared to healthy controls (19 nmol/L)[2]. |
Experimental Protocols for this compound Quantification in CSF
Accurate quantification of this compound in CSF is critical for its validation as a biomarker. Several analytical techniques have been employed, each with its own specific protocol.
Tandem Mass Spectrometry (MS/MS)
This method offers high sensitivity and specificity for the simultaneous quantification of multiple gangliosides.
Sample Preparation:
-
To a 1.5 mL centrifuge tube, add 40 µL of human CSF.
-
Add 400 µL of an internal standard solution for deproteinization and mix.
-
Centrifuge the sample.
-
Inject 100 µL of the supernatant onto a C-18 column[6].
Analysis:
-
After a 2.5-minute wash, a switching valve is activated to elute the analytes from the column.
-
A water/methanol gradient is used for elution into the MS/MS system.
-
Quantification is performed using multiple reaction-monitoring (MRM) in negative mode[6].
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying gangliosides.
Sample Preparation:
-
Gangliosides are extracted from 4-5 ml of CSF using a methanol/chloroform mixture[7].
Analysis:
-
The extracted gangliosides are separated on a reversed-phase column (e.g., Lichrosorb RP-8 or µBondapak RP-18)[6].
-
A mixture of acetonitrile and a phosphate buffer is used as the mobile phase[6].
-
Detection is performed by monitoring the absorbance at 195 nm[6].
-
Quantification is achieved by comparing peak areas to those of known standards[6].
Radioassay
This technique utilizes the specific binding of cholera toxin to GM1 ganglioside for quantification.
Principle:
-
The assay is based on the high-affinity interaction between cholera enterotoxin and GM1 ganglioside.
-
A radiolabeled component (e.g., iodine radioisotopes) is used to enable detection and quantification.
-
The amount of bound radiolabeled cholera toxin is proportional to the concentration of GM1 in the sample.
-
The lower detection limit for this method has been reported as 2.5 ng/ml.
Glycolipid-Overlay Technique
This method is used for the qualitative and semi-quantitative analysis of glycosphingolipids.
Principle:
-
Glycosphingolipids from CSF are first separated by thin-layer chromatography (TLC).
-
The separated lipids on the TLC plate are then incubated with a specific binding protein, such as cholera toxin for GM1, which is conjugated to a detectable marker (e.g., an enzyme or a fluorescent tag).
-
The presence and relative amount of the target ganglioside are visualized and assessed based on the signal intensity[3].
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the analysis of this compound in CSF, from sample collection to data analysis.
This guide highlights the emerging significance of CSF this compound as a biomarker in neurological diseases. Further standardized, large-scale quantitative studies across diverse patient cohorts are warranted to fully elucidate its diagnostic and prognostic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel insights on GM1 and Parkinson's disease: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical and preparative high-performance liquid chromatography of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A radioassay for GM1 ganglioside concentration in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Gangliotetraose Analysis Across Different Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical platforms for the quantitative analysis of gangliotetraose, a key glycosphingolipid involved in various neurological processes. The objective is to assist researchers and drug development professionals in selecting the most appropriate analytical methodology for their specific needs by presenting a side-by-side view of performance data and experimental protocols. The information herein is compiled from validated methods reported in peer-reviewed literature.
Quantitative Performance Comparison
The selection of an analytical platform for this compound quantification is often a trade-off between sensitivity, specificity, throughput, and cost. Below is a summary of the key performance metrics for commonly used analytical techniques.
| Performance Metric | LC-MS/MS | CE-LIF | HPTLC-Densitometry |
| Linearity Range | 0.5 - 250 pmol | 50 - 1250 nM | 0.5 - 3 pmol |
| Limit of Detection (LOD) | Sub-pmol | nM range | ~0.5 pmol |
| Limit of Quantification (LOQ) | pmol range | nM range | ~0.5 pmol |
| Precision (CV%) | 4.8 - 12.3%[1] | Within acceptable limits | Not explicitly reported |
| Accuracy (Recovery %) | 92 - 107%[1] | Within acceptable limits | Not explicitly reported |
| Specificity | High (based on mass) | High (based on migration) | Moderate (potential interferences) |
Experimental Methodologies and Workflows
Detailed protocols for each platform are provided below, outlining the key steps from sample preparation to data acquisition.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become a primary tool for the quantitative analysis of gangliosides due to its high sensitivity and specificity.[2]
Experimental Protocol:
-
Ganglioside Extraction: A modified Svennerholm and Fredman method is commonly used for extraction from biological samples.[1][2]
-
Homogenize the sample in chloroform/methanol (1:2, v/v).
-
Add water and centrifuge to separate the phases.
-
Collect the upper aqueous phase containing gangliosides.
-
Perform solid-phase extraction (SPE) with a C18 cartridge for further purification.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Experimental Workflow:
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
CE-LIF offers a sensitive alternative for the analysis of gangliosides, particularly when dealing with complex mixtures.[3]
Experimental Protocol:
-
Derivatization:
-
Release the glycan portion of the this compound using an enzyme such as PNGase F.
-
Label the released glycans with a fluorescent tag, for example, 8-aminopyrene-1,3,6-trisulfonic acid (APTS).[3]
-
-
Electrophoretic Separation:
-
Fluorescence Detection:
-
Detect the migrating labeled glycans using a laser-induced fluorescence detector at the appropriate excitation and emission wavelengths for the chosen fluorescent tag.
-
Quantify the analytes based on the peak areas in the electropherogram.
-
Experimental Workflow:
High-Performance Thin-Layer Chromatography (HPTLC) with Cholera Toxin Binding
This method provides a more traditional approach for the quantification of GM1 and other this compound-type gangliosides.[4]
Experimental Protocol:
-
Sample Application:
-
Spot the extracted ganglioside samples onto a high-performance thin-layer chromatography (HPTLC) plate.
-
-
Chromatographic Development:
-
Develop the HPTLC plate in a suitable solvent system to separate the different ganglioside species.
-
-
Neuraminidase Treatment:
-
Treat the plate with neuraminidase to convert other this compound gangliosides to GM1. This step can be omitted to measure GM1 alone.[4]
-
-
Cholera Toxin Binding:
-
Incubate the plate with a cholera toxin B subunit conjugated to an enzyme, such as horseradish peroxidase (HRP).[4]
-
-
Detection and Quantification:
-
Add a suitable substrate for the enzyme to produce a colored product.
-
Quantify the amount of this compound by densitometry of the resulting spots.
-
Logical Relationship Diagram:
References
- 1. Liquid chromatography-high-resolution mass spectrometry for quantitative analysis of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Capillary Electrophoresis-Laser Induced Fluorescence Method Development and Validation for Quantification of Nine Gangliosides—Application to Analysis of Cell Lines of CNS Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of this compound gangliosides with cholera toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gangliotetraose: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials is a cornerstone of a safe and efficient work environment. This guide provides essential, step-by-step procedures for the safe disposal of Gangliotetraose, a non-hazardous substance, ensuring compliance with standard laboratory safety protocols.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance, adherence to good laboratory practices is essential to ensure personnel safety and prevent contamination.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear standard laboratory gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
General Handling:
-
Avoid generating dust when handling the solid form of this compound.[1]
-
In case of a spill, collect the material mechanically and clean the affected area.[1]
-
Wash hands thoroughly after handling the substance.[1]
Disposal Procedures for Unused or Waste this compound
As a non-hazardous chemical, this compound can typically be disposed of as general laboratory waste, provided it is not mixed with any hazardous materials.[2][3][4]
For Solid this compound:
-
Segregation: Ensure the waste this compound is not mixed with hazardous chemical, biological, or radioactive waste.[3][5][6]
-
Containerization: Place the solid this compound waste into a clearly labeled, sealed container. The container should be appropriate for solid waste and prevent leakage or spillage.
-
Labeling: Label the container as "Non-Hazardous Waste" and specify the contents as "this compound." Include the date of disposal.[5][6]
-
Disposal: Dispose of the sealed container in the regular laboratory trash destined for sanitary landfill, in accordance with your institution's specific guidelines for non-hazardous solid waste.[2][7]
For this compound Solutions (Aqueous, Non-Hazardous):
-
Verification: Confirm that the solution only contains this compound and a non-hazardous solvent (e.g., water or a benign buffer).
-
Dilution: For small quantities, dilute the aqueous solution with a large volume of water (at least 20 parts water to 1 part solution).[8]
-
Sewer Disposal: Pour the diluted solution down the sanitary sewer drain, followed by flushing with additional water.[2][7][8] This is generally acceptable for non-hazardous, water-soluble materials. Always check with your institution's Environmental Health and Safety (EHS) department for local regulations.
Disposal of Contaminated Materials
Materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should also be disposed of as non-hazardous waste, provided they are not contaminated with other hazardous substances.
-
Segregation: Collect all contaminated disposables in a designated waste container separate from hazardous waste streams.[5][6]
-
Containerization: Use a durable, leak-proof bag or container for collection.
-
Labeling: Clearly label the container as "Non-Hazardous Laboratory Waste."
-
Disposal: Dispose of the container in the general laboratory trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Quantitative Data Summary
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound | General Laboratory Trash | Must be properly contained and labeled as non-hazardous. |
| Aqueous this compound Solution | Sanitary Sewer | Must be diluted with ample water and confirmed to be free of hazardous solutes. |
| Contaminated Labware | General Laboratory Trash | Ensure no cross-contamination with hazardous materials. |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for any local variations in disposal protocols.
References
- 1. actenviro.com [actenviro.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 4. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 5. Medical Waste Management 101: Essential Best Practices for Laboratory Teams | Lab Manager [labmanager.com]
- 6. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 7. sfasu.edu [sfasu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Guide to Handling Gangliotetraose
For researchers, scientists, and drug development professionals, the safe handling of all laboratory reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the operational handling and disposal of Gangliotetraose, a tetrasaccharide vital in glycosphingolipid research. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is the first line of defense against potential laboratory hazards. The following table summarizes the recommended PPE for handling this compound, ensuring a safe laboratory environment.[3][4]
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn at all times to prevent skin contact. Gloves should be changed immediately if they become contaminated.[1][3] |
| Eye Protection | Safety Glasses | Safety glasses with side shields are mandatory to protect against accidental splashes.[1][5] |
| Face Protection | Face Shield | A face shield should be worn in addition to safety glasses when there is a significant risk of splashing.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat is required to protect skin and clothing from potential contamination.[1][3] |
Operational Plan: Safe Handling of this compound
Proper handling procedures are critical for preventing contamination and ensuring the accuracy of your experimental results. The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
Experimental Protocol: Step-by-Step Handling
-
Preparation : Before handling this compound, ensure your designated workspace is clean and uncluttered. Prepare all necessary equipment and reagents.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Weighing : If working with this compound in powdered form, weigh the required amount in a chemical fume hood or on a balance with a draft shield to avoid inhalation of fine particles.[1]
-
Reconstitution : When dissolving or diluting this compound, add the solvent slowly and carefully to the vial to prevent splashing. Gentle vortexing is recommended for dissolution.
-
Experimental Use : Handle all solutions containing this compound with care. Employ appropriate pipetting techniques to minimize the generation of aerosols.[1]
-
Storage : Store this compound according to the manufacturer's instructions, typically in a cool, dry place.
-
Doffing PPE : After handling is complete, remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other single-use PPE.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is essential for maintaining a safe and compliant laboratory.
| Waste Type | Disposal Procedure |
| Solid Waste | Dispose of contaminated solid waste, such as gloves, pipette tips, and empty vials, in a designated laboratory waste container. This waste is generally considered non-hazardous and can be disposed of in the regular laboratory waste stream, often referred to as 'Tiger' bags.[1][6] |
| Liquid Waste | Aqueous solutions containing this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided they do not contain other hazardous chemicals.[7] Always consult and adhere to your institution's specific environmental health and safety (EHS) guidelines.[1] |
| Sharps Waste | Any sharps, such as needles or glass Pasteur pipettes, that have come into contact with this compound should be disposed of in a designated sharps container.[8][9] |
Visualizing the Workflow: From Receipt to Disposal
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the complete workflow.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. Non-Hazardous Laboratory Waste - Department of Biology, University of York [york.ac.uk]
- 7. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 8. tamiu.edu [tamiu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
